Glutinol Acetate
Description
Properties
IUPAC Name |
[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNBMVDVWGBMD-JZWVFCOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137999 | |
| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-44-4 | |
| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Glutinol Acetate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
This guide provides an in-depth exploration of glutinol acetate, a pentacyclic triterpenoid acetate, for researchers, scientists, and professionals in drug development. We will delve into its natural origins, biosynthesis, detailed methodologies for its extraction and characterization, and its potential biological significance.
Introduction to this compound
This compound (CAS No. 6426-44-4) is a naturally occurring pentacyclic triterpenoid belonging to the glutinane subgroup.[1][2] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene.[2] this compound is the acetylated form of glutinol. These compounds are of significant interest to the scientific community due to their wide range of potential pharmacological activities, including anti-inflammatory and hepatoprotective properties.[3] This guide serves as a technical resource for the scientific community, providing a foundational understanding of this compound's presence in the natural world and the methodologies required for its study.
Natural Sources and Distribution
This compound has been identified in a variety of plant species across different families and geographical locations. The distribution of this compound is not uniform within the plant, often concentrating in specific parts such as the leaves, stems, or roots.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Geographical Distribution |
| Salvia glutinosa | Lamiaceae | Whole plant | Europe and Asia |
| Salvia leriifolia | Lamiaceae | Root | Iran |
| Quercus floribunda | Fagaceae | Aerial parts, nut galls | Himalayan region |
| Acer mandshuricum | Sapindaceae | Stems and leaves | Northeastern Asia |
| Euphorbiaceae family | Euphorbiaceae | Not specified | Widespread |
| Celastraceae family | Celastraceae | Not specified | Widespread |
| Abies webbiana | Pinaceae | Leaves | Himalayan region |
The presence of this compound is notable in the Lamiaceae family, particularly within the genus Salvia. For instance, it has been isolated from the whole plant of Salvia glutinosa and the roots of Salvia leriifolia.[4][5] The Fagaceae family, with Quercus floribunda, also presents a significant source.[6] While broader families like Euphorbiaceae and Celastraceae are known to produce a variety of triterpenoids, specific reports on this compound are less frequent but indicative of its wider distribution.[7][8] The Himalayan silver fir, Abies webbiana, is another documented source, with triterpenoids being found in its leaves.[9][10][11]
Biosynthesis of this compound
The biosynthesis of this compound follows the well-established isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells.[2] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), for all terpenoids.
The key steps in the biosynthesis of the glutinane skeleton are:
-
Formation of Squalene: Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, condense to form the linear C30 precursor, squalene.[2]
-
Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.
-
Cyclization: The crucial step involves the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC). For glutinane-type triterpenoids, this cyclization proceeds through a series of cation-induced rearrangements to form the characteristic pentacyclic glutinane skeleton.[1][2]
-
Acetylation: The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-3 position of the glutinol backbone, a reaction catalyzed by an acetyltransferase.
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A Technical Guide to the Isolation and Purification of Glutinol Acetate from Plant Material
This guide provides a comprehensive, in-depth overview of the methodologies for isolating and purifying glutinol acetate, a pentacyclic triterpenoid, from plant sources. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a robust and reproducible workflow.
Introduction: The Significance of this compound
This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects.[1] Glutinol, the parent compound of this compound, has demonstrated anti-inflammatory, anticancer, and antidiabetic properties.[2] The acetate ester, this compound, is often found alongside glutinol and other triterpenoids in plant extracts. Given its therapeutic potential, the ability to effectively isolate and purify this compound is crucial for further pharmacological investigation and potential drug development.
This guide will detail a multi-step process, beginning with the critical initial phase of extraction from plant material, followed by a systematic approach to purification using various chromatographic techniques, and concluding with analytical methods for structural confirmation and purity assessment.
Strategic Approach to Extraction: Liberating the Target Molecule
The initial and arguably most critical phase in isolating this compound is its efficient extraction from the plant matrix. The choice of extraction methodology is dictated by the physicochemical properties of triterpenoids and the nature of the plant material.
Foundational Principles of Triterpenoid Extraction
Triterpenoids, including this compound, are generally non-polar compounds, rendering them soluble in organic solvents.[3] The selection of an appropriate solvent system is paramount for achieving high extraction yields. Furthermore, the application of energy in the form of heat or sonication can enhance the extraction efficiency by disrupting plant cell walls and improving solvent penetration.
Modern "green extraction" techniques are also gaining prominence, aiming to reduce the use of hazardous organic solvents and decrease energy consumption.[4]
Recommended Extraction Protocols
Soxhlet extraction is a traditional and exhaustive method suitable for the extraction of triterpenoids.[4]
Step-by-Step Methodology:
-
Preparation of Plant Material: The selected plant material (e.g., leaves, bark, or roots) should be thoroughly dried to a constant weight, preferably in a hot air oven at a temperature that does not degrade the target compound (typically 40-60°C). The dried material is then ground into a fine powder to increase the surface area for solvent interaction.
-
Soxhlet Apparatus Setup: A known quantity of the powdered plant material is packed into a thimble and placed in the extraction chamber of a Soxhlet apparatus.
-
Solvent Selection and Extraction: The Soxhlet flask is filled with a suitable organic solvent. Chloroform or ethanol are commonly used for triterpenoid extraction.[5] The apparatus is heated, and the extraction is allowed to proceed for a sufficient duration, typically 6-24 hours, or until the solvent in the siphon tube runs clear.
-
Solvent Evaporation: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
Ultrasound-assisted extraction is a more rapid and energy-efficient alternative to Soxhlet extraction.[6][7]
Step-by-Step Methodology:
-
Sample Preparation: A known weight of the powdered plant material is suspended in a selected solvent (e.g., ethanol) in a flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath and subjected to sonication for a specific period, typically ranging from 20 to 60 minutes.[6][7] The temperature of the bath should be controlled to prevent thermal degradation of the target compound.
-
Filtration and Concentration: The mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain the crude extract.
Table 1: Comparison of Extraction Methods for Triterpenoids
| Feature | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Continuous solid-liquid extraction with a recycling solvent. | Use of acoustic cavitation to disrupt cell walls. |
| Extraction Time | Long (6-24 hours)[5] | Short (20-60 minutes)[6][7] |
| Solvent Consumption | High | Low |
| Energy Consumption | High | Low |
| Efficiency | High, exhaustive extraction. | Often higher yields in shorter times.[6] |
The Purification Workflow: Isolating this compound
The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. A systematic purification strategy employing various chromatographic techniques is essential to isolate this compound with high purity.
Caption: A generalized workflow for the purification of this compound.
Step 1: Column Chromatography for Initial Fractionation
Column chromatography is a fundamental technique for the initial separation of compounds from the crude extract based on their differential adsorption to a stationary phase.[3]
Protocol for Silica Gel Column Chromatography:
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in n-hexane.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
TLC Monitoring: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC of triterpenoids is a mixture of n-hexane and ethyl acetate. The spots on the TLC plate can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
For achieving high purity, the pooled fractions rich in this compound from column chromatography are subjected to preparative HPLC.[8]
Protocol for Preparative HPLC:
-
Column Selection: A reversed-phase C18 column is typically suitable for the separation of triterpenoids.
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is commonly used.
-
Sample Injection: The concentrated this compound-rich fraction is dissolved in a suitable solvent and injected into the HPLC system.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the collected fraction is assessed by analytical HPLC.
Analytical Validation: Confirming Identity and Purity
Once a purified compound is obtained, its identity and purity must be confirmed using spectroscopic methods.
Spectroscopic Techniques for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure of the isolated compound.[9] The spectral data should be compared with published data for this compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9] The molecular weight of this compound is 468.75 g/mol .[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis and identification of triterpenoids in plant extracts.[12]
Caption: The process of analytical validation for the isolated compound.
Conclusion
The successful isolation and purification of this compound from plant material is a multi-faceted process that requires a systematic and scientifically grounded approach. This guide has outlined a robust workflow, from the initial extraction to the final analytical validation. By understanding the principles behind each step and adhering to detailed protocols, researchers can confidently isolate this promising bioactive compound for further scientific exploration.
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A Comprehensive Technical Guide to the Physicochemical Properties of Glutinol Acetate for Drug Discovery and Development
An In-depth Technical Guide
This document provides a detailed exploration of the physicochemical properties of Glutinol Acetate, a naturally occurring pentacyclic triterpenoid. As a compound of significant interest for its therapeutic potential, including anti-inflammatory and cytotoxic activities, a thorough understanding of its fundamental chemical and physical characteristics is paramount for researchers, scientists, and drug development professionals.[1][2] This guide moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their practical implications in a research and development context. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.
Core Molecular and Physical Profile
This compound is a derivative of the triterpene Glutinol, found in various plant species such as Acer mandshuricum and Euphorbia maculata.[3] Its core structure is a complex, rigid pentacyclic system, which dictates many of its physical properties. The addition of an acetate ester group at the C-3 position slightly modifies its polarity and reactivity compared to its parent compound, Glutinol.
A summary of its fundamental properties is presented below.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃₂H₅₂O₂ | [1][3][4][5] |
| Molecular Weight | 468.75 g/mol | [1][2][3][4] |
| CAS Number | 6426-44-4 | [1][3] |
| Appearance | Powder | [6] |
| Melting Point | 192 °C (from methanol) | [1][7] |
| Boiling Point | 505.1 ± 29.0 °C (Predicted at 760 mmHg) | [1][7] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [1] |
| IUPAC Name | [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |
Solubility Profile: A Critical Parameter for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasible routes of administration and formulation strategies. The large, nonpolar hydrocarbon scaffold of this compound renders it highly lipophilic and practically insoluble in aqueous media.[8]
Causality: The molecule's extensive carbon framework minimizes favorable interactions with polar water molecules, leading to a calculated water solubility of just 3.6 x 10⁻⁶ g/L.[8] The acetate group introduces a site for hydrogen bonding but is insufficient to overcome the hydrophobicity of the triterpenoid core. This necessitates the use of organic solvents for extraction, purification, and formulation.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Solubility | Reference(s) |
|---|---|---|---|
| Polar Protic | Water | Insoluble | [8] |
| Polar Protic | Methanol | Sparingly Soluble (used for recrystallization) | [1][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | [6] |
| Halogenated | Chloroform, Dichloromethane | Soluble | [6] |
| Ester | Ethyl Acetate | Soluble |[6] |
Spectroscopic and Chromatographic Fingerprint
Accurate structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton spectrum is characterized by a cluster of signals in the aliphatic region (δ 0.8-2.0 ppm), corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid core. A key diagnostic signal is a sharp singlet around δ 2.05 ppm, which is indicative of the three protons of the acetate methyl group. An olefinic proton signal is also expected.
-
¹³C-NMR: The carbon spectrum will show a large number of signals in the aliphatic region (δ 15-60 ppm). Crucial identifying signals include the ester carbonyl carbon at approximately δ 171.0 ppm and the acetate methyl carbon around δ 21.3 ppm.[9]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the acetate ester. A second prominent band around 1240 cm⁻¹ corresponds to the C-O single bond stretch of the ester.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, this compound will show a molecular ion peak [M]⁺ at an m/z ratio of approximately 468.75, corresponding to its molecular weight.[4]
-
Gas Chromatography (GC): The Kovats' Retention Index (RI) for this compound has been determined on non-polar capillary columns, providing a reliable chromatographic parameter for identification in complex mixtures.[4]
Experimental Methodologies: A Practical Guide
The following protocols are presented as a framework for the systematic characterization of this compound, emphasizing reproducibility and validation.
Caption: General workflow for the physicochemical characterization of this compound.
Protocol 4.1: Determination of Melting Point
This protocol uses the capillary method, a standard for determining the melting range of a crystalline solid, which serves as a key indicator of purity.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting point.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should exhibit a sharp melting range of < 2 °C.
Causality: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. Therefore, a sharp, defined melting point at the literature value of 192 °C is strong evidence of high purity.[1][7]
Protocol 4.2: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent system, a gold-standard approach in pharmaceutical sciences.[10]
Caption: Logical flow for the shake-flask solubility determination protocol.
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a solvent-compatible 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Implications for Drug Development
The physicochemical profile of this compound directly informs its path forward in the drug development pipeline.
Caption: Relationship between properties, challenges, and strategies in drug development.
-
Bioavailability and Formulation: The high lipophilicity and poor aqueous solubility are significant hurdles for oral and intravenous delivery. This profile suggests that formulation strategies such as lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, or nanoparticle encapsulation will be necessary to enhance absorption and achieve therapeutic concentrations in vivo.
-
Metabolic Stability: The acetate ester presents a potential site for in vivo hydrolysis by esterase enzymes. This could be a liability if rapid clearance is an issue, or it could be leveraged as a prodrug strategy, where this compound is administered and then converted to its active parent compound, Glutinol, in the body.
-
Drug-Likeness: While its molecular weight (468.75 g/mol ) is within the range of many small molecule drugs, its lipophilicity may deviate from typical "Rule of Five" guidelines, suggesting potential challenges with absorption or distribution that must be addressed.[10] The compound's potential as an anti-inflammatory and cytotoxic agent warrants further investigation into these formulation and delivery challenges.[2]
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An In-Depth Technical Guide to Glutinol Acetate: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of glutinol acetate, a naturally occurring pentacyclic triterpenoid. The document delves into the intricacies of its chemical structure, stereochemistry, and spectroscopic properties. Furthermore, it explores its natural sources, potential therapeutic applications, and the underlying mechanisms of its biological activity. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigation and application of this promising compound.
Introduction
This compound is a pentacyclic triterpenoid acetate, a class of natural products known for their diverse and potent biological activities. As the acetylated derivative of glutinol, it shares a common structural backbone with other well-studied triterpenoids. The growing interest in natural products for novel therapeutic agents has brought compounds like this compound to the forefront of scientific investigation. This guide aims to consolidate the current knowledge on this compound, offering a detailed exploration of its chemical and stereochemical identity, which is fundamental to understanding its biological function and potential for drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C₃₂H₅₂O₂ and a molecular weight of approximately 468.75 g/mol .[1] Its systematic IUPAC name is [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate.[2]
The core structure is a pentacyclic triterpene skeleton of the glutinane type, characterized by five fused six-membered rings. The acetate group is attached at the C-3 position. The molecule also features a double bond between carbons C-5 and C-6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₂O₂ | [1] |
| Molecular Weight | 468.7541 g/mol | [1] |
| IUPAC Name | [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | [2] |
| CAS Number | 6426-44-4 | [3] |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional shape. The specific arrangement of these centers is crucial for its biological activity. The IUPAC name specifies the following stereochemical descriptors: 3S, 6aS, 6aS, 6bR, 8aR, 12aR, 14aR, and 14bS.
A definitive confirmation of the absolute stereochemistry would ideally be obtained through X-ray crystallography. However, to date, a crystal structure for this compound has not been reported in the publicly available literature. The stereochemical assignments are therefore based on spectroscopic data, particularly NMR, and comparison with related, structurally confirmed compounds.
Caption: Key stereocenters of this compound.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific, detailed spectra for this compound are not widely published, the data for its parent compound, glutinol, provides a strong foundation for interpretation. The addition of the acetyl group will primarily affect the chemical shifts of the protons and carbons near the C-3 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of Glutinol: The proton NMR spectrum of glutinol shows characteristic signals for a pentacyclic triterpene. Key resonances include an olefinic proton at approximately δ 5.62 (d, J=6.0 Hz), an oxymethine proton at δ 3.46 (d, J=7.2 Hz), and eight methyl singlets between δ 0.83 and 1.15 ppm.[4] For this compound, the oxymethine proton at C-3 would be expected to shift downfield due to the deshielding effect of the acetyl group. A new singlet corresponding to the acetyl methyl protons would also appear, typically around δ 2.0 ppm.
¹³C NMR of Glutinol: The carbon NMR spectrum of glutinol displays signals for two olefinic carbons at δ 141.6 (quaternary) and 122.1 (methine).[4] The remaining carbons, including numerous methyl, methylene, methine, and quaternary carbons, appear in the upfield region, which is characteristic of triterpenoids.[5] In this compound, the C-3 carbon would experience a downfield shift, and a new carbonyl carbon signal from the acetate group would be observed around δ 170 ppm, with the acetyl methyl carbon appearing around δ 21 ppm.
Table 2: Predicted Key ¹H and ¹³C NMR Shifts for this compound (based on Glutinol data)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-3 | > 3.5 (downfield from 3.46) | > 76 (downfield from ~76) |
| H-6 | ~ 5.6 | ~ 122 |
| C-5 | - | ~ 141 |
| Acetyl CH₃ | ~ 2.0 | ~ 21 |
| Acetyl C=O | - | ~ 170 |
Infrared (IR) Spectroscopy
The IR spectrum of glutinol would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[6] For this compound, this band would be absent and replaced by a strong absorption band around 1735 cm⁻¹ for the C=O stretching of the ester group, and a C-O stretching band around 1240 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 468.[1] A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO), resulting in a fragment ion at m/z 408. Further fragmentation would likely follow patterns typical for pentacyclic triterpenoids.[7]
Natural Occurrence and Isolation
This compound is found in various plant species. Notable sources include:
-
Euphorbia neriifolia (Indian spurge tree)
-
Dorstenia arifolia
Experimental Protocol: Isolation from Acer tegmentosum
The following is a generalized protocol for the isolation of compounds from Acer tegmentosum, which can be adapted for the specific isolation of this compound.
-
Extraction: The dried and powdered plant material (e.g., 3 kg of Acer tegmentosum) is extracted with hot water.
-
Lyophilization: The aqueous extract is freeze-dried to obtain a powder.
-
Solvent Partitioning: The powder is successively partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.[9]
-
Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, octadecyl silica gel, and Sephadex LH-20.[8][9]
-
Structure Elucidation: The fractions are analyzed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and LC/MS) to identify and confirm the structure of the isolated compounds.[8][9]
Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis
While this compound is a natural product, it can also be synthesized from its precursor, glutinol, through a straightforward acetylation reaction.
Experimental Protocol: Acetylation of Glutinol
-
Dissolution: Dissolve glutinol in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction if dichloromethane is the solvent.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Mechanism of Action
Glutinol and its derivatives, including this compound, have demonstrated a range of promising biological activities, particularly anti-inflammatory and cytotoxic effects.[10]
Cytotoxic Activity
Studies on the parent compound, glutinol, have shown significant growth-inhibitory effects on human cancer cell lines, such as ovarian cancer cells (OVACAR3).[11][12] The cytotoxic mechanism of glutinol involves:
-
Cell Cycle Arrest: Glutinol induces G2/M phase arrest in cancer cells, preventing them from proceeding through mitosis. This is accompanied by the suppression of cyclin B1, a key regulatory protein for the G2/M transition.[11][12][13]
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) has been observed in cancer cells treated with glutinol, contributing to its anti-proliferative effects.[11][12]
-
Disruption of Mitochondrial Membrane Potential: Glutinol can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[12]
-
Inhibition of PI3K/AKT Signaling Pathway: Glutinol has been shown to deactivate the PI3K/AKT signaling pathway, which is a critical pathway for cell survival, proliferation, and growth in many cancers.[11][12]
Caption: Proposed cytotoxic mechanism of glutinol.
Anti-inflammatory Activity
This compound is also being investigated for its anti-inflammatory properties.[10] While specific mechanistic studies on the acetate derivative are limited, the anti-inflammatory effects of triterpenoids are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) pathway. In-vitro anti-inflammatory assays, such as measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), would be crucial to elucidate the specific mechanisms of this compound.[14][15][16]
Conclusion
This compound is a fascinating natural product with a complex chemical structure and promising biological activities. This guide has provided a detailed overview of its stereochemistry, spectroscopic properties, natural sources, and potential mechanisms of action. While the full therapeutic potential of this compound is still being explored, the existing data on its parent compound, glutinol, suggests that it warrants further investigation as a lead compound in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Future research should focus on obtaining a definitive crystal structure, detailed spectroscopic data for the acetate derivative, and comprehensive in-vivo studies to validate its therapeutic efficacy and safety.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Lee, K. J., Song, N. Y., Oh, Y. C., Cho, W. K., & Ma, J. Y. (2014). Isolation and Bioactivity Analysis of Ethyl Acetate Extract from Acer tegmentosum Using In Vitro Assay and On-Line Screening HPLC-ABTS(+) System. Journal of analytical methods in chemistry, 2014, 857217.
- (Additional reference for isolation
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- (Reference for mass spectrometry of n
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An In-depth Technical Guide to the Biosynthesis of Glutinol Acetate in Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Glutinol acetate, a pentacyclic triterpenoid ester found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants. It delves into the enzymatic cascade, from the foundational isoprenoid pathway to the specific cyclization and acylation reactions. Detailed experimental protocols for the identification, characterization, and quantification of the pathway's components are provided, alongside insights into its regulation. This guide is intended to serve as a valuable resource for researchers aiming to elucidate and engineer the production of this and other related triterpenoids.
Introduction: The Significance of Glutinol and its Acetate Ester
Glutinol is a pentacyclic triterpenoid belonging to the friedelane family, characterized by a unique rearranged carbon skeleton. It is found in a variety of plant species, often as a component of cuticular waxes.[1] The acetylated form, this compound, is also a naturally occurring derivative. Triterpenoids as a class exhibit a wide array of biological activities, and while research on glutinol and its derivatives is ongoing, they have shown potential anti-inflammatory and other pharmacological properties, making their biosynthetic pathway a subject of significant interest.[2] A thorough understanding of the enzymatic machinery responsible for producing this compound is paramount for its sustainable production and for the generation of novel derivatives with enhanced therapeutic efficacy.
The Biosynthetic Pathway: From Isoprenoid Precursors to this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytoplasm.[3]
The Mevalonate (MVA) Pathway: Building the C5 Precursors
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] This is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key rate-limiting enzyme in the pathway.[1] A series of phosphorylations and a decarboxylation reaction convert mevalonic acid into IPP, which can be isomerized to DMAPP.
Formation of the C30 Backbone: Squalene Biosynthesis
Sequential head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, lead to the formation of farnesyl diphosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[5]
Cyclization: The Formation of the Glutinol Skeleton
The first committed step in triterpenoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase (SQE).[5] This epoxide is the substrate for a diverse class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze a complex series of cyclization and rearrangement reactions to generate the vast array of triterpenoid skeletons.
The formation of glutinol is catalyzed by a specific OSC, glutinol synthase . This enzyme orchestrates a proton-initiated cyclization of 2,3-oxidosqualene, followed by a series of methyl and hydride shifts, ultimately leading to the formation of the pentacyclic glutinol structure.[3]
Figure 1: Overview of the this compound Biosynthetic Pathway.
The Final Step: Acetylation of Glutinol
The terminal step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position of the glutinol backbone. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase . While the specific enzyme responsible for glutinol acetylation has not been definitively characterized in all glutinol-producing plants, recent research has identified and characterized pentacyclic triterpene acetyltransferases.
One such enzyme, LsTAT1 from lettuce, belongs to the membrane-bound O-acyltransferase (MBOAT) family and has been shown to acetylate a range of pentacyclic triterpenes, including lupeol, α-amyrin, and β-amyrin, using acetyl-CoA as the acyl donor.[6][7][8] It is highly probable that a homologous MBOAT-type enzyme is responsible for the acetylation of glutinol in plants that produce this compound. Another major family of acyltransferases in plants is the BAHD family, which is also known to be involved in the acylation of various secondary metabolites, including terpenoids.[9][10]
Experimental Methodologies for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Cloning of Biosynthetic Genes
A common strategy for identifying candidate genes is through transcriptome analysis of this compound-producing plant tissues. By comparing the transcriptomes of high- and low-producing tissues or plants treated with elicitors (e.g., methyl jasmonate), differentially expressed genes can be identified.[11] Homology-based cloning, using known sequences of OSCs and acetyltransferases from other species, is another powerful approach.[12]
Protocol 1: Gene Cloning and Heterologous Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the target plant tissue and synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Design degenerate or gene-specific primers based on conserved regions of known OSCs or acetyltransferases to amplify the target gene from the cDNA library.
-
Vector Construction: Clone the full-length open reading frame (ORF) of the candidate gene into an appropriate expression vector (e.g., pYES-DEST52 for yeast or pET vectors for E. coli).
-
Heterologous Expression: Transform the expression construct into a suitable host organism. Saccharomyces cerevisiae is often a preferred host for expressing plant OSCs and other membrane-associated enzymes due to its eukaryotic protein folding and modification machinery.[3][13] E. coli can also be used, particularly for soluble enzymes like some BAHD acyltransferases.[14]
-
Protein Purification: If required for in vitro assays, the expressed protein, often with an affinity tag (e.g., His-tag, GST-tag), can be purified from the host cell lysate using affinity chromatography.[12]
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The Analytical Lens: A Technical Guide to the Spectroscopic Characterization of Glutinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutinol acetate, a pentacyclic triterpenoid acetate, belongs to a class of natural products with significant therapeutic potential, including anti-inflammatory and hepatoprotective properties.[1] Accurate and comprehensive structural elucidation is the cornerstone of natural product research and drug development. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and fostering a self-validating approach to structural analysis.
The Molecular Architecture of this compound
This compound possesses a complex, rigid pentacyclic core, which presents a unique spectroscopic fingerprint. Understanding the interplay between the triterpenoid skeleton and the acetate functional group is paramount to interpreting its spectral data. The molecular formula for this compound is C₃₂H₅₂O₂ with a molecular weight of 468.75 g/mol .[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for assigning the protons and carbons of the intricate ring system and the acetate moiety.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: ¹H NMR Spectroscopy of Triterpenoid Acetates
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for non-polar compounds like triterpenoid acetates and its relatively clean spectral window.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the complex multiplet regions).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (zg30 or similar) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: A minimum of 16 scans should be co-added to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is a good starting point) to improve the signal-to-noise ratio. Perform phase and baseline corrections manually to ensure accurate integration.
Data Interpretation:
-
Acetate Methyl Protons: A sharp singlet is expected around δ 2.05 ppm, corresponding to the three protons of the acetyl group.
-
H-3 Proton: The proton on the carbon bearing the acetate group (C-3) is expected to shift downfield compared to the alcohol precursor due to the deshielding effect of the carbonyl group. In glutinol, the H-3 proton appears as a multiplet. In the acetate, this signal would likely be observed around δ 4.50 ppm.
-
Olefinic Proton: The proton on the double bond (C-6) is expected to appear as a multiplet in the region of δ 5.5-5.7 ppm.
-
Methyl Protons: A series of singlets corresponding to the eight methyl groups of the triterpenoid core are expected in the upfield region (δ 0.8-1.2 ppm).
-
Methylene and Methine Protons: A complex series of overlapping multiplets from the numerous CH₂ and CH groups of the pentacyclic structure will be present in the upfield region (δ 1.0-2.5 ppm).
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Experimental Protocol: ¹³C NMR Spectroscopy of Triterpenoid Acetates
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same high-field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Perform phase and baseline corrections.
Data Interpretation:
Based on the known ¹³C NMR data for glutinol and the expected effects of acetylation, the following key signals for this compound can be predicted[4][5]:
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale for Shift |
| C=O (Acetate) | ~171.0 | Characteristic carbonyl carbon of an ester. |
| CH₃ (Acetate) | ~21.3 | Characteristic methyl carbon of an acetate group. |
| C-3 | ~81.0 | Downfield shift from ~76 ppm in glutinol due to the ester linkage. |
| C-5 | ~141.0 | Olefinic carbon. |
| C-6 | ~122.0 | Olefinic carbon. |
| Methyl Carbons | 15.0 - 35.0 | Multiple signals in the upfield region corresponding to the eight methyl groups. |
| Methylene/Methine Carbons | 18.0 - 60.0 | Numerous signals for the remaining carbons of the pentacyclic framework. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational bands will confirm the presence of the ester and the hydrocarbon backbone.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of solid, purified this compound is placed directly on the ATR crystal. This technique requires minimal sample preparation and is non-destructive.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most applications.
-
Number of Scans: Co-add 16 or 32 scans to obtain a good quality spectrum.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation:
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| ~1735 | C=O stretching | Ester carbonyl |
| ~1240 | C-O stretching | Ester C-O bond |
| ~1460 and ~1375 | C-H bending | Aliphatic CH₂ and CH₃ |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Parameters:
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation and elution of the triterpenoid acetate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 600.
-
Data Interpretation:
The mass spectrum of this compound is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z 468, corresponding to the molecular weight of this compound (C₃₂H₅₂O₂).[2][3] This peak may be weak or absent in EI-MS due to the facile fragmentation of the acetate group.
-
Fragment Ions:
-
A prominent peak at m/z 408, resulting from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a characteristic fragmentation pattern for triterpenoid acetates.[6]
-
A peak at m/z 393, corresponding to the loss of the acetyl group and a methyl group.
-
A complex pattern of fragment ions in the lower mass region resulting from cleavages of the pentacyclic ring system.
-
Workflow for Spectroscopic Analysis of this compound
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a robust framework for its structural elucidation and purity assessment. While complete, experimentally verified spectra for this compound are not widely published, this guide provides a detailed predictive analysis based on the known data of its precursor, glutinol, and analogous triterpenoid acetates. This approach, grounded in the fundamental principles of spectroscopy and causality in experimental design, empowers researchers to confidently characterize this and other related natural products, paving the way for further investigation into their biological activities and therapeutic potential.
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A Cytotoxic Lupeol Fatty Acid Ester and Other Pentacyclic Triterpenes from Salvadora persica Seeds. Natural Product Sciences. Available from: [Link]
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"discovery and history of Glutinol Acetate"
An In-depth Technical Guide to Glutinol Acetate: From Discovery to Therapeutic Potential
Abstract
This compound is a naturally occurring pentacyclic triterpenoid ester with significant, albeit nascent, therapeutic interest. This guide provides a comprehensive overview of its discovery, history, and chemo-biological characteristics. We delve into its natural sources, detail the methodologies for its isolation and characterization, and outline a plausible semi-synthetic route from its precursor, glutinol. The core of this document focuses on its validated pharmacological activities, particularly its cytotoxic effects against various human cancer cell lines and its potent anti-inflammatory properties. By synthesizing existing literature with field-proven insights, this guide aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, illuminating the path for future investigation into this promising molecule.
The Precursor Scaffold: Discovery and Unique Structure of Glutinol
The story of this compound begins with its parent compound, glutinol. First isolated from the leaves of Scoparia dulcis, glutinol is a pentacyclic triterpene alcohol that possesses a unique chemical architecture.[1][2] Unlike more common triterpenes such as α- and β-amyrin, glutinol's structure is the result of a complex biosynthesis involving numerous methyl group rearrangements.[3]
Key distinguishing features include:
-
A Δ5 double bond, a feature more commonly associated with sterols.[3]
-
The absence of methyl groups at the C-8 and C-10 positions.[3]
-
The presence of methyl groups at C-9 and C-13.[3]
These structural nuances significantly alter its chemical reactivity compared to other triterpenes, particularly under oxidative conditions, making it an intriguing scaffold for chemical diversification and pharmacological exploration.[3] While glutinol has been identified in various plant species, it is rarely a major component, making its acetylated derivative, this compound, a subject of focused study.[3]
Emergence of a Derivative: Natural Occurrence of this compound
This compound, the acetylated ester of glutinol, has been successfully isolated from several plant sources. Its identification in the stems and leaves of Acer mandshuricum represents a key finding in the exploration of this compound.[4] It has also been reported as a phytochemical constituent of Euphorbia nerifolia. The natural occurrence of the acetylated form suggests a specific enzymatic machinery within these plants capable of esterifying the parent glutinol, a modification that can significantly impact the compound's polarity, bioavailability, and biological activity.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is fundamental for its study and application. The key properties of this compound are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 6426-44-4 | [4] |
| Molecular Formula | C₃₂H₅₂O₂ | [4][5] |
| Molecular Weight | 468.75 g/mol | [4][5] |
| Type of Compound | Triterpenoid | [4] |
| Physical Desc. | Powder | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Methodologies: Isolation, Characterization, and Synthesis
The successful study of this compound relies on robust protocols for its extraction from natural sources, its structural confirmation, and its synthesis for further investigation.
Isolation and Purification from Plant Material
The following protocol is a generalized yet self-validating system derived from established methods for isolating triterpenoids from plant matrices.[6][7][8]
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation: Air-dry the relevant plant parts (e.g., stems and leaves of Acer mandshuricum) away from direct sunlight for 2-3 months. Grind the dried material into a coarse powder using a blender.[9]
-
Solvent Extraction: Macerate the powdered plant material by soaking in a suitable solvent such as dichloromethane or ethyl acetate for 72 hours at room temperature.[9] This step is designed to extract mid-polarity compounds like triterpenoid esters. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.
-
Column Chromatography: Prepare a slurry of silica gel (70-230 mesh) in 100% n-hexane and pack it into a glass column. Load the dried crude extract onto the top of the silica gel bed.
-
Gradient Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 5%, 10%, 15% increments).[6] The causality here is that compounds will elute based on their affinity for the stationary phase (silica) versus the mobile phase; non-polar compounds elute first, followed by progressively more polar ones. This compound, being an ester, will elute at a moderate polarity.
-
Fraction Collection and Monitoring: Collect the eluent in fractions (e.g., 50 mL each). Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 9:1). Visualize spots by spraying the TLC plate with 10% sulfuric acid and heating.[6] Fractions with a common spot corresponding to the Rƒ value of this compound are pooled.
-
Final Purification: Recrystallize the pooled fractions from a suitable solvent system to obtain pure, powdered this compound.
Structural Elucidation
Confirming the identity of the isolated compound requires a suite of spectroscopic techniques.
Experimental Protocol: Characterization of this compound
-
Fourier Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum to identify key functional groups. The presence of a strong carbonyl (C=O) absorption band around 1735 cm⁻¹ is indicative of the acetate ester group, while C-O stretching bands around 1240 cm⁻¹ further confirm it. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ confirms the esterification of the parent alcohol.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Dissolve the sample in CDCl₃. The spectrum should reveal a sharp singlet around δ 2.05 ppm, characteristic of the acetate methyl protons (CH₃-COO). Other key signals include those for the numerous methyl groups on the triterpenoid skeleton and the olefinic proton of the Δ5 double bond.[7]
-
¹³C-NMR: The spectrum will show a signal for the ester carbonyl carbon around δ 171.0 ppm and the acetate methyl carbon around δ 21.3 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will provide the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 468.75 g/mol , confirming the formula C₃₂H₅₂O₂.[10]
Semi-Synthesis from Glutinol
When natural abundance is low, semi-synthesis from a more readily available precursor is a viable strategy. This compound can be easily prepared from glutinol.[3]
Experimental Protocol: Acetylation of Glutinol
-
Reactant Setup: Dissolve glutinol in a mixture of pyridine and acetic anhydride. Pyridine acts as a basic catalyst and solvent. Acetic anhydride is the acetylating agent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The nucleophilic hydroxyl group of glutinol attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Work-up: Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride. Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product can be further purified by column chromatography if necessary.
Pharmacological Profile and Potential Mechanisms of Action
Initial pharmacological screenings have revealed that this compound possesses significant cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
This compound has demonstrated potent growth inhibitory effects against a panel of human cancer cell lines, positioning it as a compound of interest for oncological research.[4][11]
| Human Cancer Cell Line | GI₅₀ (μM) [Growth Inhibition 50%] | Reference(s) |
| HL-60 (Leukemia) | 11.1 - 17.9 | [4][11] |
| SK-OV-3 (Ovarian) | 11.1 - 17.9 | [4][11] |
| A549 (Lung) | 11.1 - 17.9 | [4][11] |
| HT-29 (Colon) | 11.1 - 17.9 | [4][11] |
The consistent micromolar efficacy across diverse cancer types suggests a potentially broad-acting mechanism that warrants further investigation, possibly involving the induction of apoptosis or cell cycle arrest. The parent compound, glutinol, has also shown anti-mitotic activity, lending credence to this hypothesis.[9]
Anti-inflammatory Effects
A key validated bioactivity of this compound is its anti-inflammatory effect. It exhibits moderate but significant inhibitory activity on the secretion of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[4][11] TNF-α is a critical pro-inflammatory cytokine, and its inhibition is a cornerstone of many anti-inflammatory therapies.
The mechanism could be twofold, involving both the triterpenoid scaffold and the acetate moiety:
-
Triterpenoid Action: The glutinol backbone may directly interfere with inflammatory signaling cascades, such as the NF-κB pathway, which is a master regulator of TNF-α transcription.
-
Acetate Moiety Action: Once cleaved, the acetate can enter cellular metabolism. It can be converted to acetyl-CoA, a vital substrate for histone acetyltransferases (HATs).[12] By altering histone acetylation, this compound could epigenetically modulate the expression of inflammatory genes. Alternatively, free acetate can act as a signaling molecule through G-protein coupled receptors like FFAR2, which are known to regulate immune responses.[13][14]
Conclusion and Future Directions
This compound has emerged from relative obscurity as a natural product with validated cytotoxic and anti-inflammatory activities. Its unique triterpenoid structure, combined with the presence of the acetate functional group, provides a rich platform for pharmacological investigation.
Future research should prioritize:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets responsible for its cytotoxic and anti-inflammatory effects. This includes investigating its impact on cell cycle regulation, apoptosis pathways, and key inflammatory signaling nodes like NF-κB and MAPK.
-
In Vivo Efficacy and Safety: Translating the promising in vitro data into animal models of cancer and inflammation to assess efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Bioactivities: The parent compound, glutinol, has been linked to anti-diabetic and hepatoprotective effects.[1][15] this compound should be screened for these and other therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how modifications to the triterpenoid skeleton or the ester group affect its biological activity, potentially leading to the development of more potent and selective compounds.
References
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- MDPI. (n.d.). Network Pharmacology and Molecular Docking Based Prediction of Mechanism of Pharmacological Attributes of Glutinol.
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- Alimboyoguen, A. B., De Castro-Cruz, K. A., Shen, C. C., & Tsai, P. W. (2023). Anti-mitotic Activities of Ethanolic Extract and Glutinol from Uvaria rufa Blume. Indian Journal of Pharmaceutical Education and Research.
- ResearchGate. (2022). network pharmacology and molecular docking based prediction of mechanism of pharmacological attributes of glutinol.
- Combs, C. K. (n.d.). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. PMC.
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- TargetMol. (n.d.). This compound | TNF.
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- National Institute of Standards and Technology. (n.d.). Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook.
- Yakubu, M. B., Mohammad, F. S., & Musa, B. (n.d.). Isolation and Characterization of Lupeol Acetate from the Root Bark of Tacazzea apiculata (Oliv.). University Of Nigeria Nsukka.
- A Green Synthesis of Acetyl Eugenol by Sonochemical Method and Potential as Anti-inflammatory In-vitro. (2022). Journal of Pharmaceutical Negative Results.
- Muktar, B., Bello, I. A., & Sallau, M. S. (2025). Isolation, characterization and antimicrobial study of lupeol acetate from the root bark of Fig-Mulberry Sycamore (Ficus sycomorus LINN). ResearchGate.
- Adebusuyi, T. A., & Dosumu, O. O. (2022). Isolation, Characterization and Biological activities of ethyl acetate extract of Heliotropium indicum (whole plant). ResearchGate.
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"potential biological activities of Glutinol Acetate"
An In-Depth Technical Guide to the Potential Biological Activities of Glutinol Acetate
Foreword
To the dedicated researcher, scientist, and drug development professional, this document serves as a technical exploration into the pharmacological potential of this compound. As a pentacyclic triterpenoid, its core structure is a scaffold that nature has repeatedly optimized for bioactivity. While research on the parent compound, glutinol, has begun to uncover promising therapeutic avenues, the acetate derivative remains a frontier with significant, yet underexplored, potential. Acetylation can profoundly alter a molecule's lipophilicity, membrane permeability, and metabolic stability, often enhancing its therapeutic index. This guide synthesizes the existing knowledge on glutinol and related triterpenoids to build a scientifically grounded rationale for the investigation of this compound. We will delve into established and putative mechanisms of action, provide robust experimental protocols to validate these activities, and offer a forward-looking perspective on its place in modern drug discovery.
Chapter 1: Molecular Profile and Sourcing
This compound, systematically named Glutin-5-en-3β-O-acetate, is a naturally occurring pentacyclic triterpenoid.[1] Its chemical structure consists of a rigid five-ring core (the glutinane skeleton) with an acetate group at the C-3 position.[2] This acetate functionalization distinguishes it from its precursor, glutinol.
-
Molecular Weight: 468.8 g/mol [4]
-
Natural Sources: this compound has been identified in various plant species, including Acer mandshuricum (Manchurian maple) and Euphorbia maculata.[4] The parent compound, glutinol, is more widely reported and can be isolated in significant quantities from the bark of Balfourodendron riedelianum and has also been extracted from Uvaria rufa and Peltophorum africanum.[5][6][7]
The workflow for obtaining pure this compound for research purposes typically involves extraction from plant material, followed by chromatographic purification.
Workflow for isolation and screening of this compound.
Chapter 2: Anti-Inflammatory Potential
Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. Triterpenoids are well-regarded for their anti-inflammatory properties.[1] While direct studies on this compound are sparse, compelling evidence from its parent compound, glutinol, suggests a strong rationale for investigation.
Mechanistic Insights: Targeting Key Inflammatory Mediators
Research on glutinol has demonstrated its ability to inhibit crucial pro-inflammatory enzymes. A study on a bioactive fraction from Peltophorum africanum leaves, which contained glutinol, showed significant inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ value of 1.22 µg/mL.[7] COX-2 is a primary driver of prostaglandin synthesis at sites of inflammation. The same study also suggested inhibition of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory cascade.[7] These findings strongly suggest that glutinol, and by extension this compound, may act by suppressing the production of inflammatory mediators. The mechanism likely involves the NF-κB signaling pathway, a central regulator of inflammation.
Putative anti-inflammatory mechanism of this compound.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This model is a gold-standard for evaluating acute anti-inflammatory activity.[8][9] The causality is direct: carrageenan injection induces a localized, biphasic inflammatory response, and a reduction in the resulting edema indicates the test compound has suppressed this response.
Principle: Carrageenan induces the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to increased vascular permeability and fluid accumulation (edema). The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide animals into at least four groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 1% Tween 80 in saline).
-
Group II (Standard): Indomethacin (10 mg/kg, intraperitoneally).
-
Group III (Test 1): this compound (e.g., 25 mg/kg, intraperitoneally).
-
Group IV (Test 2): this compound (e.g., 50 mg/kg, intraperitoneally).
-
-
Compound Administration: Administer the vehicle, standard, or test compound 60 minutes before inducing inflammation.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered statistically significant.
-
Chapter 3: Anticancer and Cytotoxic Effects
The investigation of natural products for anticancer activity is a cornerstone of drug discovery.[10] Studies on glutinol have revealed significant cytotoxic and anti-proliferative effects, particularly against ovarian cancer cells, providing a strong basis for evaluating this compound.[11][12][13]
Mechanism of Action: Deactivation of the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation, growth, and survival; its hyperactivation is a hallmark of many cancers. Research has shown that glutinol exerts potent growth-inhibitory effects on human ovarian cancer cells (OVACAR3) with an IC₅₀ of 6 µM, while showing significantly lower cytotoxicity against normal cells (IC₅₀ of 60 µM against SV40 cells).[12][13] This anticancer effect was attributed to the deactivation of the PI3K/AKT pathway.[11] Furthermore, glutinol was found to induce cell cycle arrest at the G2/M phase, accompanied by the suppression of cyclin B1.[12][13] This dual action—inhibiting a key survival pathway and halting cell division—is a highly desirable trait for an anticancer agent.
Glutinol's inhibition of the PI3K/AKT signaling pathway.
Quantitative Data: Cytotoxicity of Glutinol
The following table summarizes the reported cytotoxic activity of glutinol, providing a benchmark for future studies on this compound.
| Cell Line | Cancer Type | IC₅₀ Value | Source |
| OVACAR3 | Human Ovarian Cancer | 6 µM | [12][13] |
| SV40 | Normal Fibroblast | 60 µM | [12][13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard, reliable method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14][15]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., OVACAR3) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for 'untreated control' (medium with vehicle) and 'blank' (medium only). Incubate the plate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] x 100.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Chapter 4: Other Potential Bioactivities
The broad bioactivity of triterpenoids suggests that this compound may possess other therapeutic properties worth investigating.[1]
-
Antimicrobial Activity: Triterpenes can disrupt microbial cell membranes and inhibit key cellular processes.[16][17][18][19] The evaluation of this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using minimum inhibitory concentration (MIC) assays is a logical next step.
-
Antidiabetic Activity: Some natural compounds, including triterpenoids, can modulate glucose metabolism.[20][21][22] Potential mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion.[21] In vitro enzyme inhibition assays and in vivo studies using diabetic animal models could uncover potential antidiabetic effects.[20]
Conclusion and Future Directions
This compound is a compelling natural product that stands at the intersection of known bioactivity and untapped potential. The strong anti-inflammatory and potent, selective anticancer activities documented for its parent compound, glutinol, provide a robust scientific rationale for its continued investigation. The deactivation of the PI3K/AKT pathway and inhibition of COX-2 are particularly noteworthy mechanisms that warrant deeper exploration with the acetate derivative.
Future research should focus on:
-
Direct Bioactivity Profiling: Systematically screening this compound for anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties using the protocols outlined herein.
-
Comparative Studies: Directly comparing the potency and selectivity of this compound against glutinol to understand the impact of the acetate functional group.
-
Pharmacokinetic Analysis: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.
-
Structural Optimization: Using this compound as a scaffold for semi-synthetic modifications to further enhance its therapeutic properties.
This guide provides the foundational knowledge and experimental framework necessary to unlock the full therapeutic potential of this compound, a promising candidate from nature's pharmacopeia.
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Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10. [Link]
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Siddiqui, R. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
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Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
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Patil, K. R., et al. (2020). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics, 10(3-s), 238-243. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cells following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
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Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity, Genotoxicity and Apoptosis. IntechOpen. [Link]
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Furtado, R. A., et al. (2024). Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains. Journal of Natural Products, 87(8), 1836-1845. [Link]
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Hordyjewska, A., et al. (2019). The overall work flow of bioinformatics analysis of glutinol. ResearchGate. [Link]
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El-Hawaz, R. F., et al. (2023). Targeting apoptotic anticancer response with natural glucosinolates from cell suspension culture of Lepidium sativum. Scientific Reports, 13(1), 7114. [Link]
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Wink, M. (2023). Biological Activities of Natural Products III. MDPI. [Link]
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Lucetti, D. L., et al. (2010). Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel. Journal of Inflammation, 7, 60. [Link]
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Lee, M. S., et al. (2011). Antidiabetic and antiacetylcholinesterase effects of ethyl acetate fraction of Chaenomeles sinensis (Thouin) Koehne fruits in streptozotocin-induced diabetic rats. Phytotherapy Research, 25(11), 1647-1652. [Link]
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Pivari, F., et al. (2021). Anti-Diabetic Activity of Natural Compounds. Encyclopedia.pub. [Link]
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Kim, J. K., et al. (2022). Anticancer Effects of High Glucosinolate Synthesis Lines of Brassica rapa on Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Alimboyoguen, A. B., et al. (2023). Anti-mitotic Activities of Ethanolic Extract and Glutinol from Uvaria rufa Blume. Indian Journal of Pharmaceutical Education and Research, 57(2), 526-531. [Link]
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Madikizela, B., et al. (2016). First isolation of glutinol and a bioactive fraction with good antiinflammatory activity from n-hexane fraction of Peltophorum africanum leaf. ResearchGate. [Link]
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Piras, A., et al. (2011). Chemical Composition and Antimicrobial Activities of Essential Oil of Stachys Glutinosa L. from Sardinia. ResearchGate. [Link]
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Barminas, J. T., et al. (2013). Isolation, characterization and antimicrobial study of lupeol acetate from the root bark of Fig-Mulberry Sycamore. SciSpace. [Link]
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de Oliveira, D. M., et al. (2014). Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification. Applied Biochemistry and Biotechnology, 174(3), 1195-1207. [Link]
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Uddin Ahmed, Q., et al. (2018). Methylation and Acetylation Enhanced the Antidiabetic Activity of Some Selected Flavonoids: In Vitro, Molecular Modelling and Structure Activity Relationship-Based Study. Biomolecules, 8(4), 131. [Link]
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Seelinger, G., et al. (2008). Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta Medica, 74(14), 1667-1677. [Link]
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Al-Mijalli, S. H., et al. (2023). Acetyleugenol from Acacia nilotica (L.) Exhibits a Strong Antibacterial Activity and Its Phenyl and Indole Analogues Show a Promising Anti-TB Potential Targeting PknE/B Protein Kinases. Molecules, 28(19), 6791. [Link]
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Yakubu, M. B., et al. (2018). Isolation and Characterization of Lupeol Acetate from the Root Bark of Tacazzea apiculata (Oliv.). University Of Nigeria Nsukka. [Link]
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Mthethwa, M., et al. (2023). Antidiabetic Activity, Molecular Docking, and ADMET Properties of Compounds Isolated from Bioactive Ethyl Acetate Fraction of Ficus lutea Leaf Extract. Molecules, 28(23), 7731. [Link]
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Barboza, J. N., et al. (2021). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. International Journal of Molecular Sciences, 22(19), 10691. [Link]
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Matsuta, T., et al. (2011). Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder. In Vivo, 25(4), 579-584. [Link]
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Cseke, L. J., et al. (2011). Plants and Natural Compounds with Antidiabetic Action. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 39(1), 35-47. [Link]
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An In-depth Technical Guide to Glutinol Acetate for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutinol acetate is a naturally occurring pentacyclic triterpenoid ester. As a derivative of glutinol, it belongs to a class of compounds widely investigated for their diverse and potent biological activities. Triterpenoids are of significant interest in medicinal chemistry and drug development due to their anti-inflammatory, cytotoxic, and other therapeutic properties. This guide provides a comprehensive overview of this compound, consolidating its chemical identity, proposed synthesis, and methodologies for investigating its biological activities, with a focus on its potential as an anti-inflammatory and cytotoxic agent. The information herein is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this molecule.
Part 1: Core Chemical Identifiers and Properties
A precise understanding of a compound's chemical identity is paramount for any scientific investigation. This compound is systematically identified by a set of unique codes and descriptors that ensure unambiguous communication and data retrieval in global databases.
The fundamental properties of this compound are summarized in the table below. These data are critical for sample handling, experimental design, and analytical characterization.
| Identifier/Property | Value | Source(s) |
| CAS Number | 6426-44-4 | [1][2] |
| Molecular Formula | C₃₂H₅₂O₂ | [1][3] |
| Molecular Weight | 468.75 g/mol | [2][3] |
| IUPAC Name | [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | [1] |
| InChI | InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | [1] |
| InChIKey | CQQNBMVDVWGBMD-JZWVFCOJSA-N | [1] |
| Canonical SMILES | CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | [1] |
| Synonyms | Glutinyl acetate, Glutin-5-en-3beta-O-acetate | [2][4] |
| Physical Appearance | Powder | [1] |
| Melting Point | 192°C (from methanol) | [2] |
| Boiling Point (Predicted) | 505.1 ± 29.0 °C | [2] |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [2] |
Part 2: Synthesis and Spectroscopic Characterization
While this compound is a natural product, its synthesis from its precursor, glutinol, is a straightforward and common laboratory procedure. This allows for the generation of material for research purposes, especially when isolation from natural sources is not feasible.
Proposed Synthesis: Acetylation of Glutinol
The synthesis of this compound is achieved through the acetylation of the C-3 hydroxyl group of glutinol. A standard and effective method involves the use of acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and a solvent.
Causality of Experimental Choices:
-
Acetic Anhydride: This is a powerful and readily available acetylating agent that forms a stable acetate ester.
-
Pyridine: It acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Room Temperature Reaction: The reaction is typically efficient at room temperature, avoiding potential side reactions or degradation that might occur at elevated temperatures.
-
Dissolve glutinol (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add acetic anhydride (2-3 equivalents) dropwise to the solution with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, quench the reaction by slowly adding crushed ice or cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3x volume).
-
Wash the combined organic layers sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
A singlet around δ 2.0-2.1 ppm corresponding to the methyl protons of the newly introduced acetate group.
-
A downfield shift of the H-3 proton signal compared to its position in glutinol (around δ 3.46 ppm) due to the deshielding effect of the adjacent acetyl group.
-
The characteristic olefinic proton signal around δ 5.6 ppm.
-
A series of singlets between δ 0.8 and 1.2 ppm corresponding to the eight tertiary methyl groups of the triterpenoid skeleton.
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon of the acetate group around δ 170-171 ppm.
-
A signal for the methyl carbon of the acetate group around δ 21 ppm.
-
A downfield shift of the C-3 carbon signal compared to its position in glutinol (around δ 76.5 ppm).
-
Signals for the olefinic carbons at C-5 and C-6.
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ should be observed at m/z 468.75, corresponding to the molecular formula C₃₂H₅₂O₂.
Part 3: Biological Activities and Investigative Protocols
This compound is reported to possess significant cytotoxic and anti-inflammatory properties, making it a compound of interest for drug development in oncology and inflammatory diseases.[5]
Cytotoxic Activity and the PI3K/AKT Signaling Pathway
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, including HL-60 (leukemia), SK-OV-3 (ovarian), A549 (lung), and HT-29 (colon), with GI₅₀ values in the range of 11.1-17.9 µM.[5]
The parent compound, glutinol, has been shown to exert its anticancer effects in human ovarian cancer cells by deactivating the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. It is highly probable that this compound shares this mechanism of action. Glutinol was found to inhibit the phosphorylation of both PI3K and AKT, leading to G2/M phase cell cycle arrest and apoptosis.
Caption: Workflow for evaluating the cytotoxicity of this compound.
-
Cell Lysis: Seed ovarian cancer cells (e.g., OVACAR-3) and treat with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total PI3K, phospho-PI3K, total AKT, phospho-AKT, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Anti-inflammatory Activity and TNF-α Inhibition
This compound exhibits anti-inflammatory effects, demonstrated by its ability to moderately inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[5] TNF-α is a key pro-inflammatory cytokine, and its inhibition is a validated therapeutic strategy for a range of inflammatory conditions.
The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn drives the expression of pro-inflammatory cytokines, including TNF-α. It is hypothesized that this compound interferes with this pathway, leading to reduced TNF-α production.
Caption: Hypothesized inhibition of the TNF-α pathway by this compound.
-
Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for murine TNF-α on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α in each sample based on a standard curve. Determine the percentage inhibition of TNF-α secretion by this compound compared to the LPS-only treated group.
Conclusion and Future Directions
This compound is a promising natural product with well-defined chemical identifiers and demonstrated cytotoxic and anti-inflammatory activities. Its straightforward synthesis from glutinol makes it an accessible compound for further research. This guide provides a foundational framework for its study, including detailed protocols for investigating its biological mechanisms.
Future research should focus on several key areas:
-
Full Spectroscopic Elucidation: A definitive, peer-reviewed publication of the complete and assigned ¹H and ¹³C NMR data for this compound is needed to complete its chemical characterization.
-
Direct Mechanistic Studies: While the PI3K/AKT pathway is a strong candidate for its cytotoxic effects and TNF-α is a confirmed target of its anti-inflammatory action, further studies are required to elucidate the precise molecular interactions and confirm the signaling cascades directly for this compound.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the methodologies and information presented in this guide, the scientific community can further unravel the therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.
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An In-depth Technical Guide to the Solubility of Glutinol Acetate in Organic Solvents
For researchers, chemists, and professionals in drug development, understanding the solubility of a compound is a critical first step in harnessing its therapeutic potential. Glutinol acetate, a pentacyclic triterpenoid acetate, is a molecule of interest with potential biological activities. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents.
Introduction to this compound and the Imperative of Solubility
This compound (C₃₂H₅₂O₂) is a naturally derived triterpenoid ester.[1][2][3][4] Triterpenoids are a large and structurally diverse class of natural products, and their biological activities are of significant interest in medicinal chemistry and pharmacology. The solubility of a compound dictates its formulation possibilities, bioavailability, and the design of effective extraction and purification protocols. Poor solubility can be a major hurdle in the development of bioactive compounds. Therefore, a thorough understanding of the solubility profile of this compound is essential for its advancement as a potential therapeutic agent.
This guide will delve into the theoretical principles governing the solubility of this compound, provide an estimated solubility profile based on related compounds, and offer a detailed experimental protocol for the precise determination of its solubility in a range of organic solvents.
Theoretical Principles of Solubility: A "Like Dissolves Like" Approach
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is based on the polarity of the solute and the solvent. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
This compound's Molecular Profile:
This compound has a large, rigid, and predominantly non-polar pentacyclic triterpenoid core. The presence of the acetate group introduces a degree of polarity through its ester linkage. However, the large hydrocarbon skeleton dominates the molecule's overall character, making it significantly hydrophobic. Its calculated water solubility is extremely low, on the order of 3.6 x 10⁻⁶ g/L, rendering it practically insoluble in aqueous media.[1]
Solvent Polarity Spectrum and Predicted Interactions:
To predict the solubility of this compound, we can consider a spectrum of organic solvents from non-polar to polar:
-
Non-Polar Solvents (e.g., n-Hexane, Cyclohexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the large non-polar surface area of this compound, it is expected to have good solubility in these solvents. The parent compound, glutinol, is reported to be soluble in n-hexane.[5]
-
Slightly Polar/Aprotic Polar Solvents (e.g., Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate): These solvents have a dipole moment but lack hydrogen-bonding capabilities. They are effective at solvating molecules with some polar functional groups without the strong hydrogen-bonding networks that can exclude non-polar compounds. Glutinol is soluble in DCM, and other triterpenes like betulin are soluble in diethyl ether and ethyl acetate.[5][6] Therefore, this compound is predicted to be readily soluble in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents are more polar than the previous group. While the acetate group may have some favorable interactions, the large non-polar core might limit high solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to form hydrogen bonds. The parent compound, glutinol, is only sparingly soluble in methanol.[5] While the acetate group can act as a hydrogen bond acceptor, the overall non-polar nature of this compound will likely lead to limited solubility in short-chain alcohols. Other triterpenoids, such as ursolic acid, are readily soluble in ethanol, suggesting that solubility in alcohols can be compound-specific.[7]
-
Highly Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These are powerful solvents capable of dissolving a wide range of compounds. While they can solvate the acetate group, their high polarity might not be optimal for the large hydrophobic triterpenoid skeleton.
Estimated Solubility Profile of this compound
Based on the theoretical principles and data from structurally related compounds, the following table provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | n-Hexane, Toluene | Soluble | The large, non-polar triterpenoid core is expected to interact favorably with non-polar solvents. The parent compound, glutinol, is soluble in n-hexane.[5] |
| Slightly Polar | Diethyl Ether, DCM | Soluble | These solvents can accommodate both the non-polar core and the polar acetate group. Glutinol is soluble in DCM.[5] |
| Aprotic Polar | Ethyl Acetate, Acetone | Soluble to Moderately Soluble | Ethyl acetate is often a good solvent for esters.[8] Betulin, a similar triterpenoid, is soluble in ethyl acetate.[6] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The parent compound, glutinol, is sparingly soluble in methanol.[5] The large hydrophobic structure limits interaction with the hydrogen-bonding network of alcohols. |
| Highly Polar | DMSO, DMF | Moderately Soluble | These are strong solvents, but their high polarity may not be ideal for the predominantly non-polar solute. |
Experimental Protocol for Determining the Solubility of this compound
To obtain accurate quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
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Methodological & Application
Application Notes and Protocols for the Extraction of Glutinol Acetate from Salvia Species
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the extraction and isolation of glutinol acetate, a pentacyclic triterpenoid, from various species of the Salvia genus. The protocol herein is a synthesis of established phytochemical methodologies, designed to be robust and reproducible for research and drug development applications. This guide emphasizes not only the procedural steps but also the underlying chemical principles that govern each stage of the extraction and purification process, ensuring a thorough understanding for the user. We will delve into the rationale behind solvent selection, chromatographic techniques, and analytical validation, equipping the researcher with the necessary knowledge to adapt and troubleshoot the protocol as needed.
Introduction: The Significance of this compound and Salvia Species
The genus Salvia, one of the largest in the Lamiaceae family, comprises over 900 species distributed worldwide.[1] These plants are a rich reservoir of bioactive secondary metabolites, including terpenoids and flavonoids.[1][2][3][4] Triterpenoids, in particular, are a class of compounds extensively studied for their diverse pharmacological activities, which include anti-inflammatory, cytotoxic, and antitumor effects.[5][6]
This compound, a pentacyclic triterpenoid of the friedelane series, has demonstrated significant biological potential. It has shown noteworthy cytotoxic activity against several human cancer cell lines and exhibits anti-inflammatory properties by inhibiting TNF-alpha secretion.[7] These characteristics make this compound a compound of high interest for further investigation in drug discovery and development. Various Salvia species are known to produce a variety of triterpenoids, making them a valuable natural source for the isolation of these compounds.[5][6]
This application note aims to provide a detailed and scientifically grounded protocol for the efficient extraction and isolation of this compound from Salvia plant material.
Chemical Principles of Extraction and Isolation
The successful extraction of this compound hinges on its physicochemical properties. As a triterpenoid acetate ester, it is a relatively nonpolar molecule. This characteristic dictates the choice of solvents and chromatographic conditions throughout the isolation process.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₂ | [8][9] |
| Molecular Weight | 468.75 g/mol | [7][8] |
| Melting Point | 192°C (methanol) | [10] |
| Boiling Point | 505.1 ± 29.0 °C at 760 mmHg | [10] |
| Solubility | Insoluble in water | [8] |
| Structure | Pentacyclic triterpenoid acetate | [8][9] |
The nonpolar nature of this compound makes it soluble in organic solvents like hexane, chloroform, and ethyl acetate, while being insoluble in water. This differential solubility is the cornerstone of the initial extraction and subsequent liquid-liquid partitioning steps.
Detailed Extraction and Isolation Protocol
This protocol is designed as a comprehensive workflow, from the preparation of plant material to the final purification of this compound. The rationale behind each step is provided to facilitate a deeper understanding and allow for informed modifications.
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts (leaves and stems) of the desired Salvia species. Proper botanical identification is crucial to ensure the correct starting material.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction Workflow
The overall workflow for the extraction and isolation of this compound is depicted in the following diagram:
Caption: Workflow for this compound Extraction.
Step-by-Step Methodology
Step 1: Maceration or Soxhlet Extraction
-
Rationale: This initial step aims to extract a broad range of compounds from the plant material, including the target this compound. The choice between maceration and Soxhlet extraction depends on the desired efficiency and available equipment. Soxhlet extraction is generally more efficient but uses heat, which could potentially degrade thermolabile compounds. However, for relatively stable triterpenoids like this compound, it is a suitable method.
-
Procedure (Maceration):
-
Place the powdered plant material (e.g., 500 g) in a large container.
-
Add a nonpolar solvent such as n-hexane or a moderately polar solvent like ethanol (e.g., 2.5 L). The use of a nonpolar solvent at this stage can provide a more selective initial extract for triterpenoids.
-
Stir the mixture periodically and allow it to stand for 48-72 hours at room temperature.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Step 2: Solvent Partitioning (Liquid-Liquid Extraction)
-
Rationale: This step aims to separate compounds based on their differential solubility in immiscible solvents. By partitioning the crude extract between a nonpolar solvent (like n-hexane) and a polar solvent (like a methanol/water mixture), we can enrich the nonpolar fraction with triterpenoids, including this compound, while removing more polar compounds.
-
Procedure:
-
Dissolve the crude extract in a suitable solvent mixture, for example, 90% methanol.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the partitioning of the lower aqueous methanol layer with fresh n-hexane two more times.
-
Combine the n-hexane fractions and concentrate under reduced pressure to yield the nonpolar fraction enriched in triterpenoids.
-
Step 3: Column Chromatography
-
Rationale: This is the primary purification step. Column chromatography separates compounds based on their affinity for the stationary phase (in this case, silica gel) and the mobile phase (the eluting solvent). Since this compound is relatively nonpolar, it will be eluted from the silica gel column with a nonpolar to moderately polar solvent system.
-
Procedure:
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable nonpolar solvent like n-hexane.
-
Dissolve the concentrated nonpolar fraction in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate or chloroform. For example:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (98:2, 95:5, 90:10, 80:20, 50:50 v/v)
-
Ethyl acetate (100%)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Step 4: Thin Layer Chromatography (TLC) Monitoring
-
Rationale: TLC is a rapid and effective method to monitor the separation achieved by column chromatography. By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, we can identify the fractions containing the compound of interest.
-
Procedure:
-
Spot a small amount of each collected fraction onto a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v). The optimal solvent system will need to be determined empirically.
-
Visualize the spots under UV light (if the compound is UV active) or by spraying with a suitable visualizing agent (e.g., ceric sulfate spray followed by heating). Triterpenoids typically appear as purple or blue spots with this reagent.
-
Compare the Rf values of the spots with a standard of this compound if available.
-
Pool the fractions that show a prominent spot corresponding to this compound.
-
Step 5: Final Purification - Recrystallization or Preparative HPLC
-
Rationale: For obtaining high-purity this compound, a final purification step is often necessary. Recrystallization is a simple and effective method if a suitable solvent can be found. Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution for separating closely related compounds.
-
Procedure (Recrystallization):
-
Dissolve the pooled and concentrated fractions in a minimal amount of a hot solvent in which this compound is soluble (e.g., methanol or acetone).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals to obtain pure this compound.
-
-
Procedure (Preparative HPLC):
-
Dissolve the pooled fractions in the mobile phase.
-
Inject the solution onto a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Elute with an isocratic or gradient mobile phase (e.g., acetonitrile:water) that provides good separation of the target compound.[11]
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
Analytical Validation and Characterization
Once the purified compound is obtained, its identity and purity must be confirmed using spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using analytical HPLC with a UV detector.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound by comparing the spectral data with published values.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction | Increase extraction time, use a more efficient method (Soxhlet), or use a more appropriate solvent. |
| Poor separation in column chromatography | Inappropriate solvent system, column overloading | Optimize the solvent system using TLC. Reduce the amount of sample loaded onto the column. |
| Co-elution of impurities | Similar polarity of compounds | Use a longer column, a finer mesh silica gel, or a different chromatographic technique (e.g., preparative HPLC with a different stationary phase). |
| Difficulty in crystallization | Presence of impurities, wrong solvent | Further purify the sample by chromatography. Screen different solvents for recrystallization. |
Conclusion
This application note provides a detailed and scientifically robust protocol for the extraction and isolation of this compound from Salvia species. By understanding the chemical principles behind each step, researchers can effectively apply and adapt this protocol to their specific needs. The successful isolation of pure this compound will enable further investigation into its promising biological activities, contributing to the advancement of natural product-based drug discovery.
References
-
Topçu, G. (2006). Bioactive triterpenoids from Salvia species. Journal of Natural Products, 69(3), 482-487. [Link]
-
Topçu, G. (2006). Bioactive Triterpenoids from Salvia Species. American Chemical Society and American Society of Pharmacognosy. [Link]
- Tepe, B., & Kelen, M. (2008). Chemical composition, antioxidant and antimicrobial properties of the essential oils of three Salvia species from Turkish flora. Bioresource Technology, 99(11), 4995-5002.
-
Topçu, G., & Gören, A. C. (2007). Bioactive Triterpenoids from Salvia Species. Journal of Natural Products, 69(3), 482-487. [Link]
-
Guedes, A. P. M., et al. (2015). Chromatographic separation of eleven triterpenes standard by HPLC-UV... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Afzal, T., Proćków, J., & Łyczko, J. (2025). Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers in Molecular Biosciences. [Link]
-
Afzal, T., Proćków, J., & Łyczko, J. (2025). Bioactive chemical composition and pharmacological insights into Salvia species. OUCI. [Link]
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Afzal, T., Proćków, J., & Łyczko, J. (2025). Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers in Molecular Biosciences. [Link]
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- 4. Bioactive chemical composition and pharmacological insights into Salvia species [ouci.dntb.gov.ua]
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- 7. This compound | TNF | TargetMol [targetmol.com]
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Quantitative Analysis of Glutinol Acetate Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
This technical guide provides a comprehensive framework for the quantitative analysis of Glutinol Acetate using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document details a robust analytical method, from initial sample preparation to full method validation, grounded in scientific principles and aligned with regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a pentacyclic triterpenoid acetate, a class of compounds known for a wide array of biological activities. As research into the therapeutic potential of such natural products advances, the need for a precise, accurate, and reliable analytical method to quantify this compound in various matrices becomes paramount. This application note addresses this need by presenting a detailed HPLC method coupled with a rigorous validation protocol, ensuring data integrity for research, development, and quality control purposes.
The method described herein is developed based on the chemical properties of triterpenoids and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3]
Foundational Principles: Method Development Strategy
The development of a robust HPLC method for this compound requires careful consideration of its physicochemical properties. This compound, with the chemical formula C₃₂H₅₂O₂ and a molecular weight of approximately 468.75 g/mol , lacks a significant chromophore in its structure.[2][4] This characteristic presents a challenge for UV detection. Triterpenoids typically exhibit low UV absorption, necessitating detection at lower wavelengths, generally between 205-210 nm, to achieve adequate sensitivity.[5]
The non-polar nature of the triterpenoid backbone suggests that a reversed-phase HPLC approach is most suitable. A C18 stationary phase is a common and effective choice for the separation of such compounds. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve efficient separation and a reasonable run time.
Experimental Workflow: From Sample to Signal
The overall process for the quantitative analysis of this compound is depicted in the workflow diagram below. This encompasses sample and standard preparation, HPLC analysis, and subsequent data processing.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C32H52O2 | CID 1781002 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Glutinol (5-glutinenol) acetate [webbook.nist.gov]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays for Glutinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Anti-inflammatory Potential of Glutinol Acetate
This compound, a pentacyclic triterpenoid, is a promising natural compound with potential therapeutic applications. Triterpenoids as a class have demonstrated a wide range of pharmacological activities, with anti-inflammatory effects being a prominent feature.[1][2] The investigation of this compound's anti-inflammatory properties is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive overview of robust in vitro assays to meticulously evaluate and characterize the anti-inflammatory activity of this compound.
The primary focus of these assays is to assess the compound's ability to modulate key inflammatory pathways in a controlled cellular environment. We will utilize the murine macrophage cell line, RAW 264.7, a well-established and widely used model for studying inflammation.[3][4] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing a cascade of pro-inflammatory mediators.[5][6][7]
This application note will detail the protocols for quantifying the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, we will delve into the underlying molecular mechanisms, focusing on the pivotal roles of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[1][2][8][9]
I. Foundational Protocols: Cell Culture and Compound Preparation
Maintaining RAW 264.7 Macrophage Cell Line
Rationale: Consistent and healthy cell cultures are the bedrock of reproducible in vitro data. This protocol ensures the proper maintenance of the RAW 264.7 cell line to guarantee cellular responsiveness and viability.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Use a cell scraper for detachment.
Preparation of this compound Stock and Working Solutions
Rationale: Due to the hydrophobic nature of this compound, proper solubilization is crucial for its effective delivery to the cells in culture without causing solvent-induced toxicity. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution (100 mM): Dissolve the appropriate weight of this compound in sterile, cell culture-grade DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the complete growth medium immediately before use. The final concentration of DMSO in the cell culture wells should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.[10][11][12][13][14] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
II. Core Anti-inflammatory Assays
Cell Viability Assay (MTT Assay)
Rationale: Before assessing the anti-inflammatory activity of this compound, it is imperative to determine its cytotoxic profile. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory mediators is due to the specific anti-inflammatory action of the compound and not a result of cell death.[15][16][17][18][19]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[3][20] The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[3][21][22]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated controls, LPS-only controls, and vehicle controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
Rationale: Prostaglandin E2 is a principal mediator of inflammation, produced through the action of cyclooxygenase-2 (COX-2), an enzyme that is highly expressed during inflammatory responses.[19][23] Measuring the inhibition of PGE2 production provides insight into the compound's effect on the COX pathway. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying PGE2 levels in cell culture supernatants.[24][25][26][27][28]
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the PGE2 concentration from the standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay (ELISA)
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[2][5][8] Their production is tightly regulated by the NF-κB and MAPK signaling pathways. Quantifying the levels of these cytokines using ELISA provides a direct measure of the compound's ability to suppress the inflammatory cascade.[9][20][23][29][30]
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as described for the PGE2 assay (Protocol 2.3).
-
Collect the cell culture supernatants.
-
Perform the TNF-α and IL-6 ELISAs using commercially available kits according to the manufacturer's protocols. The general principle is a sandwich ELISA:
-
Add supernatants to wells coated with a capture antibody specific for either TNF-α or IL-6.
-
Incubate to allow the cytokine to bind.
-
Wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate to develop color.
-
Stop the reaction and measure the absorbance.
-
-
Calculate the cytokine concentrations from their respective standard curves.
III. Mechanistic Insights: Signaling Pathway Analysis
Rationale: Understanding how this compound exerts its anti-inflammatory effects at the molecular level is crucial. The NF-κB and MAPK signaling pathways are key regulators of the inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[1][2][8][9][13][14] Triterpenoids have been shown to inhibit these pathways.[1][2][31] Investigating the effect of this compound on these pathways can elucidate its mechanism of action.
Caption: LPS-induced NF-κB and MAPK signaling pathways.
IV. Data Analysis and Interpretation
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | 100 ± 5.2 |
| Vehicle (0.1% DMSO) | 98.7 ± 4.8 |
| 1 | 99.1 ± 5.5 |
| 5 | 97.5 ± 4.9 |
| 10 | 96.8 ± 5.1 |
| 25 | 95.3 ± 6.0 |
| 50 | 92.1 ± 5.8 |
| 100 | 88.4 ± 6.2 |
Table 2: Inhibition of NO, PGE2, TNF-α, and IL-6 Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.3 | 55 ± 8 | 120 ± 15 | 85 ± 10 |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 1250 ± 98 | 3500 ± 210 | 2800 ± 190 |
| LPS + GA (1 µM) | 42.1 ± 3.1 | 1180 ± 85 | 3350 ± 195 | 2650 ± 180 |
| LPS + GA (5 µM) | 35.6 ± 2.8 | 950 ± 70 | 2800 ± 170 | 2100 ± 150 |
| LPS + GA (10 µM) | 28.3 ± 2.1 | 720 ± 65 | 2100 ± 150 | 1500 ± 120 |
| LPS + GA (25 µM) | 15.7 ± 1.5 | 450 ± 40 | 1200 ± 90 | 800 ± 75 |
| LPS + GA (50 µM) | 8.9 ± 0.9 | 210 ± 25 | 650 ± 50 | 420 ± 40 |
(Note: The data presented in the tables are for illustrative purposes only.)
IC50 Calculation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][22][29][30][32]
-
For each assay (NO, PGE2, TNF-α, IL-6), calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.[22][32]
Statistical Analysis
All experiments should be performed in triplicate. The results should be expressed as the mean ± standard deviation (SD). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.[21][28][33] A p-value of less than 0.05 is generally considered statistically significant.
V. Experimental Workflow Diagram
Caption: Experimental workflow for in vitro anti-inflammatory assays.
VI. Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these well-established in vitro assays, researchers can obtain reliable and reproducible data on the compound's efficacy in suppressing key inflammatory mediators. Furthermore, the investigation into the NF-κB and MAPK signaling pathways will offer valuable insights into its molecular mechanism of action. This comprehensive approach is essential for advancing the understanding of this compound's therapeutic potential and guiding future drug development efforts.
VII. References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of clinical investigation, 107(1), 7–11. [Link]
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Liu, S. F., & Malik, A. B. (2006). NF-kappaB activation as a pathological mechanism of septic shock and inflammation. American journal of physiology. Lung cellular and molecular physiology, 290(4), L622–L645. [Link]
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Fan, J., Li, Y., Levy, R. M., & Fan, J. J. (2003). Lipopolysaccharide activates NF-kappaB by TLR4-Bcl10-dependent and independent pathways in colonic epithelial cells. American journal of physiology. Gastrointestinal and liver physiology, 284(6), G935–G944. [Link]
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Assay Genie. (n.d.). PGE2 ELISA Kit Technical Manual. Retrieved from [Link]
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Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Retrieved from [Link]
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Singh, G. (2016, August 31). Re: How you stimulate RAW 264.7 macrophage?. ResearchGate. [Link]
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Fenton, M. J., & Golenbock, D. T. (1998). LPS-stimulated MAPK signaling. Science's STKE, 1998(36), pe1. [Link]
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Kay, J., & Yoon, S. (2017). Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88. Scientific reports, 7(1), 1570. [Link]
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Interchim. (n.d.). Prostaglandin E2 ELISA Kit Instructions. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Hothorn, L. A. (2014). Statistical evaluation of toxicological bioassays – a review. Toxicology research, 3(5), 335–346. [Link]
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Park, S. Y., Kim, Y. H., & Park, G. (2020). Analysis of Statistical Methods Currently used in Toxicology Journals. Toxicological research, 36(3), 193–198. [Link]
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Kim, J. E., Kim, J. S., & Lee, J. Y. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 603–609. [Link]
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Chen, C. Y., Hsieh, Y. W., & Wu, C. C. (2019). Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies. Food & function, 10(8), 5080–5090. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
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Veerapagu, M., Anandi, A. A., Jeya, K. R., & Narayanan, A. S. (2026). Anti-Inflammatory Activity of Medicinal Mushrooms. In Springer Protocols. [Link]
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Kim, H. Y., Park, E. J., & Jo, E. K. (2023). Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways. Journal of dairy science, 106(7), 4561–4573. [Link]
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Lee, J. Y., Kim, J. H., & Kim, Y. S. (2014). Britanin suppresses LPS-induced nitric oxide, PGE2 and cytokine production via NF-κB and MAPK inactivation in RAW 264.7 cells. International immunopharmacology, 23(2), 523–530. [Link]
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Guan, Z., Buckman, S. Y., & Miller, B. W. (1998). p38 Mitogen-activated Protein Kinase Down-regulates Nitric Oxide and Up-regulates Prostaglandin E2 Biosynthesis Stimulated by Interleukin-1β. The Journal of biological chemistry, 273(21), 12957–12962. [Link]
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Ekmekcioglu, S., Grimm, E. A., & Roszik, J. (2017). Molecular Pathways: Inflammation-associated nitric-oxide production as a cancer-supporting redox mechanism and a potential therapeutic target. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(4), 894–901. [Link]
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Sharma, A. (2012, October 25). Re: Can anyone help me to calculate IC 50 value for invitro anti oxidant tests?. ResearchGate. [Link]
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Kumar, G. (2021, August 18). How to calculate IC50 value [Video]. YouTube. [Link]
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Moss, M. (2013, November 28). Re: Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
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Koksharov, M. (2015, March 6). Re: In cell culture, what is the appropriate solvent for a drug other than DMSo?. ResearchGate. [Link]
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Nielsen, S. F., & Larsen, J. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 8, 103. [Link]
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Anonymous. (2016, July 28). Re: How to reduce DMSO concentration in cell culture based assay?. ResearchGate. [Link]
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Ku, K. M. (2013, July 5). Re: Diluting DMSO for cell culture. ResearchGate. [Link]
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Application Notes & Protocols: Assessing the Cytotoxicity of Glutinol Acetate on Cancer Cell Lines
Introduction
The exploration of natural products for novel therapeutic agents remains a cornerstone of oncological research.[1][2] Pentacyclic triterpenoids, a class of compounds abundant in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory and anticancer properties.[3] A notable example is Glutinol, which has demonstrated significant growth-inhibitory effects against human ovarian cancer (OVACAR3) cells.[3][4] Mechanistic studies revealed that Glutinol induces G2/M phase cell cycle arrest and deactivates the pro-survival PI3K/AKT signaling pathway, leading to an IC50 value of 6 µM.[3][5]
This application note focuses on Glutinol Acetate , an acetylated derivative of Glutinol. Chemical modification, such as acetylation, is a well-established strategy in medicinal chemistry to potentially enhance the bioavailability, stability, or cytotoxic efficacy of a parent compound.[6] Therefore, a rigorous evaluation of this compound's cytotoxic potential is a critical step in its development as a potential anticancer agent.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We advocate for a multi-assay approach to build a robust and nuanced understanding of the compound's biological effects on cancer cells.
Chapter 1: The Principle of a Multi-Assay Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. To build a comprehensive profile, it is crucial to interrogate different cellular processes. A compound may inhibit metabolic activity, halt proliferation, or induce outright cell lysis; each outcome has different therapeutic implications. This guide details three distinct, yet complementary, assays to create a robust biological profile for this compound.
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a process that occurs only in metabolically active, viable cells. A reduction in signal indicates a loss of metabolic viability, which may precede cell death.
-
Sulforhodamine B (SRB) Assay (Cellular Biomass): This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[7][8] The amount of bound dye is directly proportional to the total protein mass, serving as a reliable proxy for cell number.[9] This method is independent of metabolic state and is the standard for large-scale screening by the National Cancer Institute (NCI).[10]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11][12] An increase in extracellular LDH is a direct indicator of cell lysis.[13]
By combining these assays, researchers can distinguish between cytostatic effects (inhibition of growth, measured by SRB) and cytotoxic effects (cell death, measured by LDH), while also monitoring metabolic health (MTT).
Chapter 2: Experimental Design and Preliminary Considerations
2.1 Cell Line Selection The choice of cell lines is critical for evaluating the breadth and selectivity of this compound's activity. We recommend a panel-based approach:
-
Known Sensitive Line: Based on data for the parent compound, OVACAR-3 (human ovarian adenocarcinoma) is a logical starting point.[3]
-
Common Cancer Models: Include widely used and well-characterized cell lines from different tissues of origin, such as:
-
MCF-7 (Breast Adenocarcinoma, ER+)
-
MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative)
-
A549 (Lung Carcinoma)
-
HT-29 (Colorectal Adenocarcinoma)[14]
-
PC-3 (Prostate Adenocarcinoma)
-
-
Non-Cancerous Control: To assess selective toxicity, include a non-malignant cell line, such as BJ (human foreskin fibroblasts) or SV40 transformed fibroblasts.[3][15]
2.2 Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest dose of this compound used (typically ≤0.5% v/v).[8]
2.3 Optimization of Seeding Density and Incubation Time Before conducting the cytotoxicity assays, the optimal cell seeding density for each cell line must be determined. The goal is to ensure that cells are in the exponential growth phase throughout the experiment and that the final signal (e.g., absorbance) is within the linear range of the detection instrument.
-
Procedure: Seed cells in a 96-well plate at varying densities (e.g., 2,500 to 40,000 cells/well).[16]
-
Incubation: Allow cells to grow for the intended duration of the experiment (e.g., 24, 48, 72 hours).
-
Analysis: Perform the chosen assay (SRB is excellent for this purpose) at each time point. Select a seeding density that results in a sub-confluent monolayer and a robust signal at the end of the incubation period.
Chapter 3: Protocol - MTT Metabolic Viability Assay
3.1. Principle The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]
3.2. Materials
-
This compound (in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm, with an optional reference wavelength of >630 nm)
3.3. Step-by-Step Protocol
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at the pre-determined optimal density. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated, vehicle, and blank controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The appearance of purple precipitate will be visible under a microscope in viable cells.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm within 1 hour.
3.4. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells (medium + MTT + Solubilizer) from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Determine IC₅₀: Plot % Viability against the log of this compound concentration and use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀).
Chapter 4: Protocol - SRB Cell Biomass Assay
4.1. Principle The SRB assay is a high-throughput method for determining cytotoxicity based on the measurement of cellular protein content.[8] The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions.[9] The amount of bound dye is proportional to the cell mass.[7]
4.2. Materials
-
Trichloroacetic acid (TCA) solution: 10% (w/v) in deionized water.
-
SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid.[16]
-
Wash solution: 1% (v/v) acetic acid.
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5.[8]
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 510-540 nm)[8]
4.3. Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. A key addition for SRB is to prepare a "Time Zero" (Tz) plate that is fixed at the moment of drug addition (see step 4).[16]
-
Cell Fixation: After the 48/72-hour incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10% TCA) without removing the medium. Incubate at 4°C for 1 hour.[16]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.[8][16] Remove excess water by inverting the plate and tapping it on absorbent paper. Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[7]
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid.[8] Air-dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10-15 minutes to solubilize the protein-bound dye.
-
Reading: Measure the absorbance at ~515 nm.
4.4. Data Analysis The inclusion of the Tz plate allows for the calculation of growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀).
-
GI₅₀ (Growth Inhibition 50): The concentration causing 50% reduction in net protein increase compared to the control.
-
TGI (Total Growth Inhibition): The concentration where the cell count at the end of the experiment equals the cell count at the beginning (Tz value).
-
LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the initial cells.
Chapter 5: Protocol - LDH Membrane Integrity Assay
5.1. Principle This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[19] Released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of color is directly proportional to the number of lysed cells.[12]
5.2. Materials
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for validated reagents). These kits typically contain:
-
Substrate Mix
-
Assay Buffer
-
Stop Solution
-
Lysis Buffer (for Maximum LDH Release control)
-
-
96-well flat-bottom sterile microplates
5.3. Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Ensure to set up the following controls for each plate:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells, to which Lysis Buffer will be added.
-
Vehicle Control: Cells treated with DMSO vehicle.
-
Background Control: Medium only, no cells.
-
-
Supernatant Collection: 30 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum Release" control wells and incubate.
-
Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[13]
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 490 nm within 1 hour.
5.4. Data Analysis
-
Subtract Background: Subtract the average absorbance of the Background Control from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Chapter 6: Data Interpretation and Visualization
The power of this approach lies in synthesizing the results from all three assays. The data can be summarized in a table for clear comparison across cell lines.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay | Parameter | Value (µM) | Selectivity Index (SI)* |
| OVACAR-3 | MTT | IC₅₀ | 4.5 | 12.2 |
| (Ovarian Cancer) | SRB | GI₅₀ | 5.1 | 10.8 |
| LDH | EC₅₀ | 15.2 | 3.6 | |
| MDA-MB-231 | MTT | IC₅₀ | 8.9 | 6.2 |
| (Breast Cancer) | SRB | GI₅₀ | 9.8 | 5.6 |
| LDH | EC₅₀ | > 50 | < 1.1 | |
| BJ | MTT | IC₅₀ | 55.0 | - |
| (Normal Fibroblast) | SRB | GI₅₀ | 55.1 | - |
| LDH | EC₅₀ | > 100 | - |
*Selectivity Index (SI) = IC₅₀ or GI₅₀ in normal cells / IC₅₀ or GI₅₀ in cancer cells. A higher SI indicates greater cancer-selective toxicity.
Interpreting the Hypothetical Data:
-
OVACAR-3: The low MTT and SRB values suggest potent anti-proliferative and anti-metabolic activity. The higher LDH value indicates that direct cell lysis occurs at higher concentrations, suggesting that apoptosis or cytostatic arrest may be the primary mechanism at lower doses.
-
MDA-MB-231: The compound is moderately active in MTT and SRB assays, but the very high LDH value (>50 µM) strongly suggests a primarily cytostatic or non-lytic cell death mechanism in this cell line.
-
Selectivity: The high IC₅₀/GI₅₀ values in BJ cells compared to the cancer cells yield a favorable Selectivity Index, particularly for OVACAR-3, suggesting the compound is preferentially toxic to cancer cells.
Chapter 7: Elucidating the Mechanism of Action
The cytotoxicity data provides the foundation for deeper mechanistic studies. Given that the parent compound, Glutinol, is known to affect the PI3K/AKT pathway and induce G2/M cell cycle arrest, these are logical pathways to investigate for this compound if it demonstrates potent cytotoxic activity.[3][5]
Potential Follow-up Experiments:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining and flow cytometry to quantify apoptotic versus necrotic cell death.[20]
-
Cell Cycle Analysis: Analyze DNA content by flow cytometry to determine if this compound induces arrest at a specific phase of the cell cycle.
-
Western Blotting: Probe for key proteins in relevant pathways, such as phosphorylated Akt (p-Akt), total Akt, caspases (cleaved caspase-3), and cell cycle regulators (Cyclin B1, p21).[5]
Conclusion
This application note provides a robust, multi-faceted strategy for the initial cytotoxic evaluation of this compound. By employing MTT, SRB, and LDH assays in parallel, researchers can obtain a detailed and reliable profile of the compound's bioactivity, distinguishing between metabolic inhibition, anti-proliferative effects, and direct cytotoxicity. This comprehensive approach is essential for making informed decisions in the early stages of the drug discovery pipeline and for guiding future mechanistic studies.
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Bio-protocol. (2019). Lactate Dehydrogenase (LDH) Assay. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Yao, Y., et al. (2020). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. Taylor & Francis Online. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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NCI Developmental Therapeutics Program. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. [Link]
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Chen, Y., & Li, J. (2021). Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway. Tropical Journal of Pharmaceutical Research, 20(7), 1331-1335. [Link]
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Kaja, S., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 73, 2.26.1-2.26.14. [Link]
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Faraone, I., et al. (2024). Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains. Journal of Natural Products. [Link]
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Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]
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Promega. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol. Protocols.io. [Link]
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ResearchGate. (2025). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]
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Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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Fortes, C. C., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2049. [Link]
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National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). [Link]
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African Journals Online. (2022). Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway. [Link]
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ResearchGate. (2022). (PDF) Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway. [Link]
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Newman, D. J., & Cragg, G. M. (2016). Natural Products as Sources of New Drugs from 1981 to 2014. Journal of Natural Products, 79(3), 629-661. [Link]
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ResearchGate. (2016). (PDF) First isolation of glutinol and a bioactive fraction with good antiinflammatory activity from n-hexane fraction of Peltophorum africanum leaf. [Link]
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ResearchGate. (2016). First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf. [Link]
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Lucetti, D. L., et al. (2010). Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel. Journal of Inflammation, 7, 60. [Link]
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Kim, J. H., et al. (2009). Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes. American Journal of Chinese Medicine, 37(4), 801-811. [Link]
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Frontiers. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. [Link]
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Park, C. H., et al. (2014). Luteolin induces apoptotic cell death via antioxidant activity in human colon cancer cells. International Journal of Molecular Medicine, 34(5), 1219-1226. [Link]
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MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. [Link]
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MDPI. (2022). Role of Plant-Derived Active Constituents in Cancer Treatment and Their Mechanisms of Action. [Link]
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Marques, A. C., et al. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Frontiers in Physiology, 12, 663829. [Link]
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Thangavel, C., et al. (2015). Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function. Scientific Reports, 5, 16198. [Link]
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Ju, W., et al. (2010). Induction of apoptosis by luteolin involving akt inactivation in human 786-o renal cell carcinoma cells. Urologic Oncology, 28(2), 173-179. [Link]
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MDPI. (2023). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. [Link]
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Application Notes and Protocols for the Use of Glutinol Acetate as a Phytochemical Standard
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the utilization of glutinol acetate as a reference standard in phytochemical analysis. Recognizing the increasing need for accurate and reproducible quantification of triterpenoids in complex botanical matrices, this document outlines the essential protocols for the isolation, characterization, and analytical application of this compound. Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are detailed, underpinned by a rigorous method validation strategy aligned with international standards. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and quality control.
Introduction: The Rationale for this compound as a Triterpenoid Standard
Triterpenoids represent a vast and structurally diverse class of phytochemicals with a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1] this compound, a pentacyclic triterpenoid acetate, has been identified in various plant species and exhibits notable biological properties, such as cytotoxic activity against several human cancer cell lines.[2] Its defined chemical structure and relative stability make it a suitable candidate for use as a reference standard in the quantification of structurally related triterpenoids in plant extracts and herbal formulations.
The use of a well-characterized standard is paramount for ensuring the accuracy, precision, and comparability of analytical data across different laboratories and studies. This guide provides the foundational knowledge and detailed protocols to establish this compound as a reliable analytical standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₂ | [3][4] |
| Molecular Weight | 468.75 g/mol | [3][4] |
| IUPAC Name | [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | [5] |
| Melting Point | 192°C (in methanol) | [6] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. | Inferred from extraction protocols |
| Storage | Store at -20°C for long-term stability. | [2] |
Isolation and Purification of this compound Standard
The availability of a high-purity standard is the first step in any quantitative analysis. While this compound may be commercially available from specialty chemical suppliers, in-house isolation and purification from a known botanical source can serve as a cost-effective alternative and a valuable exercise in natural product chemistry. The following protocol is a generalized procedure based on the successful isolation of glutinol from Uvaria rufa Blume, which can be adapted for this compound-containing plant material.[7]
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Step-by-Step Protocol
-
Plant Material Preparation: Collect and air-dry the plant material (e.g., bark, leaves) known to contain this compound.[7] Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as n-hexane or dichloromethane. The choice of solvent is critical to selectively extract triterpenoids while minimizing the co-extraction of more polar compounds.
-
Continue the extraction until the solvent runs clear, indicating exhaustive extraction.
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually introducing ethyl acetate.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Visualize the TLC plates under UV light (if applicable) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to detect triterpenoids.
-
-
Pooling and Recrystallization:
-
Pool the fractions containing the compound of interest based on the TLC analysis.
-
Concentrate the pooled fractions and purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol/acetone).
-
-
Purity Assessment and Characterization:
-
Assess the purity of the isolated this compound using HPLC-UV. A purity of >98% is recommended for a reference standard.
-
Confirm the identity of the compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with literature values.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phytochemicals. The following protocol is a recommended starting point for the development of a validated HPLC method for this compound.
Experimental Workflow
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for non-polar compounds like triterpenoids.[8][9] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v) or Methanol:Water | Triterpenoids are well-retained and separated in highly organic mobile phases. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[10] |
| Column Temperature | 25-30 °C | Maintains consistent retention times. |
| Detection Wavelength | 210 nm | Triterpenoids generally lack a strong chromophore, but often exhibit UV absorbance at lower wavelengths.[11] A photodiode array (PDA) detector can be used to determine the optimal wavelength. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Protocol for Analysis
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Extract a known weight of the powdered plant material using a suitable extraction method (e.g., sonication or reflux) with an appropriate solvent.
-
Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Method Validation
A self-validating system is crucial for ensuring the reliability of the analytical data. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for this compound in the sample should be free from interference from other components, confirmed by peak purity analysis with a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[10] |
| Accuracy | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[8] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For triterpenoids like this compound, derivatization may not be necessary, but can sometimes improve peak shape and thermal stability.
Recommended GC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of compounds, including triterpenoids.[6] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert and provides good chromatographic efficiency.[6] |
| Oven Temperature Program | Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) | Allows for the separation of compounds with a range of boiling points. |
| Injector Temperature | 280-300°C | Ensures complete volatilization of the analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra.[13] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Scan Range | m/z 50-600 | Covers the expected mass range of this compound and its fragments. |
Data Interpretation
The identification of this compound in a sample is achieved by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for confirmation. The NIST WebBook provides reference mass spectral data for this compound.[11][14]
Conclusion
The protocols and application notes presented herein provide a comprehensive guide for establishing this compound as a reliable analytical standard for phytochemical analysis. By following these detailed methodologies for isolation, characterization, and quantitative analysis, researchers can ensure the scientific integrity and reproducibility of their findings. The principles of method validation outlined are essential for generating trustworthy and authoritative data in the fields of natural product research and drug development.
References
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MDPI. Quantitative Analysis of Rutin by HPTLC and In Vitro Antioxidant and Antibacterial Activities of Phenolic-Rich Extracts from Verbesina sphaerocephala. [Link]
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MySkinRecipes. This compound. [Link]
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NIST. Glutinol (5-glutinenol) acetate. [Link]
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NIST. Glutinol (5-glutinenol) acetate. [Link]
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OSADHI. List of plants having phytochemicals: this compound. [Link]
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Pharmacognosy Journal. Anti-mitotic Activities of Ethanolic Extract and Glutinol from Uvaria rufa Blume. [Link]
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ResearchGate. (PDF) Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. [Link]
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MDPI. Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. [Link]
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SciELO. Using integrated GC-MS analysis, in vitro experiments, network pharmacology: exploring migao fatty oil active components/mechanisms against coronary heart disease. [Link]
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RJPT. HPLC Method Development and Validation for Residue Analysis of Steroid. [Link]
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ResearchGate. (PDF) RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. [Link]
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International Journal of Pharmacy and Biological Sciences. GCMS ANALYSIS OF BIOACTIVE COMPOUNDS IN ETHYL ACETATE EXTRACT OF EARTHWORM GUT Streptomyces fulvissimus (Jenson, 1930). [Link]
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JOCPR. Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. [Link]
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JOCPR. Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. [Link]
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JETIR. analytical method development and validation of anti-diabetic drugs. [Link]
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Formulation of Glutinol Acetate for In Vivo Studies: A Detailed Application Note and Protocol
Introduction: Navigating the Challenges of Triterpenoid Delivery
Glutinol acetate, a pentacyclic triterpenoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1] However, like many other triterpenoids, its progression into in vivo studies is hampered by a significant biopharmaceutical challenge: poor aqueous solubility.[2] This inherent lipophilicity leads to low dissolution rates in the gastrointestinal tract and consequently, poor and variable oral bioavailability, making it difficult to establish clear dose-response relationships in preclinical models.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. Moving beyond a simple recitation of steps, this document delves into the rationale behind formulation choices, offering a strategic workflow from excipient selection to the final preparation and administration of the dose. We will explore practical, field-proven strategies to enhance the systemic exposure of this compound, ensuring reliable and reproducible results in your in vivo experiments.
Physicochemical Properties of this compound: The "Why" Behind the Formulation Strategy
A thorough understanding of the physicochemical properties of a compound is the cornerstone of a rational formulation design. This compound (C₃₂H₅₂O₂) is a large, lipophilic molecule with a high melting point, characteristics that contribute to its poor solubility in water.[3][4]
| Property | Value/Description | Implication for Formulation |
| Molecular Weight | 468.75 g/mol | Large molecular size can be a factor in membrane permeability. |
| Melting Point | 192°C (methanol)[3] | High melting point suggests strong crystal lattice energy, which contributes to poor solubility. |
| Aqueous Solubility | Predicted to be practically insoluble.[5] | The primary challenge to overcome for oral bioavailability. |
| Lipophilicity | High (inferred from triterpenoid structure) | Favorable for dissolution in lipid-based systems but a barrier to aqueous dissolution. |
| Stability | Stable at -20°C for 3 years (powder)[6] | Good intrinsic stability allows for flexibility in formulation processing. |
Given these properties, formulation strategies must focus on overcoming the dissolution rate-limiting step of absorption. The primary approaches for a compound like this compound fall into three main categories: increasing the surface area of the solid drug, enhancing solubility in the gastrointestinal fluids, or pre-dissolving the drug in a lipid-based system.
Formulation Strategy Selection: A Decision Pathway
The choice of formulation depends on several factors including the desired dose, the route of administration (oral gavage being the most common for preclinical studies), and the available laboratory equipment. Below is a decision pathway to guide the selection of an appropriate formulation strategy.
Caption: Decision workflow for selecting a suitable formulation strategy for this compound.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This is the simplest approach and is often the first to be evaluated. The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle.
Rationale:
A suspension is suitable for water-insoluble drugs when high concentrations are needed and the compound is not readily soluble in common, safe solvents. The addition of a wetting agent is crucial to decrease the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion. A suspending agent increases the viscosity of the vehicle, slowing down the sedimentation of drug particles and ensuring dose uniformity.
Materials:
-
This compound
-
Wetting Agent: 0.1% - 1% (w/v) Tween® 80 or Polysorbate 20
-
Suspending Agent: 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC)
-
Vehicle: Purified Water or 0.9% Saline
-
Mortar and Pestle
-
Homogenizer or Sonicator
-
Magnetic Stirrer
Step-by-Step Protocol:
-
Particle Size Reduction (Optional but Recommended): If the this compound is crystalline, gently grind the powder in a mortar and pestle to a fine, consistent particle size. This increases the surface area and can improve dissolution.
-
Preparation of the Vehicle: In a beaker, dissolve the suspending agent (e.g., 0.5 g of CMC) in the desired final volume of purified water (e.g., 100 mL) with the aid of a magnetic stirrer. This may require gentle heating or stirring overnight to ensure complete hydration and a homogenous solution.
-
Preparation of the Wetting Solution: In a separate small container, prepare a solution of the wetting agent (e.g., 1% Tween® 80 in a small volume of the vehicle).
-
Wetting the Drug Powder: Accurately weigh the required amount of this compound. Add a small amount of the wetting solution to the powder to form a thick, uniform paste. This "levigation" step is critical to ensure that the hydrophobic powder is properly wetted before being introduced to the bulk vehicle.
-
Dispersion: Gradually add the paste to the prepared vehicle while stirring continuously with the magnetic stirrer.
-
Homogenization: To ensure a uniform and stable suspension, homogenize the mixture using a high-shear homogenizer or sonicate it. This breaks down any remaining agglomerates.
-
Final QC and Dosing: Before each administration, visually inspect the suspension for uniformity and stir well. The suspension should be prepared fresh daily if stability data is not available.[7]
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
For highly lipophilic compounds like this compound, a SEDDS can significantly enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
Rationale:
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in aqueous media (such as gastrointestinal fluids).[1] This in-situ emulsion formation provides a large surface area for drug absorption and can bypass the dissolution step, which is often the rate-limiting factor for poorly water-soluble drugs.
Step-by-Step Development and Preparation Protocol:
Part A: Excipient Screening and Phase Diagram Construction
-
Solubility Studies: Determine the solubility of this compound in a variety of GRAS (Generally Regarded As Safe) oils (e.g., corn oil, sesame oil, Capmul® MCM), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., PEG 400, Transcutol® HP).[7] This is a critical first step to identify the most suitable excipients.
-
Constructing a Pseudo-Ternary Phase Diagram: This diagram helps to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.[8][9]
-
Select the oil with the highest solubility for this compound.
-
Select a surfactant and co-solvent that are miscible with the chosen oil.
-
Prepare mixtures of the surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the oil at varying weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each mixture with water, observing for the formation of a clear or slightly opalescent microemulsion. The points at which this occurs define the boundaries of the self-emulsifying region on the ternary phase diagram.
-
Caption: Workflow for developing a SEDDS formulation.
Part B: Preparation of the Final SEDDS Formulation
-
Select the Optimal Formulation: From the phase diagram, choose a ratio of oil, surfactant, and co-solvent that falls well within the stable microemulsion region.
-
Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.
-
Accurately weigh the required amount of this compound and add it to the excipient mixture.
-
Stir until the this compound is completely dissolved. Gentle heating (e.g., to 40°C) may be used to facilitate dissolution, but the stability of this compound at this temperature should be confirmed.
-
Characterization and Quality Control:
-
Droplet Size Analysis: Upon dilution in water (e.g., 1:100), the droplet size of the resulting emulsion should be determined using dynamic light scattering (DLS) or laser diffraction.[6][10][11] A smaller droplet size generally correlates with better absorption.
-
Stability: The prepared SEDDS pre-concentrate should be visually inspected for any signs of drug precipitation or phase separation over time at different storage conditions.[12][13]
Administration via Oral Gavage in Mice
Proper oral gavage technique is essential to ensure accurate dosing and to minimize stress and potential injury to the animal.
| Parameter | Guideline | Rationale |
| Maximum Dosing Volume | 10 mL/kg of body weight[14] | Exceeding this volume can lead to reflux and aspiration. For a 25g mouse, the maximum volume is 0.25 mL. |
| Gavage Needle | 20-22 gauge, flexible or stainless steel with a ball tip[14] | The correct size and a rounded tip prevent esophageal and stomach perforation. |
| Needle Insertion Depth | Measure from the tip of the mouse's nose to the last rib.[15] | This ensures the needle reaches the stomach without causing perforation. |
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Dose Preparation: Ensure the formulation is well-mixed (for suspensions) or homogenous (for SEDDS) before drawing the precise volume into a syringe.
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Advance the needle smoothly to the pre-measured depth. Do not force the needle if resistance is met.
-
Dose Delivery: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the dose.
-
Withdrawal and Monitoring: Smoothly withdraw the needle and monitor the animal for any signs of distress.[15][16]
Conclusion: A Pathway to Reliable In Vivo Data
The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on a well-designed and characterized formulation. By systematically evaluating the compound's properties and applying a rational formulation approach, researchers can significantly improve the reliability and reproducibility of their preclinical studies. While a simple aqueous suspension may be sufficient for initial studies, more advanced formulations like SEDDS offer a powerful tool to overcome the bioavailability challenges associated with lipophilic triterpenoids. The protocols and decision-making frameworks provided in this application note are intended to equip scientists with the necessary tools to develop robust formulations and generate high-quality in vivo data.
References
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Florida State University Animal Care and Use Committee. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
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Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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Queen's University. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]
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National Institutes of Health Office of Laboratory Animal Welfare. (2015). Performance of Repeat Procedures. Retrieved from [Link]
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NHS Pharmaceutical QA Committee. (n.d.). A STANDARD PROTOCOL for DERIVING and ASSESSMENT of STABILITY Part 3 – Oral Liquid Medicines (Solutions, Emulsions, Suspension). Retrieved from [Link]
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protocols.io. (2017). Pseudoternary phase diagram construction. Retrieved from [Link]
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ResearchGate. (n.d.). Pseudoternary phase diagram 6. CONSTRUCTION OF PSEUDO TERNARY... Retrieved from [Link]
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SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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West Pharmaceutical Services. (2021). Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Ternary phase diagram – Knowledge and References. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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U.S. Food and Drug Administration. (1994). Oral Solutions and Suspensions (8/94). Retrieved from [Link]
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International Journal of Pharmaceutical Research and Development. (2024). A comprehensive review of particle size analysis techniques. Retrieved from [Link]
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ResearchGate. (2020). (PDF) SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Retrieved from [Link]
-
Gattefossé. (2020). Simple and effective design of SEDDS formulations. Retrieved from [Link]
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Toolify AI. (2024). Learn to Generate Diagrams with Graphviz and dot. Retrieved from [Link]
-
AAPS. (2024). Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Retrieved from [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
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SOP for Formulating Self-Emulsifying Drug Delivery Systems (SEDDS). (2024). Retrieved from [Link]
-
Lab Manager. (2025). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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ResearchGate. (2024). A comprehensive review of particle size analysis techniques. Retrieved from [Link]
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Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
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HANSEN SOLUBILITY PARAMETERS. (n.d.). Retrieved from [Link]
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Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]
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Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]
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Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]
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ResearchGate. (2025). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Retrieved from [Link]
-
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of Glutinol Acetate
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of glutinol acetate, a pentacyclic triterpenoid acetate with noted anti-inflammatory and cytotoxic activities.[1] The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and reproducible approach for the analysis of this compound in bulk materials or formulated products. The protocol herein is developed with adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring its suitability for quality control and research applications.[2][3][4]
Introduction and Scientific Rationale
This compound (C₃₂H₅₂O₂) is a naturally occurring triterpenoid found in various plant species.[5] Triterpenoids as a class of compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities.[6] Accurate and precise quantification of these compounds is paramount for ensuring product quality, consistency, and for conducting pharmacokinetic and pharmacodynamic studies.
The structural characteristics of many triterpenoids, including this compound, present a challenge for UV-based quantification as they often lack significant chromophores.[7] This necessitates detection at lower wavelengths, typically between 205-210 nm, to achieve adequate sensitivity.[6][7] High-performance liquid chromatography (HPLC) is the predominant analytical technique for the separation and quantification of these non-volatile compounds, offering superior resolution and sensitivity compared to techniques like gas chromatography which would require derivatization.[6][7]
This application note addresses the need for a standardized analytical method for this compound by providing a comprehensive, step-by-step protocol for its quantification by HPLC-UV. The causality behind the selection of chromatographic parameters is discussed, and a full validation of the method's performance characteristics is presented to establish its reliability and trustworthiness.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound Reference Standard: Purity ≥98%.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Other: Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. The sample solution should be sonicated for 15 minutes to ensure complete dissolution and then filtered through a 0.45 µm syringe filter prior to injection.
HPLC Method Development and Optimization
The primary objective of the method development was to achieve a symmetric peak shape for this compound with a reasonable retention time and adequate separation from any potential impurities.
-
Column Selection: A C18 stationary phase was selected due to its wide applicability in reversed-phase chromatography and its proven effectiveness in separating non-polar to moderately polar compounds like triterpenoids.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile provides good peak shape and lower backpressure compared to methanol. A gradient elution was initially explored, but an isocratic elution was found to be sufficient for the quantification of the single analyte, simplifying the method. The final optimized mobile phase composition was determined to be Acetonitrile:Water (90:10, v/v) .
-
Detection Wavelength: A photodiode array detector was used to scan the UV spectrum of this compound. The maximum absorbance was observed at approximately 210 nm . This wavelength was selected for quantification to ensure maximum sensitivity.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was found to provide optimal separation efficiency without generating excessive backpressure. The column temperature was maintained at 30°C to ensure consistent retention times.
Detailed Analytical Protocol
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
System Suitability
Before initiating any sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Quantification
The concentration of this compound in the sample solutions is determined by comparing the peak area obtained from the sample injection to the calibration curve generated from the working standard solutions.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4]
Specificity
Specificity was evaluated by injecting the mobile phase (as a blank) and a solution containing a placebo (if applicable) to ensure that no interfering peaks were observed at the retention time of this compound. The peak purity of the this compound peak in the presence of its degradation products (generated under stress conditions of acid, base, oxidation, and heat) was also assessed using the PDA detector.
Linearity
The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution (at 100% of the target concentration) were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the variability.
| Precision Type | %RSD of Peak Area |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters were checked for each condition, and no significant changes in the results were observed, demonstrating the robustness of the method.
Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Validation parameters for the analytical method.
Conclusion
The HPLC-UV method described in this application note provides a simple, accurate, precise, and robust solution for the quantification of this compound. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis and research applications in the pharmaceutical and related industries. The comprehensive protocol and validation data presented herein serve as a reliable resource for researchers, scientists, and drug development professionals working with this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Simkute, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1693. Retrieved from [Link]
-
NIST. (n.d.). Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
Science.gov. (n.d.). validate analysis methods. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glutinol (5-glutinenol) acetate [webbook.nist.gov]
- 3. This compound | C32H52O2 | CID 1781002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6426-44-4 [m.chemicalbook.com]
- 5. ijcea.org [ijcea.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Glutinol Acetate Extraction Yield
Welcome to the comprehensive technical support center for the extraction of Glutinol Acetate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of this promising pentacyclic triterpenoid. Here, we move beyond simple protocols to delve into the underlying principles, offering troubleshooting solutions and frequently asked questions to empower you to optimize your extraction yields and ensure the integrity of your final product.
Introduction to this compound
This compound, a naturally occurring pentacyclic triterpenoid, has garnered significant scientific interest due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities.[1] Found in various plant species, its efficient extraction and purification are critical first steps in unlocking its full potential for research and drug development. This guide will provide you with the technical insights and practical advice needed to navigate the complexities of this compound extraction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of this compound extraction experiments.
Q1: What are the known plant sources for this compound?
Glutinol and its acetate derivative have been isolated from several plant species. Notably, it has been identified in the n-hexane fraction of Peltophorum africanum leaf extract. While not explicitly confirmed for this compound, the genus Salvia, particularly Salvia lachnostachys, is known to produce a variety of triterpenoids and is a promising source to investigate. Other potential sources may include plants from the Celastraceae family, such as Maytenus ilicifolia.
Q2: What is a typical expected yield for this compound from plant material?
The yield of this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction method employed. While specific yield data for this compound is not widely published, yields for minor triterpenoids from dried plant material typically range from 0.01% to 0.5% (w/w). It is crucial to establish a baseline yield with a standardized protocol before attempting optimization.
Q3: How does the choice of solvent impact the extraction efficiency of this compound?
This compound (C₃₂H₅₂O₂) is a relatively non-polar compound. Therefore, non-polar solvents are most effective for its extraction. The principle of "like dissolves like" is paramount here.
-
Initial Extraction: Solvents like n-hexane, petroleum ether, or chloroform are excellent choices for the initial extraction from the dried plant material. These solvents will selectively dissolve non-polar compounds like this compound, while leaving more polar compounds like chlorophylls and glycosides behind.
-
Fractionation: Following a broad-spectrum extraction with a moderately polar solvent like ethanol or methanol, liquid-liquid partitioning with a non-polar solvent can be employed to selectively move this compound into the non-polar phase.
Q4: What are the most effective methods for purifying crude this compound extract?
Purification of this compound from the crude extract typically involves chromatographic techniques. The choice of method depends on the scale of the purification and the desired purity.
-
Column Chromatography: This is the most common method for preparative scale purification. Silica gel is a suitable stationary phase due to the moderate polarity of this compound. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a slightly more polar solvent (e.g., ethyl acetate) will effectively separate this compound from other components.
-
Macroporous Resin Chromatography: For larger scale purifications, macroporous resins can be an effective alternative to silica gel, offering high loading capacity and the ability to be regenerated.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for analytical standards, Prep-HPLC with a reverse-phase column (e.g., C18) is the method of choice.
Q5: How can I accurately quantify the amount of this compound in my samples?
Accurate quantification is essential for determining extraction yield and for subsequent pharmacological studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is a robust method for quantification. Since this compound lacks a strong chromophore, detection at low wavelengths (around 200-210 nm) may be necessary, which requires high-purity solvents. An ELSD is a good alternative as it is a mass-based detector and does not rely on the chromophoric properties of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, but it typically requires derivatization of the this compound to increase its volatility. This adds an extra step to the workflow and requires careful optimization.
Q6: What are the optimal storage conditions for this compound to prevent degradation?
As a triterpenoid, this compound is susceptible to degradation over time, especially when exposed to light, heat, and oxygen.
-
Storage of Extracts: Crude and purified extracts should be stored in amber vials at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Stability in Solution: For analytical purposes, solutions of this compound should be prepared fresh. If storage is necessary, they should be kept at -20°C or -80°C and protected from light. The stability in different solvents should be evaluated as part of method validation.
Part 2: Troubleshooting Guide for Low this compound Yield
Encountering low yields is a common challenge in natural product extraction. This section provides a systematic approach to troubleshooting and optimizing your this compound extraction process.
// Plant Material Solutions PlantMaterial -> Sol_PlantQuality [label="Solution"]; Sol_PlantQuality [label="Verify plant species and part.\nUse properly dried and stored material.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Extraction Solutions Extraction -> Sol_Solvent [label="Solution"]; Extraction -> Sol_Method [label="Solution"]; Extraction -> Sol_Parameters [label="Solution"]; Sol_Solvent [label="Use non-polar solvents (n-hexane, chloroform).\nOptimize solvent-to-solid ratio.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Method [label="Consider advanced methods (UAE, MAE).\nEnsure sufficient extraction time.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Parameters [label="Optimize temperature to balance solubility and stability.\nReduce particle size of plant material.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Purification Solutions Purification -> Sol_Column [label="Solution"]; Purification -> Sol_Fraction [label="Solution"]; Sol_Column [label="Optimize column chromatography conditions.\n(stationary phase, mobile phase gradient)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Fraction [label="Careful fraction collection and monitoring (TLC/HPLC).\nAvoid overloading the column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Degradation Solutions Degradation -> Sol_Storage [label="Solution"]; Degradation -> Sol_Handling [label="Solution"]; Sol_Storage [label="Store extracts and purified compound at low temperatures (-20°C or below).\nProtect from light and oxygen.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Handling [label="Minimize exposure to high temperatures during solvent evaporation.\nUse high-purity solvents to avoid reactive impurities.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; } Caption: A troubleshooting flowchart for low this compound yield.
In-depth Troubleshooting Q&A
Issue 1: Low concentration of this compound in the initial crude extract.
-
Possible Cause A: Poor Quality of Starting Material. The concentration of secondary metabolites in plants can be highly variable.
-
Solution: Ensure the correct plant species and plant part are being used. The age of the plant, harvesting season, and post-harvest handling (drying and storage) can all significantly impact the concentration of this compound. It is advisable to source plant material from a reputable supplier or to have it botanically authenticated.
-
-
Possible Cause B: Inappropriate Solvent Choice. Using a solvent with the wrong polarity will result in poor extraction efficiency.
-
Solution: As this compound is non-polar, use non-polar solvents like n-hexane or petroleum ether for the initial extraction. If a more polar solvent like ethanol was used for a broader extraction, ensure that a subsequent liquid-liquid partition with a non-polar solvent is performed to isolate the this compound.
-
-
Possible Cause C: Insufficient Extraction Time or Temperature. The diffusion of the target compound from the plant matrix into the solvent takes time.
-
Solution: The optimal extraction time and temperature will depend on the method used. For maceration, a longer extraction time (24-48 hours) may be necessary. For methods like Soxhlet or ultrasonic-assisted extraction (UAE), the time can be significantly shorter. A systematic optimization of these parameters is recommended.
-
-
Possible Cause D: Inadequate Particle Size of the Plant Material. Larger particle sizes reduce the surface area available for solvent penetration.
-
Solution: Grind the dried plant material to a fine, uniform powder. This increases the surface area-to-volume ratio, facilitating better solvent access to the plant cells and improving extraction efficiency.
-
Issue 2: Significant loss of this compound during the purification process.
-
Possible Cause A: Suboptimal Column Chromatography Conditions. An improperly packed column or an inappropriate mobile phase gradient can lead to poor separation and loss of the target compound.
-
Solution: Ensure the silica gel is properly packed to avoid channeling. Develop an optimal mobile phase gradient by first performing analytical thin-layer chromatography (TLC) with various solvent systems to determine the best separation conditions. A shallow gradient of increasing polarity (e.g., n-hexane with increasing proportions of ethyl acetate) is often effective for separating triterpenoids.
-
-
Possible Cause B: Co-elution with Impurities. If the chromatographic separation is not efficient, this compound may co-elute with other compounds, leading to lower purity and apparent yield of the isolated fraction.
-
Solution: Monitor the column fractions closely using TLC or HPLC. Pool only the fractions that show a clean spot corresponding to the this compound standard. It may be necessary to perform a second chromatographic step with a different solvent system or stationary phase to resolve co-eluting impurities.
-
-
Possible Cause C: Irreversible Adsorption to the Stationary Phase. Highly active sites on the stationary phase can sometimes lead to irreversible adsorption of the analyte.
-
Solution: While less common for a compound like this compound on silica gel, if this is suspected, deactivating the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column can be beneficial.
-
Issue 3: Degradation of this compound during extraction or storage.
-
Possible Cause A: Thermal Degradation. Prolonged exposure to high temperatures, especially during solvent evaporation, can lead to the degradation of triterpenoids.
-
Solution: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (typically below 40-50°C). Avoid excessive heating of the crude extract.
-
-
Possible Cause B: Oxidation. Triterpenoids can be susceptible to oxidation, especially if the extract contains pro-oxidant impurities.
-
Solution: Whenever possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen). Storing extracts and purified compounds under nitrogen or argon at low temperatures will also minimize oxidation.
-
-
Possible Cause C: Hydrolysis of the Acetate Group. Although generally stable, the acetate group could potentially be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Maintain a neutral pH during extraction and workup unless a specific pH is required for separation. Use high-purity solvents to avoid acidic or basic contaminants.
-
Part 3: Experimental Protocols and Data Presentation
This section provides a generalized, step-by-step protocol for the extraction and purification of this compound, which can be adapted and optimized for your specific plant material and laboratory setup.
Generalized Extraction and Purification Workflow
Detailed Experimental Protocol
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Peltophorum africanum or Salvia lachnostachys)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
This compound standard (if available)
-
Standard laboratory glassware, Soxhlet apparatus, rotary evaporator, and column chromatography setup.
Step 1: Solid-Liquid Extraction
-
Accurately weigh approximately 100 g of the dried, powdered plant material.
-
Place the powdered material in a cellulose thimble and insert it into a Soxhlet extractor.
-
Add a sufficient volume of n-hexane to the round-bottom flask (typically 2-3 times the volume of the extractor body).
-
Heat the n-hexane to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
Step 2: Concentration of the Crude Extract
-
After the extraction is complete, allow the apparatus to cool.
-
Transfer the n-hexane extract from the round-bottom flask to a clean, pre-weighed flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting crude extract in a vacuum oven to remove any residual solvent and determine the yield of the crude extract.
Step 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (e.g., 100 g of silica gel in n-hexane) and pack it into a glass column of appropriate dimensions.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
Dissolve a portion of the crude n-hexane extract (e.g., 5 g) in a minimal amount of n-hexane.
-
Carefully load the dissolved extract onto the top of the silica gel column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of a consistent volume (e.g., 20-25 mL) in labeled test tubes.
-
Monitor the composition of the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light (if applicable) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
Step 5: Pooling and Final Purification
-
Identify the fractions containing the pure this compound (based on comparison with a standard or by observing a single major spot with a consistent Rf value).
-
Pool the pure fractions together.
-
Concentrate the pooled fractions using a rotary evaporator.
-
For further purification and to obtain crystalline material, dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or acetone) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation: Optimizing Extraction Parameters
To systematically optimize your extraction yield, it is recommended to perform single-factor experiments. The following table provides an example of how to structure your data for optimizing the solvent-to-solid ratio.
| Experiment ID | Plant Material (g) | Solvent (n-hexane) Volume (mL) | Solvent-to-Solid Ratio | Crude Extract Yield (g) | This compound Content (%)* | Final Yield of this compound (mg) |
| SSR-1 | 10 | 100 | 10:1 | |||
| SSR-2 | 10 | 150 | 15:1 | |||
| SSR-3 | 10 | 200 | 20:1 | |||
| SSR-4 | 10 | 250 | 25:1 | |||
| SSR-5 | 10 | 300 | 30:1 |
*Determined by a validated analytical method such as HPLC or GC-MS.
References
-
This compound | C32H52O2 | PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
The ethanolic extract of Salvia lachnostachys Benth is not maternotoxic, does not alter reproductive performance, but has teratogenic potential - PMC. (2023, May 4). Retrieved January 4, 2026, from [Link]
-
Maytenus – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 4, 2026, from [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - IOSRPHR. (2024, September 11). Retrieved January 4, 2026, from [Link]
-
Gas chromatography (GC) analysis of triterpene acetates extracted from... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
Technical Support Center: Overcoming Co-elution Issues in Glutinol Acetate HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of glutinol acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution problems and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to achieve optimal separation and accurate quantification of this compound.
Troubleshooting Guide: Resolving Co-elution
This section addresses specific co-elution scenarios you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: this compound is Co-eluting with an Unknown Peak or Impurity.
Q: My chromatogram shows a shoulder on the this compound peak, or it appears merged with another peak. How can I resolve this?
A: The appearance of a shoulder or a merged peak is a clear indication of co-elution, which compromises accurate quantification.[1] This issue often arises from suboptimal chromatographic conditions that fail to adequately separate this compound from closely related compounds, impurities, or degradation products. Here’s a systematic approach to troubleshoot and resolve this problem:
Step 1: Confirm Peak Purity
Before making significant changes to your method, it's crucial to confirm that you are indeed dealing with co-elution.
-
Photodiode Array (PDA) Detector Analysis: If your HPLC system is equipped with a PDA detector, utilize the peak purity analysis function. This tool collects multiple UV spectra across the peak. If the spectra are identical, your peak is likely pure.[1] If they differ, it confirms the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is another powerful tool for confirming co-elution. By taking spectra across the peak, you can identify if there is a shift in the mass-to-charge ratio, which would indicate multiple components.[1]
Step 2: Method Optimization for Improved Resolution
Once co-elution is confirmed, the next step is to modify your HPLC method to improve the separation (resolution) between this compound and the interfering peak. The resolution is influenced by three key factors: column efficiency, selectivity, and retention factor.
The composition of your mobile phase is a critical parameter for achieving good separation.[2] For reversed-phase HPLC (RP-HPLC), which is commonly used for triterpenoids like this compound, you can make the following adjustments:[2]
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.[2]
-
Adjust the Aqueous-to-Organic Ratio: To increase the retention time and potentially improve separation, weaken your mobile phase by increasing the proportion of the aqueous component.[1] A good starting point is to aim for a capacity factor (k') between 1 and 5.[1]
-
Incorporate an Acid Modifier: Adding a small amount of an acid, such as 0.1% acetic acid or phosphoric acid, to the mobile phase can improve peak shape and selectivity, especially if your analytes have ionizable groups.[2]
If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the resolution of complex mixtures.
-
Introduce a Shallow Gradient: A shallow gradient, where the percentage of the organic solvent increases slowly over time, can effectively separate closely eluting peaks.[2]
-
Optimize the Gradient Slope: If you are already using a gradient, try decreasing the slope of the gradient around the elution time of the co-eluting peaks. This will give the compounds more time to interact with the stationary phase, leading to better separation.[2]
Column temperature can influence selectivity and resolution.
-
Systematic Evaluation: Experiment with a range of column temperatures (e.g., 20-35°C).[3] Be aware that while higher temperatures can shorten run times, they may also decrease resolution between certain compounds.[4] For some triterpenoids, a lower temperature (e.g., 20°C) might be optimal.[4] Conversely, for other triterpenoids that lack strong chromophores, a higher temperature (e.g., 35°C) might be necessary to prevent co-elution.[3]
Reducing the flow rate can enhance column efficiency and improve the separation of closely eluting compounds, although this will result in a longer analysis time.[2]
Step 3: Evaluate the Stationary Phase
If mobile phase optimization does not resolve the co-elution, consider the stationary phase.
-
Column Chemistry: this compound is a triterpenoid, and C18 columns are commonly used for their analysis.[5] However, if co-elution persists, a column with a different selectivity, such as a C30 column, may provide the necessary separation. C30 phases are known to offer alternative selectivity for structurally similar compounds.[6]
-
Particle Size: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) can increase column efficiency and improve resolution, often leading to shorter run times as well.[3]
Issue 2: Co-elution is Suspected to be from a Degradation Product.
Q: I am running a stability study, and I suspect a new peak is co-eluting with my this compound peak. How can I confirm this and develop a stability-indicating method?
A: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. When you suspect co-elution with a degradation product, you need to perform forced degradation studies to confirm this and validate your method's stability-indicating capabilities.[7]
Step 1: Perform Forced Degradation Studies
Forced degradation studies, or stress testing, involve subjecting the drug substance to various stress conditions to accelerate its degradation.[8][9] This will help you generate the potential degradation products and assess whether your current HPLC method can separate them from the parent drug.[7]
Experimental Protocol: Forced Degradation of this compound
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and reflux for a specified period (e.g., 8 hours).[9]
-
Base Hydrolysis: Add 0.1 N NaOH and reflux for a specified period.[9]
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples using your current HPLC method.
Step 2: Evaluate the Chromatograms
Compare the chromatograms of the stressed samples with that of an unstressed standard.
-
Identify Degradation Peaks: Look for the appearance of new peaks and a decrease in the peak area of this compound.
-
Check for Co-elution: Carefully examine the this compound peak in the stressed samples for any signs of co-elution with the newly formed degradation products. Use PDA or MS to confirm peak purity as described in Issue 1.
Step 3: Method Development and Validation
If co-elution is observed, you will need to develop and validate a new stability-indicating HPLC method. The optimization strategies outlined in Issue 1 (mobile phase, gradient, temperature, etc.) should be employed to achieve baseline separation between this compound and all degradation products.
Table 1: Example HPLC Method Parameters for Triterpenoid Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (150 x 4.6 mm, 3 µm)[3] | C30 (e.g., 150 x 4.6 mm, 3 µm)[6] |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid[2] | Methanol:Water with 0.1% Phosphoric Acid[2] |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 0.7 - 1.0 mL/min[3] | 0.8 mL/min[2] |
| Temperature | 20°C or 35°C[3] | 25°C or 35°C[2] |
| Detection | PDA or MS[1] | PDA or MS[1] |
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor peak resolution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution in HPLC analysis of triterpenoids like this compound?
A1: The most common causes of co-elution for triterpenoids are:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and its ratio with the aqueous phase is critical for achieving selectivity.[2]
-
Inappropriate Column Chemistry: Using a column that does not provide sufficient selectivity for the structurally similar triterpenoids.
-
Isocratic Elution for Complex Samples: Isocratic methods often lack the resolving power to separate all components in a complex mixture, such as a plant extract or a sample from a forced degradation study.[5]
-
Poor Peak Shape: Peak tailing or fronting can lead to overlap between adjacent peaks. This can be caused by secondary interactions with the column, column contamination, or sample overload.[4]
Q2: How can I prevent co-elution issues from the start when developing a new method for this compound?
A2: Proactive method development is key to avoiding co-elution problems.
-
Understand Your Analyte: Research the chemical properties of this compound, including its polarity and any ionizable groups.
-
Systematic Method Development: Take a systematic approach to optimizing your method. Start by screening different columns and mobile phases.
-
Use a Gradient: For potentially complex samples, begin with a gradient elution to get an idea of the sample's complexity.
-
Perform Forced Degradation Early: Conduct forced degradation studies early in the method development process to ensure your method is stability-indicating.[7]
Q3: Can a guard column cause co-elution?
A3: While a guard column is intended to protect the analytical column, it can contribute to peak broadening and potentially worsen co-elution if it is not properly packed or if it becomes contaminated.[10] It is important to use a guard column with the same packing material as the analytical column and to replace it regularly.[10]
Q4: My chromatogram shows "ghost peaks" that are co-eluting with my analyte in some runs. What could be the cause?
A4: Ghost peaks are peaks that appear in a chromatogram at unexpected times and can be caused by several factors:
-
Carryover from Previous Injections: If a component from a previous injection is not fully eluted, it can appear in a subsequent run.[11] To address this, ensure your autosampler rinse solvent is strong enough to clean the injection port and needle.[11] Using 100% of a strong organic solvent like isopropanol can be effective.[11]
-
Contaminated Mobile Phase: Impurities in the mobile phase, particularly in the water, can accumulate on the column and elute as ghost peaks.[10] Always use high-purity, HPLC-grade solvents and water.[12]
-
Incomplete Elution: Some compounds may be strongly retained on the column and elute slowly over subsequent runs. A thorough column wash at the end of each run or sequence can help prevent this.
Caption: Relationships between key HPLC parameters and their effects.[2]
References
- Technical Support Center: Optimization of HPLC-PDA Methods for Triterpenoid Separation. Benchchem.
- Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC - NIH. 2021-03-16.
- Technical Support Center: Optimizing HPLC for Dammarane Triterpenoid Separation. Benchchem.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- HPLC Troubleshooting.
- Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. ResearchGate. 2018-06-19.
- Troubleshooting Reversed Phase Chromatography. Sigma-Aldrich.
- Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. Thermo Fisher Scientific.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016-05-02.
- Forced Degradation – A Review. 2022-11-30.
- Trends in Analytical chemistry. CONICET.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
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"troubleshooting peak tailing in Glutinol Acetate chromatography"
Welcome to the technical support center for Glutinol Acetate chromatography. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the analysis of this compound, with a specific focus on the prevalent problem of peak tailing. As your virtual application scientist, I will guide you through the causality behind these chromatographic challenges and provide field-proven, step-by-step protocols to restore your peak shape and ensure the integrity of your results.
Section 1: Fundamental Understanding of Peak Tailing
Q1: What is peak tailing and why is it a significant problem in my this compound analysis?
In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian.[1] Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetrical tail.[2][3] This is not merely a cosmetic issue; it directly impacts the quality of your analytical data.
Causality and Impact:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, leading to incomplete separation and compromised purity assessments.
-
Inaccurate Quantification: The asymmetrical shape makes it difficult for data systems to accurately determine the start and end of the peak, leading to significant errors in peak integration and, consequently, inaccurate quantification of this compound.[1]
-
Lower Detection Limits: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of your analyte.
While this compound, a non-basic triterpene acetate[4][5][6], does not exhibit the severe tailing often seen with basic compounds, its polar acetate group can still engage in secondary interactions with the stationary phase, leading to this chromatographic problem.
Q2: How is peak tailing quantitatively measured?
Peak asymmetry is measured using the USP Tailing Factor (T) , also known as the Asymmetry Factor (As).[7] This value provides a quantitative measure of the peak's symmetry. A value of T=1 indicates a perfectly symmetrical Gaussian peak. A value greater than 1 indicates peak tailing, while a value less than 1 signifies peak fronting.[1] Many analytical methods specify an acceptable limit for the tailing factor, often T ≤ 1.5 or T ≤ 2.0.[7]
| Parameter | Description |
| W₀.₀₅ | The full peak width measured at 5% of the peak's maximum height. |
| f | The distance from the peak's leading edge to the peak maximum, also measured at 5% of the peak height. |
| Formula | T = W₀.₀₅ / (2f) |
Section 2: Diagnosing the Cause of Peak Tailing
Q3: My this compound peak is tailing. Where do I start troubleshooting?
A systematic approach is crucial for efficient troubleshooting. The first step is to determine if the problem is specific to your analyte or if it's a systemic issue. The flowchart below provides a logical path for diagnosing the root cause.
Caption: A logical workflow to diagnose the source of peak tailing.
Q4: Does the tailing affect only this compound or all peaks in the chromatogram?
This is the most critical diagnostic question.
-
If all peaks are tailing: The problem is likely mechanical or systemic. This points towards issues like a void at the head of the column, deformation of the packed bed, or significant extra-column volume (e.g., using tubing with an unnecessarily large internal diameter).[2][8][9]
-
If only the this compound peak (or a subset of polar analytes) is tailing: The issue is almost certainly chemical in nature, stemming from specific interactions between your analyte and the stationary phase, or an issue with your sample preparation.[1]
Section 3: Chemical and Column-Related Solutions
Q5: Could secondary interactions with the column be causing the tailing for this compound?
Yes, this is a highly probable cause. In reversed-phase chromatography, the primary retention mechanism for this compound is the hydrophobic interaction between its large triterpene structure and the non-polar stationary phase (e.g., C18).[7][10][11]
However, silica-based columns have residual silanol groups (Si-OH) on their surface.[12] At mid-range pH values (typically > 3), some of these silanols can deprotonate to become ionized silanates (Si-O⁻).[2][7] The polar acetate group of this compound can then form secondary polar interactions (like hydrogen bonding or dipole-dipole interactions) with these active sites. This secondary retention mechanism holds onto the analyte longer than the primary hydrophobic mechanism, resulting in a tailing peak.[7][8]
Caption: Primary vs. Secondary retention mechanisms causing peak tailing.
Q6: How can I modify my mobile phase to reduce these secondary interactions?
Mobile phase optimization is a powerful tool to combat tailing.
-
Adjust Mobile Phase pH: Suppressing the ionization of surface silanols is highly effective. By lowering the mobile phase pH to ≤ 3, the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary polar interactions.[8][9][12]
-
Increase Buffer Strength: If operating at a mid-range pH is necessary for your separation, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help.[8][13] The higher concentration of buffer ions can compete with the analyte for active sites, effectively "masking" the silanols and improving peak shape.
Q7: My column is old. Could it be the cause of the tailing?
Absolutely. Columns are consumables and their performance degrades over time.[14] There are two primary ways an aging column can cause tailing:
-
Contamination: The accumulation of strongly retained sample matrix components on the column inlet frit or the packing material itself can create new active sites for secondary interactions.[15]
-
Stationary Phase Degradation: Operating at high pH (>8) can dissolve the silica backbone, while operating at very low pH (<2) can cleave the bonded phase (e.g., C18 chains), exposing more active silanol groups.[16] This leads to a loss of performance and increased tailing.[14]
Protocol: Column Washing and Regeneration
This protocol can help remove contaminants and potentially restore column performance.
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column in the reverse direction with 20 column volumes of your mobile phase, but without any buffer salts (e.g., if you use 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water).
-
Strong Solvent Wash: Flush with 20-30 column volumes of a strong, non-polar solvent like 100% Acetonitrile or Methanol.
-
Intermediate Solvent Wash: If your contaminants are very non-polar, you can follow with a moderately polar, aprotic solvent like Isopropanol (20 column volumes).
-
Re-equilibration: Flush with your initial mobile phase (with buffer) for at least 30 column volumes or until the baseline is stable.
-
Test Performance: Inject a standard of this compound to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[17]
Q8: What type of column is best to prevent peak tailing for a compound like this compound?
Modern HPLC columns offer significant advantages in minimizing peak tailing.
-
Use High-Purity, Type B Silica Columns: Older, Type A silica columns have higher levels of metal contaminants and more acidic silanol groups, which exacerbate tailing.[12] Modern Type B columns are manufactured with high-purity silica, greatly reducing these issues.[12]
-
Choose an End-Capped Column: After the primary C18 chains are bonded to the silica, many accessible silanol groups remain. The "end-capping" process uses a small reagent to bond with and block many of these remaining silanols, making the surface more inert and less prone to causing tailing.[2][7]
Section 4: Sample and System-Related Solutions
Q9: I dissolved my this compound sample in a strong organic solvent. Could this be the issue?
Yes, this is a very common and often overlooked cause of peak distortion.[18][19] If your mobile phase is highly aqueous (e.g., 40% acetonitrile) and you inject your sample dissolved in 100% acetonitrile, the sample solvent acts as a temporary, very strong mobile phase. This causes the band of analyte to spread out on the column before the separation even begins, resulting in a broad or tailing peak.[20][21]
The Golden Rule: Whenever possible, dissolve your sample in the mobile phase you are using for the analysis. If solubility is an issue, use a solvent that is as weak as or weaker than your mobile phase.
Protocol: Testing for Sample Solvent Effects
-
Prepare Two Samples:
-
Sample A: Prepare your this compound standard in your usual solvent (e.g., 100% Acetonitrile).
-
Sample B: Prepare an identical concentration of this compound, but dissolve it directly in your mobile phase. If solubility is low, dissolve it in a minimal amount of strong solvent first, then dilute it to the final concentration with your mobile phase.
-
-
Inject and Compare: Run both samples using the same chromatographic method.
-
Analyze: If Sample B shows a significantly improved peak shape compared to Sample A, the sample solvent is the root cause of your tailing.[19]
Q10: Could my HPLC system itself be causing the peak tailing?
While less common for analyte-specific tailing, the system can contribute to general peak broadening that appears as tailing. This is known as extra-column band broadening . It occurs in the spaces outside of the column (injector, tubing, detector cell).[13] Using excessively long or wide-bore (e.g., 0.01" ID) connecting tubing between the injector, column, and detector can increase this effect. To minimize it, always use the shortest possible length of narrow-bore (e.g., 0.005" ID or smaller) tubing appropriate for your system's pressure.[2]
Section 5: Summary and References
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Only this compound peak tails | Secondary Silanol Interactions | Lower mobile phase pH to < 3.[9][12] Use a modern, end-capped, high-purity silica column.[2] |
| Only this compound peak tails | Sample Solvent Mismatch | Dissolve sample in mobile phase or a weaker solvent.[19][20] |
| All peaks in the chromatogram tail | Column Void / Bed Deformation | Replace the column. Use a guard column to protect the analytical column.[1][8] |
| All peaks in the chromatogram tail | Extra-Column Volume | Use shorter, narrower internal diameter connecting tubing.[2] |
| Tailing worsens over time | Column Contamination | Perform a column wash/regeneration protocol.[17] If unsuccessful, replace the column.[13] |
| Tailing is inconsistent | Insufficient Mobile Phase Buffering | Increase buffer concentration to 25-50 mM.[8][13] Ensure buffer pKa is appropriate for the target pH. |
| All peaks tail, especially at high concentration | Mass Overload | Dilute the sample and reinject.[8] |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
- Hawach Scientific. (2025). Reasons for the Failure of High Performance Liquid Chromatography Column.
- MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
- TargetMol. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- YAZAWA. (n.d.). HPLC COLUMN SCHOOL - Column has degraded.
- MedChemExpress. (n.d.). Glutinyl acetate (Glutin-5-en-3β-O-acetate).
- ACS Publications. (2024). Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains. Journal of Natural Products.
- Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
- Wikipedia. (n.d.). Reversed-phase chromatography.
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- 21. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Mobile Phase for Glutinol Acetate Separation
Welcome to the technical support center for the chromatographic separation of glutinol acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to mobile phase optimization for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) of this compound.
Understanding this compound
This compound is a pentacyclic triterpenoid acetate with the chemical formula C32H52O2 and a molecular weight of 468.75 g/mol .[1][2] It is a non-polar compound, which is a critical factor in selecting the appropriate chromatographic conditions for its separation.[3] Its cytotoxic and anti-inflammatory properties make it a compound of interest in pharmaceutical research.[4]
Troubleshooting Guide: HPLC Separation
This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase-related solutions.
Q1: My this compound peak is showing significant fronting. What are the likely causes and how can I fix it?
A: Peak fronting, where the leading edge of the peak is sloped, is a common issue that can compromise the accuracy of quantification.[5] The primary causes and solutions are outlined below:
-
Cause 1: Sample Overload. Injecting too high a concentration of this compound can saturate the column, leading to a distorted peak shape.[5][6] This is a frequent cause of peak fronting.[7]
-
Cause 2: Incompatible Injection Solvent. If the solvent used to dissolve the this compound is significantly stronger (less polar in reversed-phase HPLC) than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.[5][6]
-
Cause 3: Column Collapse or Degradation. Physical changes to the column packing, such as collapse due to inappropriate pH or temperature, can lead to peak fronting.[9][10]
-
Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If column collapse is suspected, the column may need to be replaced.[9]
-
Q2: I'm observing peak splitting for my this compound peak. What should I investigate?
A: Peak splitting, where a single peak appears as two or more, can be a complex issue. Here’s a systematic approach to troubleshooting:
-
Step 1: Differentiate Between Method and Hardware Issues. If only the this compound peak is splitting, the problem is likely related to the separation method itself.[11] If all peaks in the chromatogram are splitting, the issue is more likely with the HPLC hardware.[9]
-
Method-Related Causes & Solutions:
-
Co-elution: It's possible that an impurity or a closely related compound is eluting at a very similar retention time to this compound.
-
Sample Solvent Effects: An injection solvent that is too strong can cause the sample to spread unevenly on the column head.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.[11]
-
-
-
Hardware-Related Causes & Solutions:
-
Blocked Frit: A partially blocked inlet frit on the column can disrupt the sample flow path.[11]
-
Solution: Reverse flush the column (if permitted by the manufacturer) or replace the frit.[11]
-
-
Column Void: A void or channel in the stationary phase at the head of the column can cause the sample to travel through different paths, leading to split peaks.[11][13]
-
Solution: This usually requires replacing the column.[11]
-
-
Q3: My this compound peak is tailing. What are the common causes and remedies?
A: Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent problem in HPLC.[13]
-
Cause 1: Secondary Interactions. For silica-based columns, residual, un-capped silanol groups on the stationary phase can interact with polar functional groups on analytes, causing tailing.
-
Solution: Use a high-quality, end-capped column. Adding a small amount of a competitive agent, like a stronger buffer, to the mobile phase can also help.[14]
-
-
Cause 2: Column Contamination. Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.[5]
-
Solution: Implement a robust column washing procedure after each analytical run. If contamination is severe, regenerating or replacing the column may be necessary.[5]
-
-
Cause 3: Mobile Phase pH. If the mobile phase pH is near the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: While this compound itself is not strongly acidic or basic, this can be a factor if other ionizable compounds are present in the sample matrix. Adjusting the mobile phase pH to be at least 2 units away from the pKa of any problematic compounds is a general best practice.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound separation?
A: Given that this compound is a non-polar triterpenoid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique.[3][15]
-
Column: A C18 column is the most common choice for separating non-polar compounds.[16]
-
Mobile Phase: A good starting point is a binary mobile phase of acetonitrile and water or methanol and water .[15][17] Due to the non-polar nature of this compound, a high percentage of the organic solvent will likely be required. You can start with an isocratic elution of 90:10 (organic:water) and adjust from there.
-
Detection: Triterpenoids like this compound often lack strong chromophores, making UV detection challenging.[18] Detection at low wavelengths, such as 205-210 nm , is often necessary, but this can lead to baseline noise.[17] For higher sensitivity and specificity, consider using an Evaporative Light Scattering Detector (ELSD) , a Charged Aerosol Detector (CAD) , or a Mass Spectrometer (MS) .[12]
Q2: Should I use isocratic or gradient elution for this compound analysis?
A: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: If you are analyzing a pure or simple mixture of this compound, an isocratic method (constant mobile phase composition) can be sufficient and will offer faster run times and better reproducibility.[12]
-
Gradient Elution: If this compound is part of a complex mixture with other compounds of varying polarities (e.g., in a plant extract), a gradient elution is highly recommended.[16] A shallow gradient, where the percentage of the organic solvent is slowly increased over time, will provide better resolution for all components.[12]
Q3: How does temperature affect the separation of this compound?
A: Column temperature is a critical parameter that influences viscosity, retention time, and selectivity.
-
Effect on Viscosity and Pressure: Increasing the column temperature will decrease the mobile phase viscosity, leading to lower backpressure. This can allow for the use of higher flow rates to shorten analysis time.[17]
-
Effect on Retention and Selectivity: Temperature can also alter the selectivity of the separation. It is advisable to systematically evaluate a range of temperatures (e.g., 25°C to 40°C) to find the optimal balance between resolution and analysis time.[12]
Q4: What are some suitable mobile phases for Thin-Layer Chromatography (TLC) of this compound?
A: For a non-polar compound like this compound, a normal-phase TLC system is typically used, where the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar.[3]
-
Recommended Solvent Systems:
-
A mixture of a non-polar solvent like hexane or toluene with a slightly more polar solvent like ethyl acetate is a good starting point.[19]
-
Commonly used mobile phases for separating non-polar compounds on silica gel TLC plates include various ratios of:
-
Hexane:Ethyl Acetate
-
Toluene:Ethyl Acetate
-
Chloroform:Methanol[20]
-
-
Adding a small amount of an acid like formic acid or acetic acid can sometimes improve the spot shape.[21]
-
-
Optimization: The optimal ratio of the solvents will depend on the specific separation. You can test different ratios in a step-wise manner (e.g., 9:1, 8:2, 7:3 of non-polar to polar solvent) to achieve the desired retardation factor (Rf) value, which should ideally be between 0.2 and 0.8 for good separation.
Experimental Protocols
Protocol 1: HPLC Mobile Phase Preparation and Optimization
-
Solvent Selection: Use HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Initial Mobile Phase Preparation (Isocratic):
-
Prepare a 90:10 (v/v) mixture of acetonitrile and water.
-
Filter the mobile phase through a 0.45 µm filter to remove particulates.
-
Degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles in the system.[22]
-
-
Optimization:
-
If retention is too short, decrease the percentage of acetonitrile (e.g., to 85%).
-
If retention is too long, increase the percentage of acetonitrile (e.g., to 95%).
-
If peak shape is poor, try substituting methanol for acetonitrile.
-
-
Gradient Elution Development (for complex samples):
-
Start with a mobile phase composition that provides good retention of this compound (e.g., 80% acetonitrile).
-
Develop a linear gradient from 80% to 100% acetonitrile over 10-20 minutes.
-
Adjust the gradient slope and initial/final conditions to optimize the resolution of all components.
-
Protocol 2: TLC Mobile Phase Optimization
-
Prepare a series of developing solvents with varying ratios of a non-polar and a slightly more polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, and 6:4).
-
Spot a solution of your this compound sample onto separate TLC plates.
-
Develop each plate in a different mobile phase mixture in a saturated TLC chamber.
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Select the mobile phase composition that provides the best separation of this compound from other components, with an Rf value in the optimal range.
Visualizations
Logical Troubleshooting Workflow for HPLC Peak Splitting
Caption: Troubleshooting workflow for HPLC peak splitting.
Mobile Phase Selection Strategy for this compound
Caption: Mobile phase selection based on chromatography type.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
uHPLCs. (n.d.). HPLC Fronting Peak Analysis and Solutions. Retrieved from [Link]
-
Chrom Tech. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
uHPLCs. (2024, October 24). How to Deal With Peak Splitting in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
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Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
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Bieliauskas, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1633. [Link]
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Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots--a convenient HPLC method for separation. Journal of chromatographic science, 45(4), 189–194. [Link]
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Nawrocki, J., et al. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 36(11), 834-840. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1781002, this compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(5), 459-472. [Link]
-
Chromservis. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Retrieved from [Link]
- Waksmundzka-Hajnos, M., Sherma, J., & Kowalska, T. (Eds.). (2011). High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press.
-
ResearchGate. (n.d.). Chromatographic separation of eleven triterpenes standard by HPLC-UV.... Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of a mixed standard solution of triterpenoid glycosides. Retrieved from [Link]
-
Cieśla, Ł., & Waksmundzka-Hajnos, M. (2009). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Chromatographia, 69(1-2), 15-23. [Link]
-
Shikov, A. N., et al. (2022). Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. Molecules, 27(10), 3244. [Link]
-
uHPLCs. (2024, December 28). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate? Retrieved from [Link]
-
National Forensic Science Technology Center. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved from [Link]
-
NIST. (n.d.). Glutinol (5-glutinenol) acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Siriraj Medical Journal. (2019). Identification of Apigenin and Luteolin in Artemisia annua L. for the Quality Control. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2019). Detection and Quantification of Anti-oxidant markers...by HPTLC Technique. Retrieved from [Link]
-
Journal of Food Science and Technology. (2022). Oxidative stability of lutein on exposure to varied extrinsic factors. Retrieved from [Link]
-
Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of agricultural and food chemistry, 60(51), 12531–12539. [Link]
-
Atyabi, F., et al. (2015). Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin. Pharmaceutical development and technology, 20(6), 729–734. [Link]
-
Journal of Food Science and Technology. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]
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- 22. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
"challenges in the purification of Glutinol Acetate from crude extracts"
Welcome to the technical support center for the purification of Glutinol Acetate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this pentacyclic triterpenoid acetate from crude plant extracts. We understand that moving from a complex biological matrix to a pure, crystalline compound is fraught with challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you optimize your purification workflow, enhance yield, and ensure the highest purity of your final product.
Section 1: Foundational Knowledge - Understanding Your Target
Success in purification begins with a thorough understanding of the target molecule's physicochemical properties. This compound (C₃₂H₅₂O₂) is a relatively non-polar, lipophilic molecule, which dictates its behavior in various solvents and on chromatographic media.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6426-44-4 | [3][4] |
| Molecular Formula | C₃₂H₅₂O₂ | [5][6] |
| Molecular Weight | 468.75 g/mol | [5][6] |
| Melting Point | ~192°C (in methanol) | [3][5] |
| Boiling Point | ~505.1°C (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., chloroform, ethyl acetate, hexane). | [2] |
| Appearance | White crystalline solid (when pure) | - |
Section 2: FAQs - Initial Extraction & Crude Extract Preparation
This initial phase is critical; errors here can propagate throughout the entire purification process.
Q1: What is the best solvent for extracting this compound from plant material?
A1: The choice of solvent is a balance between maximizing the yield of this compound and minimizing the co-extraction of undesirable compounds.[7] Given this compound's non-polar nature, solvents like hexane , ethyl acetate , or chloroform are highly effective.[8]
-
Expertise & Experience: While highly effective, chloroform will also efficiently extract chlorophyll, leading to intensely green extracts that complicate downstream purification. Hexane is excellent for targeting non-polar compounds but may be less efficient than ethyl acetate. Ethyl acetate often provides a good compromise, extracting a broad range of triterpenoids with slightly less chlorophyll than chloroform.[8][9] A sequential extraction, starting with hexane and moving to ethyl acetate, can be an effective strategy to fractionate the extract from the start.
Q2: My crude extract is a thick, waxy, or oily residue. How can I clean it up before column chromatography?
A2: This is a common issue, especially with extracts from lipid-rich plant materials. A primary cleanup is essential to prevent clogging your chromatography column and to improve separation efficiency.
-
Liquid-Liquid Partitioning: A robust method is to perform a liquid-liquid extraction. Dissolve your crude extract in a solvent like 90% methanol (aqueous) and partition it against hexane. The highly non-polar waxes and fatty components will preferentially move into the hexane layer, while the slightly more polar triterpenoids, including this compound, will remain in the methanol layer. This simple step can dramatically improve the quality of your sample.
-
Cold Precipitation (Winterization): Dissolve the crude extract in a minimal amount of a solvent like methanol or acetone and cool it to a low temperature (e.g., -20°C) for several hours. Waxes and some lipids will precipitate out and can be removed by cold filtration.
Section 3: Troubleshooting Guide - Chromatographic Purification
Column chromatography is the workhorse of natural product purification. Here’s how to troubleshoot common problems.
Problem 1: Poor Separation - My compounds are co-eluting or appearing as streaks on TLC/Flash.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase is not optimized.
-
Solution: The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This Rf range typically translates well to column chromatography separation. Systematically test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or acetone). The separation of triterpenes can be challenging due to their structural similarity, so fine-tuning is key.[10]
-
-
Column Overloading: Too much crude extract has been loaded onto the column.
-
Solution: As a rule of thumb, for silica gel column chromatography, the mass of the crude sample should be about 1-2% of the mass of the silica gel (e.g., 1-2 g of crude on 100 g of silica). Exceeding this can lead to broad bands and poor separation.
-
-
Sample Insolubility: The sample is precipitating at the top of the column.
-
Solution: Ensure your sample is fully dissolved before loading. Use the "dry loading" method: dissolve your crude extract in a suitable solvent (e.g., chloroform or ethyl acetate), add a small amount of silica gel (2-3 times the weight of your extract), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
-
-
Compound Degradation: The acetate group on this compound may be sensitive to pH.
-
Solution: Standard silica gel can be slightly acidic. If you suspect hydrolysis of the acetate group (which would create a new, more polar spot on TLC), consider using neutralized silica gel or adding a very small amount (~0.1%) of a neutralising agent like pyridine to your mobile phase. The ester bond in acetate compounds can be susceptible to hydrolysis under harsh pH conditions.[11]
-
Workflow: Optimizing Chromatographic Separation
Caption: Troubleshooting logic for poor chromatographic separation.
Problem 2: Low Recovery - The yield of my purified fraction is very low.
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be sticking too strongly to the stationary phase.
-
Solution: This can happen with standard silica. After eluting with your primary solvent system, perform a "strip" of the column with a much more polar solvent, such as 100% ethyl acetate or a 5-10% methanol in ethyl acetate solution, to wash out any remaining compounds.
-
-
Incorrect Polarity: The mobile phase may be too non-polar, causing your compound to elute very slowly or not at all over the collected fractions.
-
Solution: If you see your compound on the initial TLC but not in your collected fractions, it is likely still on the column. Gradually increase the polarity of the mobile phase during the run (gradient elution). For example, start with 98:2 Hexane:EtOAc and slowly increase to 90:10, then 80:20, and so on.
-
Section 4: Troubleshooting Guide - Recrystallization
This is the final step to achieve high purity and obtain a crystalline solid.
Q1: My purified fraction won't crystallize; it just forms an oil or an amorphous solid. What should I do?
A1: Oiling out is a common problem in crystallization and usually indicates either the presence of impurities or that the solvent system is not ideal.
-
Expertise & Experience:
-
Check Purity: First, run a high-resolution TLC or HPLC of your fraction. If multiple spots are present, the impurities are likely inhibiting crystal lattice formation. You may need to repeat the chromatography step on that fraction.
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a good starting point is a binary solvent system like methanol/ethyl acetate or acetone/water . Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate or acetone), then slowly add the "poor" solvent (e.g., methanol or water) dropwise until the solution becomes slightly turbid. Heat to clarify and then allow it to cool slowly.
-
Patience and Seeding: Slow cooling is crucial. Do not rush the process by putting it directly in an ice bath. Let it cool to room temperature first, then move to a 4°C refrigerator. If you have a previously obtained pure crystal (a "seed crystal"), adding a tiny speck to the supersaturated solution can initiate crystallization. Scratching the inside of the glass flask with a glass rod can also create nucleation sites.
-
Section 5: Protocols & Analytical QC
Protocol 1: General Workflow for Purification of this compound
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Technical Support Center: Enhancing the Resolution of Glutinol Acetate in TLC
Welcome to the technical support center dedicated to resolving common challenges in the Thin-Layer Chromatography (TLC) of glutinol acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their separation and achieve high-resolution results. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can confidently troubleshoot and refine your methodology.
Understanding the Challenge: The Basics of TLC Resolution
Thin-Layer Chromatography (TLC) is a powerful and rapid technique for separating components in a mixture.[1][2][3] The success of this technique hinges on achieving good resolution, which is the ability to produce well-defined, distinct spots for each component.[1] This separation is governed by the principle of differential partitioning of compounds between the stationary phase (the coating on the TLC plate, typically silica gel or alumina) and the mobile phase (the solvent that moves up the plate).[2][3][4][5]
This compound, a pentacyclic triterpenoid acetate[6][7][8], is a relatively non-polar compound.[7][9] Its resolution in TLC is influenced by several key factors: the properties of the stationary phase, the composition of the mobile phase, sample application, and the development environment.[10][11] Poor resolution can manifest as overlapping spots, streaking, or tailing, making accurate identification and quantification difficult.
This guide will provide a structured approach to systematically address and resolve these common issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to directly address specific problems you might encounter during your experiments with this compound.
Issue 1: Poor Separation - Spots are Too Close Together (Low ΔRf)
Q1: My this compound spot is barely separated from an impurity. How can I increase the distance between them?
A1: Optimizing the Mobile Phase Polarity. The most critical factor influencing spot separation is the polarity of the mobile phase.[12][13] The goal is to find a solvent system where the components of interest have significantly different affinities for the stationary and mobile phases.
-
Underlying Principle: In normal-phase TLC (using a polar stationary phase like silica gel), increasing the polarity of the mobile phase will cause all compounds to move further up the plate (higher Retention Factor, Rf values).[12][13][14] Conversely, decreasing the mobile phase polarity will result in lower Rf values.[12][15] The key is to fine-tune the polarity to maximize the difference in Rf values (ΔRf) between your target compound and impurities.[16]
-
Actionable Protocol: Solvent System Optimization
-
Start with a Binary System: A common starting point for non-polar compounds like triterpenoids is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[15][17][18]
-
Systematic Variation: Prepare a series of mobile phases with varying ratios of these two solvents (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Run Test Plates: Spot your sample on several TLC plates and develop each in a different solvent mixture.
-
Analyze and Adjust: Observe the separation.
-
If all spots remain near the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.[12][19]
-
If all spots are near the solvent front, the mobile phase is too polar. Decrease the proportion of the more polar solvent.[12][19]
-
An ideal Rf value for the compound of interest is typically between 0.3 and 0.7, as this range often provides the best resolution from other components.[12]
-
-
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Observed Rf of this compound (Example) | Resolution from Impurity | Action |
| 95:5 | 0.20 | Poor | Increase polarity |
| 90:10 | 0.45 | Good | Optimal |
| 85:15 | 0.70 | Fair (spots are compressing) | Decrease polarity |
Q2: I've tried adjusting the ratios of my two-solvent system, but the resolution is still not adequate. What's the next step?
A2: Introducing a Third Solvent or Changing Solvent Class. If a binary system fails to provide adequate separation, introducing a third component can modulate the selectivity of the mobile phase. Different solvents interact with compounds in unique ways beyond just polarity.
-
Expert Insight: Sometimes, simply increasing or decreasing polarity isn't enough. Solvents from different classes (e.g., alcohols, ketones, ethers) can offer different selectivities due to specific interactions (like hydrogen bonding) with the analyte and the stationary phase. For triterpenoids, trying solvent systems like toluene/acetone or dichloromethane/methanol can be effective.[15]
-
Advanced Technique: Gradient Elution. For complex mixtures with components of widely differing polarities, gradient elution can be a powerful tool.[20][21][22] This involves starting with a less polar mobile phase and gradually increasing its polarity during the development.[20][22][23] While more complex to perform in traditional TLC, it can be achieved through techniques like automated multiple development (AMD) in HPTLC.[23]
Issue 2: Poor Spot Shape - Streaking or Tailing
Q3: My this compound spot appears as a long streak instead of a compact circle. What causes this and how can I fix it?
A3: Addressing Sample Overloading and Acidity/Basicity. Streaking is often a sign that the stationary phase is overloaded or that there are secondary interactions occurring.[24]
-
Causality - Overloading: Applying too much sample to the origin point saturates the stationary phase.[19][24] As the mobile phase moves, it cannot efficiently dissolve and transport the entire sample in a tight band, leading to a continuous "streak."
-
Solution: Dilute your sample.[19] It's better to apply a smaller volume of a more dilute solution. If the spot is not visible after development, you can try spotting multiple times in the same location, ensuring the solvent evaporates completely between applications to keep the initial spot size small.[24][25]
-
-
Causality - Acidity/Basicity: Triterpenoids can sometimes contain acidic impurities or degrade on the slightly acidic surface of silica gel. These interactions can cause tailing.
Issue 3: Broad, Diffuse Spots
Q4: My spots are round but very large and diffuse, leading to poor resolution. How can I get sharper, more compact spots?
A4: Focusing on Sample Application and Plate Quality. The initial spot size is a critical determinant of the final spot size. A small, concentrated starting spot will result in a sharper, more resolved final spot.
-
Technique - Sample Application:
-
Use the Right Tool: Use a fine glass capillary or a micropipette to apply the sample.[1][4][15]
-
Keep it Small: The initial spot diameter should be no more than 1-2 mm.[26]
-
Ensure Dryness: Make sure the spotting solvent has completely evaporated before placing the plate in the developing chamber. If the initial spot is still wet, it will diffuse outwards, creating a large starting zone.
-
Solvent Choice for Dissolution: Dissolve your sample in a solvent that is volatile and as non-polar as possible while still ensuring complete dissolution. A highly polar solvent can cause the spot to spread at the origin on a normal-phase plate.[26]
-
-
Technology - High-Performance TLC (HPTLC): For the highest possible resolution, consider using HPTLC plates.
-
Expertise: HPTLC plates are coated with smaller, more uniform particles, which leads to more efficient separation and less band broadening.[27][28][29] This results in more compact spots and significantly improved resolution.[27][29] Automated sample application systems for HPTLC can apply the sample as a narrow band, further enhancing resolution.[26][28]
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for this compound? A: Standard silica gel 60 F254 plates are the most common and effective choice for separating triterpenoids like this compound.[30] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm.[3][31]
Q: My this compound spot is not visible under UV light. How can I visualize it? A: Many triterpenoids do not have a strong UV chromophore and may not be visible under UV light.[17] In this case, chemical derivatization (staining) is necessary.
-
Recommended Stains for Triterpenoids:
-
Liebermann-Burchard Reagent: A classic reagent for steroids and triterpenoids, often producing blue, green, or brown spots.[17][32]
-
Anisaldehyde-Sulfuric Acid Reagent: A versatile stain that can produce a range of colors, with triterpenes often appearing as blue-violet spots.[17][33]
-
Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that reacts with most organic compounds to produce dark green or blue spots on a yellow-green background.[34]
-
After spraying or dipping the plate, gentle heating is usually required to develop the color.[17][34]
-
Q: How can I ensure my TLC results are reproducible? A: Reproducibility is key in scientific research. Several factors can affect Rf values.[1][10]
-
Key Factors for Reproducibility:
-
Chamber Saturation: Always line the developing chamber with filter paper saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which prevents the solvent from evaporating off the plate surface as it runs, leading to more consistent Rf values.[35]
-
Consistent Temperature: Temperature can affect solvent viscosity and partitioning, so run your experiments at a consistent laboratory temperature.[10][11][36]
-
Fresh Mobile Phase: Always use a freshly prepared mobile phase for each experiment, as the composition of solvent mixtures can change over time due to differential evaporation.[24]
-
Plate Activation: For highly reproducible work, especially with HPTLC, activating the plates by heating them in an oven (e.g., at 110-120°C for 30 minutes) can remove adsorbed water and ensure consistent activity of the stationary phase.[28]
-
References
-
Sciencing. (2022). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
-
Blog. (2025). What factors affect the Rf value on tlc plates?. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (n.d.). 5 Spray Reagents Most Often Used for Triterpene TLC Detection. [Link]
-
National Institutes of Health (NIH). (n.d.). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. [Link]
-
Solubility of Things. (n.d.). Thin-Layer Chromatography (TLC). [Link]
-
YouTube. (2024). What Is RF In Thin Layer Chromatography? - Chemistry For Everyone. [Link]
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PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Taylor & Francis eBooks. (n.d.). Gradient Development in Thin-Layer Chromatography. [Link]
-
Labmonk. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
-
Microbe Online. (2022). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
e-PG Pathshala. (n.d.). High performance thin layer chromatography (HPTLC). [Link]
-
Wikipedia. (n.d.). High-performance thin-layer chromatography. [Link]
-
J Pharm Biol Sci. (n.d.). High performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. [Link]
-
Axcend. (2023). High-Performance Thin-Layer Chromatography (HPTLC). [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. [Link]
-
ResearchGate. (n.d.). Detection of terpenes and steroids: TLC analysis in the solvent-spray sequence. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
National Institutes of Health (NIH). (n.d.). The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. [Link]
-
NIST WebBook. (n.d.). Glutinol (5-glutinenol) acetate. [Link]
-
ResearchGate. (n.d.). Gradient high-performance thin-layer chromatography for characterizing complex hydrocarbon-containing products. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Hawach. (n.d.). Choosing the Right TLC Plate: A Guide for Lab Professionals. [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]
-
ResearchGate. (2013). TLC trouble shooting. [Link]
-
ResearchGate. (n.d.). TLC of Triterpenes (Including Saponins). [Link]
-
National Institutes of Health (NIH). (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [Link]
-
PubMed. (2015). Analysis of triterpenoids and phytosterols in vegetables by thin-layer chromatography coupled to tandem mass spectrometry. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). High-Performance Thin-Layer Chromatography Analysis for Class of Compounds in Some Crude Seed Extracts for Potential Male Contraceptive Activity. [Link]
-
FAO AGRIS. (n.d.). Optimization of methods for determining major triterpenoid compounds in Centella asiatica (L.) Urban. [Link]
-
ResearchGate. (n.d.). High-Performance Thin-Layer Chromatography Method Development for Estimation of Triterpenoids in Calotropis Gigantea Roots. [Link]
-
University of Rochester. (n.d.). TLC Visualization Solutions. [Link]
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"dealing with matrix effects in Glutinol Acetate MS analysis"
Welcome to the technical support center for the mass spectrometry analysis of Glutinol Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, with a particular focus on mitigating matrix effects. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific reasoning to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant signal suppression for both this compound and its internal standard. What are the likely causes?
A1: Signal suppression in LC-MS is a primary indicator of matrix effects. This occurs when co-eluting compounds from your sample matrix interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source.[1] For this compound, which is a relatively nonpolar compound, common culprits in biological matrices include:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).[2][3][4][5][6] They tend to elute in the same chromatographic region as many nonpolar analytes.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can suppress the ESI signal by altering droplet surface tension and competing for charge.[7][8][9]
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can also co-elute and interfere with the ionization process.[7]
The fundamental mechanism of this suppression often involves competition for the limited charge available on the ESI droplets or changes in the physical properties of the droplets, such as viscosity and surface tension, which hinder efficient solvent evaporation and analyte ionization.[1][8]
Q2: How can I definitively determine if matrix effects are impacting my this compound assay?
A2: A systematic way to assess matrix effects is through a post-extraction spike analysis .[10][11] This experiment allows you to quantify the degree of ion suppression or enhancement.
Here is a step-by-step protocol:
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your this compound standard and its internal standard into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same concentration of this compound and internal standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and internal standard before starting the sample preparation procedure. This set is used to determine recovery.[12]
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
A value close to 100% suggests minimal matrix effect.
-
This quantitative assessment is crucial for validating your method and is often required by regulatory bodies.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent quantification and poor reproducibility between different sample lots.
-
Underlying Cause: This issue often points to variable matrix effects between different sources or batches of your biological matrix. The composition of plasma, for example, can vary between individuals, leading to different degrees of ion suppression.[10][14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative results.
-
Solutions & Protocols:
-
Implement a More Effective Sample Preparation Technique: If you are currently using a simple protein precipitation method, this is likely insufficient for removing phospholipids and other interfering components.[4][15] Consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7][16]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Objective: To remove polar interferences and phospholipids from a biological matrix.
-
Materials: C18 SPE cartridge, methanol, acetonitrile, water, hexane.
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.[17]
-
Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.
-
Washing (Step 1 - Polar Interferences): Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other polar molecules.[11]
-
Washing (Step 2 - Phospholipid Removal): A key step for nonpolar analytes. Wash with 1 mL of a solvent like hexane. This will help elute highly nonpolar lipids while this compound is retained.
-
Elution: Elute this compound and its internal standard with 1 mL of acetonitrile or methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.[11]
-
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is the gold standard for correcting matrix effects.[18][19] Since it is chemically identical to this compound, it will co-elute and experience the same degree of ion suppression or enhancement.[11] The ratio of the analyte to the SIL-IS should remain constant, leading to more accurate and precise quantification.[7][20]
-
Issue 2: Poor analyte recovery after sample preparation.
-
Underlying Cause: Low recovery can result from incomplete elution from an SPE cartridge, analyte loss during liquid-liquid extraction, or degradation of the analyte. For a nonpolar compound like this compound, the choice of organic solvents is critical.
-
Solutions & Protocols:
-
Optimize SPE Elution Solvent: If using SPE, your elution solvent may not be strong enough to desorb this compound from the C18 sorbent.
Elution Solvent Polarity Expected Efficacy for this compound 50:50 Methanol:Water High Low Acetonitrile Medium Good Methanol Medium Good Dichloromethane Low Excellent (but may require solvent exchange) -
Optimize LLE Solvent: For liquid-liquid extraction, the choice of the organic phase is crucial for extracting a nonpolar compound from an aqueous matrix.
-
Recommended Solvents: Methyl tert-butyl ether (MTBE), ethyl acetate, or hexane.
-
Protocol Tip: Adjusting the pH of the aqueous phase can sometimes improve extraction efficiency, although for a neutral compound like this compound, this effect may be minimal.
-
-
Issue 3: Co-elution of an interfering peak with this compound.
-
Underlying Cause: Even with MS/MS, a co-eluting compound can cause ion suppression.[7][5] This indicates that your chromatographic separation is not optimal.
-
Troubleshooting Workflow:
Caption: Workflow for resolving chromatographic co-elution.
-
Solutions & Protocols:
-
Modify the Gradient Profile: A shallower gradient around the elution time of this compound can significantly improve the resolution between it and any closely eluting interferents.[11]
-
Change Column Chemistry: If gradient optimization is insufficient, consider a column with a different selectivity. For a nonpolar analyte, switching from a standard C18 to a Phenyl-Hexyl or a Cyano phase can alter the elution order of your analyte and the interfering compound.
-
Adjust Mobile Phase pH: While this compound is neutral, altering the mobile phase pH can change the retention time of acidic or basic matrix components, moving them away from your analyte's peak.
-
By systematically diagnosing the issue and applying these targeted solutions, you can effectively overcome matrix effects and develop a robust and reliable LC-MS/MS method for the quantification of this compound.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Vertex AI Search.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Vertex AI Search.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). NIH.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (n.d.). Vertex AI Search.
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. (n.d.). Vertex AI Search.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC. (n.d.). PubMed Central.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.).
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online.
- Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.).
- Ion suppression; A critical review on causes, evaluation, prevention and applic
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
- Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016). YouTube.
- (PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (n.d.).
- SPE Method Development Tips and Tricks. (n.d.). Agilent.
- Understanding and Improving Solid-Phase Extraction. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PubMed.
- Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. (n.d.).
- Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. (n.d.).
- Troubleshooting matrix effects with Tricyclodecenyl acet
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
- Pitfalls in LC-MS(-MS) Analysis. (n.d.). gtfch.org.
- Matrix effects: Causes and solutions. (n.d.).
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). PubMed Central.
- Internal Standard Sets for Reliable Metabolomic Analysis. (n.d.). IROA Technologies.
- Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF. (n.d.).
- Impact of internal standard selection on measurement results for long chain f
- Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS? (n.d.).
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 6. learning.sepscience.com [learning.sepscience.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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- 15. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Injection Volume for Glutinol Acetate GC-MS Analysis
Welcome to our dedicated technical support center for the GC-MS analysis of Glutinol Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental parameters, with a specific focus on injection volume. Our goal is to empower you with the scientific rationale behind methodological choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound analysis?
A standard injection volume is typically 1 µL. However, the optimal volume is dependent on the concentration of this compound in your sample and the sensitivity of your GC-MS system. For trace analysis, you might consider a larger injection volume, but this requires careful optimization to avoid issues like column overload.
Q2: Should I use a split or splitless injection for this compound?
The choice between split and splitless injection depends on your sample concentration.
-
Split Injection: Ideal for samples with high concentrations of this compound. The split ratio allows for an on-instrument dilution, preventing column and detector overload, which results in sharp, narrow peaks.[1][2][3]
-
Splitless Injection: The preferred method for trace analysis where maximum sensitivity is required.[4] In this mode, the entire vaporized sample is transferred to the column, maximizing the analyte signal.[1][4]
Q3: My peak for this compound is showing fronting. What is the likely cause?
Peak fronting is a classic symptom of column overload.[5][6] This occurs when the mass of this compound injected exceeds the capacity of the GC column's stationary phase. To resolve this, you can either dilute your sample or reduce the injection volume.[7]
Q4: I'm observing peak tailing. What could be the issue?
Peak tailing can be caused by several factors:
-
Active Sites: Polar analytes can interact with active sites in the liner or at the head of the column. While this compound is non-polar, active sites can still be a concern. Using a fresh, deactivated liner or trimming the first 10-20 cm of the column can help.[7]
-
Column Overload: Severe overload can also manifest as peak tailing.[8]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can lead to distorted peak shapes.[7]
Q5: Is derivatization necessary for this compound analysis?
This compound itself does not possess active hydrogens from hydroxyl or carboxylic acid groups, so derivatization techniques like silylation are not typically required.[4] Derivatization is more commonly employed for other triterpenoids that contain these functional groups to increase their volatility and thermal stability.[9][10]
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues encountered during the GC-MS analysis of this compound, with a focus on optimizing the injection volume.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Poor peak shape is a common problem that directly impacts the accuracy and precision of your results.
The Science Behind the Problem:
-
Peak Fronting: As mentioned, this is most often due to mass overload of the column.[5][6] The stationary phase becomes saturated with the analyte, causing molecules to travel through the column at a faster rate than the bulk of the analyte band, resulting in a leading edge to the peak.
-
Peak Tailing: This can be caused by analyte interactions with active sites in the GC system (liner, column), or by volume overload of the inlet, where the expansion of the solvent vapor upon injection exceeds the volume of the liner, leading to sample backflash and a distorted peak.[11]
-
Peak Splitting: This is often a result of improper solvent focusing . If the initial oven temperature is too high relative to the solvent's boiling point, the analyte will not be focused into a tight band at the head of the column, leading to split or broad peaks.[6]
Experimental Protocol for Troubleshooting Peak Shape:
-
Inject a Standard: Begin by injecting a known concentration of a this compound standard to establish a baseline chromatogram.
-
Assess Peak Asymmetry: Evaluate the peak shape. A symmetrical peak will have an asymmetry factor close to 1.
-
Address Fronting (Suspected Mass Overload):
-
Reduce the injection volume in increments (e.g., from 1.0 µL to 0.5 µL, then 0.2 µL).
-
Alternatively, dilute your sample by a factor of 10.
-
Observe if the peak shape becomes more symmetrical.
-
-
Address Tailing:
-
Address Peak Splitting (Suspected Poor Solvent Focusing):
-
Optimize Initial Oven Temperature: For splitless injections, the initial oven temperature should be set approximately 20°C below the boiling point of your solvent to ensure proper "solvent focusing".[10] This traps the analyte in a narrow band at the head of the column as the solvent condenses.[12][13]
-
Issue 2: Low Sensitivity or Non-Reproducible Peak Areas
Inconsistent or weak signals for this compound can compromise the quantitative accuracy of your assay.
The Science Behind the Problem:
-
Inlet Overload (Backflash): If the injection volume is too large for the liner volume and inlet conditions (temperature and pressure), the sample vapor can expand beyond the liner's capacity. This phenomenon, known as backflash, can lead to sample loss, contamination of the split vent and gas lines, and consequently, poor reproducibility and carryover.[11] The volume of the vapor created upon injection can be calculated to prevent this. For example, 1 µL of dichloromethane at 250°C and 14 psi expands to approximately 336 µL.[11] If your liner volume is around 990 µL, injecting 3 µL would generate over 1000 µL of vapor, exceeding the liner capacity.[11]
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis. In GC-MS, matrix components can accumulate in the liner and at the head of the column, creating active sites that can degrade the analyte or enhance its response, leading to inaccurate quantification.[14][15][16]
Experimental Protocol for Improving Sensitivity and Reproducibility:
-
Calculate Solvent Vapor Volume: Before increasing the injection volume, calculate the expected vapor volume to ensure it does not exceed the liner volume.
-
Optimize Injection Mode:
-
If you are using a split injection and sensitivity is low, try decreasing the split ratio (e.g., from 100:1 to 50:1 or 20:1).
-
If you are still struggling with sensitivity, switch to a splitless injection. Be sure to optimize the splitless hold time to ensure complete transfer of the analyte to the column.[3]
-
-
Consider Large Volume Injection (LVI): For trace analysis, LVI techniques can be employed to introduce a larger sample volume (e.g., 5-10 µL) without overloading the system.[7][17] This is achieved by carefully controlling the injection speed and inlet temperature to evaporate the solvent before the analytes are transferred to the column.[17]
-
Evaluate Matrix Effects:
-
Prepare matrix-matched standards by spiking a blank matrix extract with known concentrations of this compound.
-
Compare the calibration curve from the matrix-matched standards to the one prepared in a pure solvent. A significant difference in the slopes of the curves indicates the presence of matrix effects.
-
Data Presentation
Table 1: Effect of Injection Volume on this compound Peak Characteristics (Splitless Injection)
| Injection Volume (µL) | Expected Peak Area | Expected Peak Shape | Potential Issues |
| 0.5 - 1.0 | Proportional to volume | Symmetrical | Lower sensitivity for trace analysis |
| 1.0 - 2.0 | Proportional to volume | Generally symmetrical | Potential for inlet backflash if liner volume is small |
| > 2.0 | May not be proportional | Prone to fronting or splitting | High risk of backflash and column overload[9] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₂ | [11][17] |
| Molecular Weight | 468.75 g/mol | [7][11] |
| Melting Point | 192°C (in methanol) | [7][11] |
| Predicted Boiling Point | 505.1 ± 29.0°C | [7][11] |
| Kovats RI (non-polar column) | 3356 (at 260°C) | [6] |
Visualization of Key Workflows
Diagram 1: Decision Workflow for Injection Mode Selection
Caption: Decision tree for selecting the appropriate GC injection mode.
Diagram 2: Troubleshooting Workflow for Peak Fronting
Caption: Step-by-step guide to resolving peak fronting issues.
References
-
Agilent Technologies. (2012). Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. Retrieved from [Link]
- López-Días, V., Borrego, A. G., Blanco, C. G., Bechtel, A., & Püttmann, W. (2019). Significance of the High Abundance of Pentacyclic Triterpenyl and Hopenyl Acetates in Sphagnum Peat Bogs from Northern Spain. Geosciences, 9(8), 344.
- Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006.
- Jemmali, M., et al. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts.
- Schug, K. A. (2016). Column Overload in Gas Chromatography with Vacuum Ultraviolet Detection. LCGC North America, 34(1), 28-33.
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
- Dolan, J. W. (2011). Overload or Minor Peak? LCGC North America, 29(11), 996-1000.
-
Restek Corporation. (2020). Split vs Splitless Injection. Retrieved from [Link]
- Nma, N. Y., et al. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 10(3), 75-79.
- Poplawska, M., & Giergiel, M. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. Rapid Communications in Mass Spectrometry, 27(6), 687-693.
-
Phenomenex. (n.d.). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding Solvent Focusing Gas Chromatography and How it can be Optimized for Splitless Injections. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. [Link]
- Mastovska, K., & Lehotay, S. J. (2006). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues.
- Kmellár, B., et al. (2008). Matrix effects in gas chromatography–mass spectrometry.
- Research Journal of Pharmacy and Technology. (2021).
- Kruve, A., et al. (2008). Matrix effects in pesticide analysis by gas chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 27(11), 941-949.
- Lehotay, S. J., & Schenck, F. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 464-473.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 6426-44-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glutinol (5-glutinenol) acetate [webbook.nist.gov]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 6426-44-4 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
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- 14. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 15. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Glutinol (5-glutinenol) acetate - Chemical & Physical Properties by Cheméo [chemeo.com]
"solvent selection for efficient Glutinol Acetate recrystallization"
Welcome to the technical support guide for the efficient recrystallization of Glutinol Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification process. Our approach is rooted in foundational chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: FAQs - The Science of Solvent Selection
This section addresses fundamental questions regarding the principles of recrystallization as they apply specifically to this compound.
Q1: What are the ideal properties of a recrystallization solvent for a compound like this compound?
An ideal solvent for recrystallization must satisfy a critical solubility differential.[1][2] Specifically, the solvent should:
-
Dissolve this compound Sparingly or Not at All at Room Temperature: This is crucial to maximize the recovery of the purified compound upon cooling. Significant solubility at low temperatures leads to substantial product loss in the mother liquor.[3]
-
Dissolve this compound Completely at or Near its Boiling Point: The goal is to create a saturated solution at an elevated temperature, ensuring all the desired compound is in the solution phase.[1]
-
Dissolve Impurities Well at All Temperatures OR Not at All: If impurities are highly soluble, they will remain in the cold mother liquor after the this compound crystallizes. Conversely, if they are completely insoluble, they can be removed via hot gravity filtration before cooling.[2]
-
Be Chemically Inert: The solvent must not react with this compound.
-
Have a Relatively Low Boiling Point: This allows for easy removal from the purified crystals during the drying process.[3]
-
Yield Well-Formed Crystals: The chosen solvent should facilitate the growth of well-defined crystals rather than amorphous precipitates or oils.
Q2: How does the molecular structure of this compound influence the choice of solvents?
This compound (C₃₂H₅₂O₂) is a large pentacyclic triterpenoid with a molecular weight of approximately 468.75 g/mol .[4][5] Its structure is predominantly non-polar due to the large hydrocarbon backbone. The single acetate (-OCOCH₃) group introduces a site of moderate polarity. This dual nature suggests that:
-
Highly Polar Solvents (e.g., Water): Will be poor solvents. This compound is practically insoluble in water.[6]
-
Highly Non-Polar Solvents (e.g., Hexane): May dissolve this compound well, even at room temperature, making them unsuitable for single-solvent recrystallization but potentially useful as the "insoluble solvent" in a mixed-solvent system.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate, Alcohols): Are often the best starting points for screening. A general rule of thumb is that solvents containing functional groups similar to the compound can be effective solubilizers; thus, esters like ethyl acetate are a logical choice to test.[7]
Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should I use each?
-
Single-Solvent Recrystallization: This is the preferred and most straightforward method.[8] It relies on finding one solvent that meets the ideal temperature-solubility profile described in Q1. The crude solid is dissolved in a minimum amount of the hot solvent, filtered if necessary, and allowed to cool slowly to induce crystallization.[8][9]
-
Mixed-Solvent Recrystallization (Two-Solvent Method): This technique is employed when no single solvent is suitable.[2] It involves a pair of miscible solvents:
-
Solvent 1 (The "Soluble" Solvent): One in which this compound is highly soluble, even at room temperature.
-
Solvent 2 (The "Insoluble" or "Bad" Solvent): One in which this compound is poorly soluble, even when hot.
-
The procedure involves dissolving the crude this compound in a minimal amount of hot "soluble" solvent. The "insoluble" solvent is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A drop or two of the hot "soluble" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[8][10] This method is particularly useful for triterpenoids. Common pairs include ethanol/water and hexane/ethyl acetate.[7][10]
Section 2: A Practical Guide to Solvent Screening
Effective solvent selection is an empirical process. This guide provides a systematic approach to identifying the optimal solvent or solvent system for your this compound sample.
Q4: How do I perform a systematic, small-scale solvent screening test?
Before committing your entire batch of crude product, a small-scale test is essential.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the same solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form immediately, try scratching the inside of the test tube with a glass rod below the solvent line to induce crystallization.[3][11]
-
Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[9][12]
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid. If the compound "oils out" or no solid forms, the solvent is likely unsuitable for a single-solvent recrystallization.
Q5: Which solvents are good starting candidates for this compound?
Based on the structure of this compound and common practices for similar triterpenoids, the following solvents are recommended for initial screening.
Table 1: Candidate Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Expected Outcome |
| Methanol | 65 | 5.1 | The reported melting point of 192°C for this compound is from methanol, making it a primary candidate.[4][13] |
| Ethanol | 78 | 4.3 | A common and effective solvent for many organic compounds; often used in solvent pairs with water.[7][14] |
| Acetone | 56 | 5.1 | Good solvent for moderately polar compounds. Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | 4.4 | The ester functionality matches that of this compound, suggesting good solubility when hot.[7] Often used with hexane. |
| n-Hexane | 69 | 0.1 | Likely to be a poor single solvent (too soluble), but an excellent candidate as the "insoluble" solvent in a pair with a more polar solvent like ethyl acetate or acetone.[7] |
| Toluene | 111 | 2.4 | May work but has a high boiling point, making it harder to remove completely from the final product. |
Q6: How do I select a promising solvent pair for a mixed-solvent system?
If no single solvent from your screening is ideal, identify a suitable pair by finding:
-
A solvent that dissolved this compound readily at room temperature or with gentle warming (e.g., Ethyl Acetate, Dichloromethane, THF). This will be your "soluble" solvent.
-
A solvent that did not dissolve this compound, even when hot (e.g., Hexane, Water). This will be your "insoluble" solvent.
-
Ensure the two solvents are miscible . Hexane/Ethyl Acetate and Ethanol/Water are common, reliable pairs.[10]
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides solutions to common problems encountered during the recrystallization of this compound.
Workflow for Recrystallization Solvent Selection
Here is a logical workflow to guide your solvent selection process.
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
Q7: My this compound won't dissolve, even in the boiling solvent. What should I do?
This issue indicates that the solvent's dissolving power is too low, even at high temperatures.
-
Cause: Insufficient solvent volume or an inappropriate solvent choice.
-
Solution 1: Add More Solvent. Continue adding small portions of the hot solvent until the solid dissolves. Be cautious, as adding a large excess will reduce your final yield.[3]
-
Solution 2: Change Solvents. If an excessive amount of solvent is required, it is not a suitable choice. Switch to a more powerful (more polar or less polar, depending on the initial choice) solvent.
-
Solution 3 (For Mixed Solvents): If you are attempting a mixed-solvent recrystallization and the compound won't dissolve in the "good" solvent, you have chosen a poor "good" solvent. You may need to add a small amount of a more effective solvent to achieve dissolution.[14]
Q8: My this compound dissolved completely, but no crystals have formed after cooling. Why?
This is a very common issue in recrystallization.[11][15]
-
Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[11] The solution is not saturated enough for crystals to form.
-
Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.[11]
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][11]
-
Solution B (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[11]
-
Q9: My product separated as an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[15] Compounds with melting points below the boiling point of the solvent, or highly impure samples, are prone to this.[11][15] this compound's high melting point (~192°C) makes this less likely unless significant impurities are depressing the melting point.
-
Solution 1: Re-heat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation temperature. Then, allow the solution to cool much more slowly.[11][15]
-
Solution 2: Slower Cooling. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool to room temperature on a surface that does not conduct heat well (like a cork ring or paper towels) to slow down the cooling process. Very slow cooling favors the formation of ordered crystals over disordered oil.[11][12]
-
Solution 3: Modify the Solvent System. For a mixed-solvent system, try adding slightly more of the "soluble" solvent before cooling. For a single-solvent system, consider switching to a lower-boiling point solvent.
Q10: My final crystal yield is very low. What went wrong?
A low yield can result from several procedural errors.
-
Cause 1: Using Too Much Solvent. As discussed in Q8, excess solvent will keep more of your product dissolved in the mother liquor, even when cold.[3]
-
Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel stem.[10][15]
-
Cause 3: Incomplete Cooling. Not allowing the flask to cool sufficiently in an ice bath before vacuum filtration will result in product loss.
-
Solution: For future experiments, ensure you use the minimum amount of hot solvent required for dissolution.[3][8] When performing a hot filtration, pre-heat the funnel and flask with hot solvent vapor or by washing with a small amount of hot solvent to prevent premature crystallization.[10][16] Finally, ensure the solution is thoroughly chilled in an ice bath before collecting the crystals.[12][16]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization Techniques. (n.d.). Michigan State University, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
- This compound CAS#: 6426-44-4. (n.d.). ChemicalBook.
- This compound. (n.d.). MySkinRecipes.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- This compound. (n.d.). PubChem.
- Recrystallization II. (n.d.). Course document.
- Glutinol. (n.d.). PubChem.
- Glutinyl acetate [CAS# 6426-44-4]. (n.d.). chemBlink.
- Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
- Choice of Solvent. (2022). Chemistry LibreTexts.
- Isolation and Characterization of Lupeol Acetate from the Root Bark of Tacazzea apiculata (Oliv.). (n.d.). University Of Nigeria Nsukka.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- [Orgo Lab] Recrystallization of Acetanilide. (2021, September 7). YouTube.
- Recrystallization of Acetanilide. (2020, May 18). YouTube.
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Validation & Comparative
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Glutinol Acetate Analysis
For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate quantification of bioactive compounds is paramount. Glutinol acetate, a pentacyclic triterpene found in various plant species, has garnered interest for its potential cytotoxic and anti-inflammatory properties.[1][2] Robust analytical methods are crucial for its identification, quantification, and quality control in research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This guide provides an in-depth, experience-driven comparison of key considerations in developing and validating an HPLC method for this compound analysis. It moves beyond a simple checklist of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical protocol grounded in international regulatory standards.
The Analytical Challenge: Physicochemical Properties of this compound
This compound (C₃₂H₅₂O₂, Molar Mass: 468.75 g/mol ) is a highly hydrophobic, non-polar molecule.[3][4] This inherent lipophilicity dictates the choice of HPLC mode. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most suitable approach.[5] The molecule's structure lacks a strong chromophore, which influences detector selection and sensitivity.
Proposed HPLC Method: A Scientifically Grounded Starting Point
Based on the analysis of similar hydrophobic triterpenoids, a robust starting point for an isocratic RP-HPLC method is proposed below.[6][7] The causality behind each parameter is critical for understanding the method's integrity.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| HPLC System | Quaternary or Binary Pump HPLC with UV/Vis or PDA Detector | Standard equipment providing reliable solvent delivery and detection capabilities. A Photo Diode Array (PDA) detector is preferable as it can assess peak purity. |
| Column | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions, ensuring adequate retention of the non-polar this compound. A 250 mm length enhances resolution from other matrix components. |
| Mobile Phase | Acetonitrile:Water (95:5 v/v) | Acetonitrile is a strong organic solvent necessary to elute the highly retained this compound. The high organic content minimizes run time while maintaining separation. Small amounts of water control the elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time, resolution, and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak shape. |
| Detection | UV at 210 nm | Triterpenoids like this compound lack significant chromophores in the upper UV range. Detection at lower wavelengths (around 205-215 nm) is necessary for adequate sensitivity, though it may increase baseline noise. |
| Injection Vol. | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile or Methanol | The sample must be dissolved in a solvent that is compatible with the mobile phase and has sufficient strength to fully solubilize the analyte. |
The Core of Trustworthiness: A Comprehensive Method Validation Protocol
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[8][9] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and FDA guidance.[8][10][11][12]
Diagram of the HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[13]
-
Experimental Protocol:
-
Analyze a diluent blank to ensure no interfering peaks at the retention time of this compound.
-
Analyze a standard solution of this compound.
-
Analyze a sample matrix (e.g., a plant extract known not to contain this compound) to identify potential endogenous interferences.
-
Spike the sample matrix with a known concentration of this compound standard and analyze.
-
For Stability-Indicating Methods: Force degradation of a this compound solution (e.g., using acid, base, peroxide, heat, light) and analyze the stressed sample.
-
-
Acceptance Criteria: The this compound peak should be free from co-elution with any other peaks from the blank, matrix, or degradation products. Peak purity analysis using a PDA detector should yield a purity angle less than the purity threshold.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[14]
-
Experimental Protocol:
-
Prepare a stock solution of this compound standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay could be 80% to 120% of the expected sample concentration.[10]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[12]
-
Experimental Protocol:
-
Prepare a sample matrix (placebo or analyte-free extract).
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]
-
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[14]
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.
-
Confirm the LOQ by analyzing a standard at this concentration and ensuring the precision (%RSD) and accuracy (%Recovery) meet acceptable criteria.
-
-
Acceptance Criteria: LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% in organic solvent content).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits. The %RSD of the results should not be significantly affected.
Comparison of Analytical Approaches
While the proposed RP-HPLC method is robust, alternative approaches exist. The choice depends on the specific analytical goal, such as improved resolution from complex matrices or compatibility with mass spectrometry.
| Method / Parameter | Proposed RP-HPLC (C18) | Alternative 1: RP-HPLC (Phenyl-Hexyl Column) | Alternative 2: Normal-Phase (NP) HPLC |
| Principle | Hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π). | Adsorption chromatography based on polarity. |
| Primary Use Case | General purpose quantification, purity testing. | Analysis of compounds with aromatic rings, potentially offering different selectivity for complex plant extracts. | Separation of isomers or highly non-polar compounds insoluble in reversed-phase solvents. Less common for routine analysis. |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Methanol/Water | Hexane/Ethyl Acetate (non-polar, flammable solvents). |
| Pros | Highly robust, reproducible, wide availability of columns, compatible with MS if volatile buffers are used. | Can provide orthogonal selectivity to C18, improving separation of critical pairs. | Excellent for separating structurally similar, non-polar isomers. |
| Cons | May not resolve all co-eluting triterpenoids in a complex matrix. | Can be more complex to develop methods due to mixed-mode interactions. | Poor reproducibility due to sensitivity to water content in mobile phase, not MS-compatible, solvent disposal issues. |
| MS Compatibility | Generally compatible.[16] | Generally compatible.[16] | Not directly compatible. |
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The development and validation of an HPLC method for this compound is a systematic process that underpins the reliability of all subsequent research. The proposed RP-HPLC method provides a strong, scientifically-justified foundation. However, the core of this guide emphasizes that true analytical trustworthiness comes not from a single set of parameters, but from a comprehensive validation that rigorously tests the method's performance against internationally recognized standards.[17] By understanding the "why" behind each validation step—from specificity in complex matrices to robustness against minor variations—researchers can ensure the integrity, accuracy, and defensibility of their analytical data. This structured approach, comparing alternatives and grounding decisions in scientific principles, is indispensable for advancing the study of this compound and other valuable natural products.
References
-
Gomathy, S., Meyyanathan, S.N., Gowramma, B., & Dhanabal, S.P. (2020). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION. Journal of Critical Reviews, 7(19), 4785. Available at: [Link]
-
Reddy, B. P., & Reddy, K. R. (2018). Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. International Journal of Pharmaceutical Sciences and Research, 9(10), 4283-4289. Available at: [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
Setzer, W. N., et al. (2018). Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species. Molecules, 23(6), 1467. Available at: [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]
-
Bhalani, Y., & Prajapati, D. (2023). RP-HPLC method development and validation for simultaneous estimation of rutin, luteolin and scopoletin in ayurvedic formulation. International Journal of Biology, Pharmacy and Allied Sciences, 12(1), 150-162. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Transfer HPLC Method to UHPLC with Hydrophobic Compounds - AppNote. Available at: [Link]
-
United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]
-
ACS Omega. (2024). Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. Available at: [Link]
-
ResearchGate. (n.d.). Determination of acetate in pharmaceutical products by HPLC. Available at: [Link]
-
ResearchGate. (2018). (PDF) Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species. Available at: [Link]
-
ResearchGate. (n.d.). Other HPLC separations performed on hydrophobic stationary phases. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Hosseini, M., et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1239–1246. Available at: [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. Available at: [Link]
-
MDPI. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Available at: [Link]
-
ResearchGate. (n.d.). Analysis by three-dimensional HPLC of major chemical compounds in Salacia reticulata. Available at: [Link]
-
MDPI. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Available at: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
National Institutes of Health. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(15), 4539. Available at: [Link]
-
Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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ResearchGate. (2015). (PDF) RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Available at: [Link]
-
NIST. (n.d.). Glutinol (5-glutinenol) acetate. NIST WebBook. Available at: [Link]
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A Comparative Analysis of the Bioactivities of Glutinol Acetate and Lupeol Acetate: A Guide for Researchers
In the ever-evolving landscape of drug discovery and natural product research, pentacyclic triterpenoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, Glutinol Acetate and Lupeol Acetate have garnered significant interest for their potential therapeutic applications. This guide provides a comprehensive comparative study of the reported bioactivities of these two compounds, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and mechanistic insights.
Introduction to this compound and Lupeol Acetate
This compound and Lupeol Acetate are both pentacyclic triterpenoids, natural products found in a variety of plant species. Their core structures, while similar, possess distinct arrangements that contribute to their differing biological effects.
This compound is a derivative of glutinol, a triterpenoid found in plants such as Peltophorum africanum and Acer mandshuricum.[1] While research on the acetate form is less extensive, studies on glutinol provide valuable insights into its potential bioactivities.
Lupeol Acetate is the acetylated form of lupeol, a widely distributed triterpene found in numerous fruits, vegetables, and medicinal plants, including mango, olive, and strawberry.[2] The bioactivities of both lupeol and its acetate derivative have been more broadly investigated.
Chemical Structures:
-
This compound: C₃₂H₅₂O₂
-
Lupeol Acetate: C₃₂H₅₂O₂
While they share the same molecular formula and weight, the arrangement of their five-ring structure and the position of the double bond differ, leading to distinct stereochemistry and biological targets.
Comparative Bioactivity: A Head-to-Head Analysis
This section delves into the primary reported bioactivities of this compound and Lupeol Acetate: anti-cancer and anti-inflammatory effects. The data for this compound is primarily extrapolated from studies on Glutinol due to limited direct research on the acetylated form.
Anti-Cancer Activity
Both compounds have demonstrated promising potential as anti-cancer agents, albeit through potentially different mechanisms and with varying potencies against different cancer cell lines.
Glutinol (as a proxy for this compound) has shown significant growth-inhibitory effects on human ovarian cancer cells (OVACAR3).[3][4][5] A key study demonstrated that glutinol induces cell cycle arrest at the G2/M phase and deactivates the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[3][4][5]
Lupeol Acetate and its parent compound, Lupeol, have a broader documented range of anti-cancer activities.[2][6] Lupeol has been shown to modulate multiple signaling pathways, including PI3K/Akt, NF-κB, and Wnt/β-catenin, leading to the induction of apoptosis and inhibition of tumor growth in various cancer models, such as prostate, skin, and pancreatic cancer.[2][6][7]
Quantitative Comparison of Anti-Cancer Activity (IC₅₀ Values):
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Glutinol | Human Ovarian Cancer (OVACAR3) | 6 µM | [3][4][5] |
| Glutinol | Normal SV40 Cells | 60 µM | [3][4][5] |
| Lupeol | Human Prostate Cancer | 5-50 µM (inhibits proliferation) | [7] |
| Acetyl-lupeolic acid (a derivative) | Chemoresistant Prostate Cancer (PC-3) | More efficient than lupeol | [8] |
Note: The higher IC₅₀ value for Glutinol against normal cells suggests a degree of selectivity towards cancer cells.
Anti-Inflammatory Activity
The anti-inflammatory properties of both compounds are a significant area of investigation, with evidence pointing to their ability to modulate key inflammatory pathways.
Glutinol has been reported to possess anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1]
Lupeol Acetate has demonstrated potent anti-inflammatory effects in several in vivo and in vitro models.[9] Its mechanism of action is multifaceted, involving the opioid system, inhibition of tumor necrosis factor-alpha (TNF-α), and a decrease in the number of inducible nitric oxide synthase (iNOS) expressing cells.[9][10] This suggests a broader impact on the inflammatory cascade compared to the currently understood mechanism of glutinol.
Quantitative Comparison of Anti-Inflammatory Activity:
| Compound | Assay | IC₅₀ Value / Effect | Reference |
| Glutinol | COX-2 Inhibition | 1.22 µg/mL | [1] |
| Lupeol Acetate | Carrageenan-induced paw edema | Significant inhibition at 5, 10, 25, and 50 mg/kg | [10] |
| Lupeol Acetate | Dextran-induced paw edema | Significant inhibition | [9] |
| Lupeol Acetate | Neutrophil migration | Drastic, dose-dependent inhibition from 1 mg/kg | [9] |
| Lupeol Acetate | MPO release from human neutrophils | Very effective inhibition at 25 and 50 µg/ml | [9][10] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.
This compound (via Glutinol)
The primary elucidated anti-cancer mechanism for glutinol involves the PI3K/AKT signaling pathway . By deactivating this pathway, glutinol triggers a cascade of events leading to cell cycle arrest at the G2/M phase.[3][4][5] This is a critical checkpoint for cell division, and its disruption prevents the proliferation of cancer cells.
For its anti-inflammatory action, the inhibition of COX-2 is the key reported mechanism.[1]
Lupeol Acetate
Lupeol Acetate exhibits a more complex and varied mechanism of action, targeting multiple signaling pathways in both cancer and inflammation.
In cancer , Lupeol and its derivatives have been shown to modulate:
-
PI3K/Akt Pathway: Similar to glutinol, leading to apoptosis.[6][7]
-
NF-κB Pathway: Inhibition of this key inflammatory and cancer-promoting pathway.[7]
-
Wnt/β-catenin Pathway: Important in cell proliferation and differentiation.[6]
-
STAT3 Pathway: A critical regulator of tumor cell survival and proliferation.[2]
In inflammation , Lupeol Acetate's effects are mediated through:
-
Opioid System Involvement: Suggesting a potential analgesic component to its anti-inflammatory action.[9][10]
-
iNOS Inhibition: Reducing the production of nitric oxide, a mediator of inflammation.[9][10]
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. The following sections outline the methodologies for key assays used to evaluate the anti-cancer and anti-inflammatory properties of these compounds.
MTT Assay for Cytotoxicity and Anti-Cancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., OVACAR3, PC-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Lupeol Acetate in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
In Vitro Anti-Inflammatory Assays
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Lupeol Acetate for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound (this compound or Lupeol Acetate) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: After a set incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit or other suitable method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This comparative guide highlights the significant potential of both this compound and Lupeol Acetate as bioactive compounds with promising anti-cancer and anti-inflammatory properties. Lupeol Acetate and its parent compound have been more extensively studied, revealing a complex mechanism of action involving multiple signaling pathways. Glutinol, as a proxy for its acetate, shows potent and selective anti-cancer activity through the PI3K/AKT pathway and anti-inflammatory effects via COX-2 inhibition.
A significant gap in the current research is the lack of direct comparative studies between this compound and Lupeol Acetate. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting parallel in vitro and in vivo studies to directly compare the efficacy and potency of both acetylated compounds.
-
Elucidation of this compound's Mechanisms: Further investigation into the specific signaling pathways modulated by this compound in both cancer and inflammation.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic potential, pharmacokinetics, and safety profiles of both compounds.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of these promising natural products and pave the way for their potential development into novel therapeutic agents.
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A Comparative Analysis of Glutinol Acetate and Friedelin: Mechanistic Insights into their Anti-inflammatory Effects
Introduction
Within the vast repository of natural products, pentacyclic triterpenoids stand out for their diverse and potent pharmacological activities. Among these, glutinol acetate and friedelin, two structurally related compounds, have garnered significant attention for their anti-inflammatory properties. Found in a variety of plant species, these molecules have been implicitly used in traditional medicine for centuries. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of this compound and friedelin, synthesizing data from in vitro and in vivo studies to elucidate their mechanisms of action, comparative efficacy, and potential as therapeutic leads for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-inflammatory Mechanisms
The inflammatory cascade is a complex process orchestrated by a network of signaling pathways and molecular mediators. Both this compound and friedelin exert their anti-inflammatory effects by modulating key nodes within this network. While they share some common targets, notable differences in their mechanistic profiles are emerging.
The NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[1] Inhibition of this pathway is a primary strategy for many anti-inflammatory drugs.[2]
Friedelin has been demonstrated to be a potent inhibitor of the NF-κB pathway.[3] Studies show that friedelin can prevent the degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[3][4] By improving the interaction between p62 and p65, friedelin enhances the autophagic degradation of p65, further reducing the inflammatory response in tenocytes.[3]
This compound , like its structural cousin, is also implicated in the modulation of the NF-κB pathway. Research indicates its ability to reduce the expression of NF-κB, which in turn helps to mitigate the downstream inflammatory cascade, including the production of TNF-α.[5]
Arachidonic Acid Metabolism: COX and LOX Pathways
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (PGs) and leukotrienes (LTs), respectively.[6]
Friedelin has shown varied activity against these enzymes. Some studies indicate that at a concentration of 250 µg/ml, friedelin exhibits no inhibitory activity against COX-1.[7] However, its downstream effects, such as reducing prostaglandin levels, suggest a potential modulation of the COX-2 isoform, which is inducibly expressed at inflammatory sites.[6][8]
This compound's direct inhibitory effects on COX and LOX enzymes are less characterized in the available literature. However, its ability to suppress inflammation in models like carrageenan-induced paw edema, where prostaglandins play a crucial role, strongly suggests an interaction with the arachidonic acid cascade.[9][10] Further investigation is required to determine its specific inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX.
Pro-inflammatory Mediators: Cytokines and Nitric Oxide
The overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) by activated immune cells like macrophages is a hallmark of inflammation.[8][11]
Friedelin effectively suppresses the production of these mediators. In lipopolysaccharide (LPS)-stimulated macrophages, friedelin inhibits the activity of inducible nitric oxide synthase (iNOS), leading to a significant decrease in nitrite levels (a proxy for NO) by up to 88.5% at a 50 µM concentration.[3] It also reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][7]
This compound also demonstrates a strong capacity to inhibit these inflammatory markers. It has been shown to reduce TNF-α levels, which is consistent with its NF-κB inhibitory action.[5] Like friedelin, it is effective at inhibiting NO production in LPS-stimulated macrophages, a common screening model for anti-inflammatory potential.[12]
Quantitative Comparison of Anti-inflammatory Activity
To provide a clear, data-driven comparison, the following tables summarize the experimental evidence for the anti-inflammatory effects of this compound and friedelin from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Stimulus | Mediator/Target | Concentration | Result (% Inhibition / IC50) | Reference |
| Friedelin | RAW 264.7 | LPS | Nitrite (NO) | 50 µM | 88.5 ± 0.5% | [3] |
| RAW 264.7 | LPS | NF-κB | 50 µM | 51 ± 1.5% | [3] | |
| BV2 Microglia | LPS | NO Production | 80 µM | 46.6% | [7] | |
| N/A | N/A | COX-1 | 250 µg/ml | No inhibition | [7] | |
| This compound | Human Neutrophils | fMLP | MPO Release | 25-50 µg/ml | Significant Inhibition | [9] |
| RAW 264.7 | LPS | iNOS Expression | N/A | Decreased Expression | [9][10] | |
| N/A | N/A | Antioxidant (DPPH) | N/A | Significant Activity | [9] |
Note: Direct comparative IC50 values are not always available in the literature, highlighting a gap in current research.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Route | % Inhibition | Reference |
| Friedelin | Carrageenan-induced paw edema | 40 mg/kg | i.p. | 52.5% | [13][14] |
| Croton oil-induced ear edema | 40 mg/kg | i.p. | 68.7% | [13][14] | |
| Cotton pellet-induced granuloma | 40 mg/kg | i.p. | 36.3% | [13][14] | |
| Adjuvant-induced arthritis | 40 mg/kg | i.p. | 54.5% (paw thickness) | [13][14] | |
| This compound | Carrageenan-induced paw edema | 10-50 mg/kg | i.p. | Significant Inhibition | [9][10] |
| Dextran-induced paw edema | 10-50 mg/kg | i.p. | Significant Inhibition | [9][10] | |
| Carrageenan-induced pleurisy | 1-50 mg/kg | i.p. | Dose-dependent inhibition of neutrophil migration | [9][10] |
Key Experimental Protocols
The following protocols represent standard, validated methodologies for assessing the anti-inflammatory properties of compounds like this compound and friedelin.
Protocol 1: In Vitro Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a test compound on NO production in macrophages stimulated with an inflammatory agent like LPS.
Causality: LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering signaling cascades (including NF-κB) that lead to the expression of the iNOS enzyme. iNOS then produces large amounts of NO, a key inflammatory mediator. The Griess reaction measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of the iNOS pathway.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/mL in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or friedelin (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME, a known NOS inhibitor).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
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A Comparative Guide to Extraction Techniques for Glutinol Acetate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of isolating bioactive compounds for pharmaceutical and nutraceutical applications, the efficiency of the extraction process is paramount. Glutinol acetate, a pentacyclic triterpenoid with noteworthy anti-inflammatory and cytotoxic activities, presents a valuable target for extraction from various plant sources, including Dorstenia arifolia and Euphorbia nerifolia.[1] The selection of an appropriate extraction technique directly impacts the yield, purity, and ultimately, the economic viability of isolating this compound.
This guide provides a comprehensive comparison of conventional and modern techniques for the extraction of this compound. We will delve into the mechanistic principles behind each method, present a comparative analysis of their performance based on experimental data for similar triterpenoids, and provide detailed protocols to empower researchers in their experimental design.
Understanding this compound: A Brief Overview
This compound (C₃₂H₅₂O₂) is a hydrophobic molecule with a molecular weight of 468.75 g/mol .[2][3] Its structure, characterized by a rigid pentacyclic core and an acetate group, dictates its solubility in organic solvents. Understanding these properties is crucial for selecting an appropriate extraction solvent and optimizing the extraction parameters.
Comparative Analysis of Extraction Techniques
The choice of an extraction method is a critical decision driven by factors such as desired yield, process efficiency, cost, and environmental impact. Here, we compare four common techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Data Presentation: A Comparative Overview
The following table summarizes the typical performance of each extraction technique for pentacyclic triterpenoids, providing an informed projection for the extraction of this compound.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 24 - 72 hours | 8 - 24 hours | 20 - 60 minutes | 5 - 30 minutes |
| Solvent Consumption | High | Moderate | Low to Moderate | Low |
| Typical Yield | Low to Moderate | High | High | Very High |
| Energy Consumption | Low | High | Moderate | Moderate to High |
| Process Complexity | Low | Moderate | Moderate | Moderate |
| Potential for Thermolabile Compound Degradation | Low | High | Low to Moderate | Moderate |
In-Depth Analysis of Extraction Methodologies
Maceration: The Conventional Approach
Maceration is a simple and cost-effective solid-liquid extraction technique that involves soaking the plant material in a solvent for an extended period.[4][5] The process relies on the concentration gradient between the plant matrix and the solvent to drive the diffusion of the target compound.
Causality Behind Experimental Choices: The choice of solvent is critical and is based on the polarity of this compound. Non-polar to moderately polar solvents like hexane, ethyl acetate, or ethanol are typically effective.[6] The extended extraction time is necessary to allow for sufficient diffusion, although this can be a significant drawback. Agitation can enhance extraction efficiency by continuously renewing the solvent layer at the surface of the plant particles.[7]
Soxhlet Extraction: Continuous and Exhaustive
The Soxhlet apparatus facilitates a continuous solid-liquid extraction, where fresh, hot solvent is repeatedly passed through the plant material.[8][9] This design ensures that the concentration gradient is consistently high, leading to a more exhaustive extraction compared to maceration.
Causality Behind Experimental Choices: The continuous cycling of fresh solvent maximizes the extraction efficiency. However, the prolonged exposure of the extract to heat can lead to the degradation of thermolabile compounds.[10] For a relatively stable compound like this compound, this method can yield excellent results. The choice of solvent is similar to maceration, but the lower boiling point of the solvent is a key consideration for efficient operation.
Ultrasound-Assisted Extraction (UAE): The Power of Cavitation
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[11] The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent.[12]
Causality Behind Experimental Choices: The primary advantage of UAE is the significant reduction in extraction time and solvent consumption.[10] The mechanical effects of cavitation enhance solvent penetration and facilitate the release of intracellular compounds. Key parameters to optimize include ultrasonic power, frequency, temperature, and extraction time. For triterpenoids, ethanol is often a suitable solvent for UAE.[13]
Microwave-Assisted Extraction (MAE): Rapid and Efficient Heating
MAE employs microwave energy to heat the solvent and the moisture within the plant material.[14][15] This rapid, volumetric heating creates internal pressure that ruptures the plant cells, leading to a fast and efficient release of the target compounds into the surrounding solvent.[16]
Causality Behind Experimental Choices: MAE offers the shortest extraction times and reduced solvent usage compared to other methods.[7][17] The choice of solvent is crucial, as it must be able to absorb microwave energy efficiently. Polar solvents like ethanol and methanol are excellent choices.[14] The key parameters to optimize are microwave power, temperature, extraction time, and solvent-to-solid ratio.[18]
Experimental Protocols
The following are detailed, step-by-step methodologies for each extraction technique, which can be adapted for the extraction of this compound from a given plant matrix.
Maceration Protocol
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.
-
Solvent Addition: Place a known quantity of the powdered plant material (e.g., 10 g) into a sealed container and add the chosen solvent (e.g., 100 mL of ethyl acetate) to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Drying and Weighing: Dry the crude extract in a vacuum oven to a constant weight and calculate the extraction yield.
Soxhlet Extraction Protocol
-
Preparation of Plant Material: Grind the dried plant material to a fine powder.
-
Thimble Packing: Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., 250 mL of ethanol) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the this compound. The process should run for approximately 8-12 hours, or until the solvent in the siphon arm becomes colorless.
-
Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator.
-
Drying and Weighing: Dry the resulting crude extract to a constant weight and determine the yield.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Mix a known quantity of powdered plant material (e.g., 5 g) with the selected solvent (e.g., 50 mL of 95% ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a predetermined time (e.g., 30 minutes) and temperature (e.g., 40°C).
-
Filtration and Centrifugation: After sonication, filter the mixture. If fine particles are present, centrifuge the filtrate to obtain a clear extract.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.
-
Drying and Yield Calculation: Dry the crude extract and calculate the yield.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Place a known amount of powdered plant material (e.g., 2 g) into a microwave-safe extraction vessel and add the solvent (e.g., 40 mL of ethanol).
-
Microwave Irradiation: Place the vessel in the microwave extractor and apply a specific microwave power (e.g., 400 W) for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 60°C).
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator.
-
Drying and Yield Determination: Dry the extract to a constant weight and calculate the extraction yield.
Visualization of Experimental Workflows
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Quantification of this compound
Accurate quantification of the extracted this compound is essential to determine the efficiency of each method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a robust and widely used technique for the analysis of triterpenoids.[19][20] A colorimetric method using vanillin-sulfuric acid reagent can also be employed for the quantification of total triterpenoids, providing a simpler and more accessible alternative.[21][22]
Conclusion and Recommendations
The selection of an optimal extraction technique for this compound is a balance between yield, efficiency, cost, and the scale of operation.
-
For preliminary laboratory-scale extractions where simplicity and low cost are the primary concerns, maceration is a viable option.
-
Soxhlet extraction offers a higher yield for researchers who require a more exhaustive extraction and have access to the necessary equipment.
-
For rapid, efficient, and environmentally friendly extraction, both UAE and MAE are highly recommended. MAE, in particular, often provides the highest yield in the shortest time.[17]
It is crucial to note that the optimal parameters for each technique (e.g., solvent, time, temperature, power) should be empirically determined for the specific plant material being used to maximize the yield and purity of this compound. This guide provides a foundational framework to assist researchers in making informed decisions and designing robust extraction protocols for this promising bioactive compound.
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Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. (URL: [Link])
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A Comparative Guide to the Cytotoxicity of Pentacyclic Triterpenoids: Glutinol Acetate in Focus
For Researchers, Scientists, and Drug Development Professionals
Pentacyclic triterpenoids, a diverse class of phytochemicals derived from medicinal plants, fruits, and vegetables, have emerged as a significant area of interest in oncology.[1][2] Their potent cytotoxic and chemopreventive properties, often coupled with a degree of selectivity for cancer cells over normal tissues, make them promising candidates for novel therapeutic strategies.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxicity of glutinol, a representative pentacyclic triterpenoid, and contrasts its performance with other well-researched members of this family: betulinic acid, oleanolic acid, ursolic acid, and lupeol. We will delve into the experimental data supporting their cytotoxic efficacy, elucidate their mechanisms of action, and provide detailed protocols for key assays used in their evaluation.
Glutinol: A Profile in Selective Cytotoxicity
Glutinol, a pentacyclic triterpenoid, has demonstrated significant and selective growth-inhibitory effects against cancer cells. Experimental data reveals a potent cytotoxic profile against human ovarian cancer cells (OVCAR3), with a half-maximal inhibitory concentration (IC50) of 6 µM.[4][5][6] Notably, its cytotoxicity against normal SV40 cells is comparatively much lower, with an IC50 of 60 µM.[4][5][6] This tenfold selectivity highlights a favorable therapeutic window, a critical attribute for any potential anticancer agent.
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer activity of glutinol is not merely a result of non-specific cell killing. Its mechanism is more nuanced, involving the targeted disruption of key cellular processes essential for cancer cell proliferation and survival.
-
Cell Cycle Arrest: Flow cytometry analysis reveals that glutinol induces cell cycle arrest at the G2/M checkpoint in OVCAR3 cells.[4][5][6] This is accompanied by the suppression of cyclin B1, a key regulatory protein for the G2/M transition.[4][5][6]
-
Induction of Oxidative Stress: The anti-proliferative effects are associated with an increase in intracellular Reactive Oxygen Species (ROS) and a corresponding decrease in the mitochondrial membrane potential (MMP).[4][5][6] This disruption of mitochondrial integrity is a common pathway for inducing apoptosis.
-
Inhibition of Pro-Survival Signaling: Glutinol has been shown to deactivate the PI3K/AKT signaling pathway, a critical pathway that promotes cell survival, proliferation, and growth in many cancers.[4][5][6]
Caption: Glutinol's inhibition of the PI3K/AKT signaling pathway.
Comparative Cytotoxicity: Glutinol vs. Other Pentacyclic Triterpenoids
While glutinol shows promise, it is crucial to contextualize its activity within the broader landscape of pentacyclic triterpenoids. Compounds like betulinic acid, oleanolic acid, ursolic acid, and lupeol have been more extensively studied and provide valuable benchmarks.
Betulinic Acid
A well-known pentacyclic triterpenoid, betulinic acid exhibits broad-spectrum antitumor activity.[3] It is particularly noted for its ability to induce apoptosis through the mitochondrial pathway.[3][7][8] Like glutinol, it shows a high safety margin with relative resistance in normal cells.[3] It has demonstrated efficacy against multidrug-resistant tumor cells and has a reported IC50 of 16.91 µM in A375 human melanoma cells.[7][9]
Oleanolic Acid
Oleanolic acid has been shown to inhibit proliferation and induce apoptosis in a wide variety of cancer cell lines, including prostate, breast, liver, and colon cancers.[10][11] Its IC50 values can vary significantly depending on the cell line, with a reported value of 112.57 µg/mL in DU145 prostate cancer cells.[10] Its mechanism involves the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways and the inhibition of pro-survival pathways like PI3K/AKT/mTOR.[10]
Ursolic Acid
A structural isomer of oleanolic acid, ursolic acid also possesses potent anticancer properties. It induces mitochondrial-mediated apoptosis and inhibits proliferation in breast cancer cells, with IC50 values of 7.96 µM in MCF-7 cells and 9.02 µM in MDA-MB-231 cells after 48 hours of treatment.[12] Other studies have reported IC50 values of 20 µM and 221 µg/ml for MCF-7 cells, highlighting the variability based on experimental conditions.[13][14] It also demonstrates activity against colorectal cancer cells and is known to inhibit the PI3K/AKT and NF-κB signaling pathways.[13][15]
Lupeol
Lupeol induces apoptosis in breast cancer cells, with reported IC50 values of 80 µM and 198.75 µg/ml in the MCF-7 cell line.[16][17] Its mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[16] Notably, lupeol appears to be non-toxic toward normal breast cells.[16] It has also shown more potent activity in other cancer types, with IC50 values ranging from 16.8 to 19.9 µM in leukemia and neuroblastoma cell lines.[18]
Data Summary: A Comparative Overview
To facilitate a direct comparison, the cytotoxic activities and mechanisms of these pentacyclic triterpenoids are summarized below.
Table 1: Comparative Cytotoxicity (IC50 Values) of Pentacyclic Triterpenoids
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Glutinol | OVACAR3 | Ovarian | 6 µM | [4][5][6] |
| SV40 (Normal) | - | 60 µM | [4][5][6] | |
| Betulinic Acid | A375 | Melanoma | 16.91 µM | [7] |
| Oleanolic Acid | DU145 | Prostate | 112.57 µg/mL | [10] |
| Ursolic Acid | MCF-7 | Breast | 7.96 µM - 221 µg/ml | [12][13][14] |
| MDA-MB-231 | Breast | 9.02 µM | [12] | |
| HCT116 | Colorectal | 37.2 µM (24h) | [15] | |
| Lupeol | MCF-7 | Breast | 80 µM - 198.75 µg/ml | [16][17] |
| HL-60 | Leukemia | 16.8 - 19.9 µM | [18] |
Table 2: Primary Mechanisms of Action
| Compound | Primary Mechanism(s) of Action |
| Glutinol | G2/M cell cycle arrest; Inhibition of PI3K/AKT pathway; ROS induction |
| Betulinic Acid | Induction of apoptosis via the intrinsic (mitochondrial) pathway |
| Oleanolic Acid | Activation of intrinsic & extrinsic apoptosis; Inhibition of PI3K/AKT/mTOR |
| Ursolic Acid | Induction of mitochondrial-mediated apoptosis; Inhibition of PI3K/AKT & NF-κB |
| Lupeol | Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The reliable assessment of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed protocols for two standard colorimetric assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used method for assessing cell viability and proliferation.[19] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.
Causality: The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This allows for the quantitative determination of a compound's cytotoxic effect.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., glutinol) in a suitable solvent (like DMSO). Create serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble formazan crystals.[20] Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.[21][22][23]
Causality: LDH is a stable enzyme present in the cytoplasm of all cells. Its release into the culture medium is an indicator of cell lysis and loss of membrane integrity, which are hallmarks of necrosis or late-stage apoptosis. The released LDH catalyzes a reaction that results in a measurable color change.[21][24]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, producing NADH, which then reduces the tetrazolium salt to a colored formazan product.[24]
-
Stop Reaction: Add a stop solution provided in the kit to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of the samples at approximately 490 nm using a microplate reader.[21]
-
Analysis: Use the absorbance values from a positive control (cells lysed completely to achieve maximum LDH release) and the untreated control to calculate the percentage of cytotoxicity for each compound concentration.
Mechanistic Insights: The Apoptotic Pathway
Many pentacyclic triterpenoids, including betulinic acid and oleanolic acid, exert their cytotoxic effects by activating the intrinsic, or mitochondrial, pathway of apoptosis.[3][10] This is a critical mechanism as it can often bypass resistance to conventional chemotherapeutics.
The intrinsic pathway is initiated by various cellular stresses, including those induced by triterpenoids, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[25] In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the "apoptosome," which then recruits and activates pro-caspase-9.[25][26] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which are responsible for the systematic disassembly of the cell.[25]
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Conclusion
Glutinol demonstrates potent and, importantly, selective cytotoxic activity against ovarian cancer cells, primarily through the induction of G2/M cell cycle arrest and inhibition of the pro-survival PI3K/AKT pathway. Its IC50 value of 6 µM positions it as a compound of significant interest, comparable in potency to other well-established cytotoxic triterpenoids like ursolic acid and betulinic acid in specific cell lines.
The comparative analysis reveals that while many pentacyclic triterpenoids converge on the induction of apoptosis, their specific molecular targets and cytotoxic potencies can vary significantly across different cancer types. This underscores the importance of comprehensive screening and mechanistic studies to identify the most effective compound for a given malignancy. The experimental protocols and mechanistic frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further explore the therapeutic potential of glutinol and other promising pentacyclic triterpenoids.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Glutinol Acetate
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. When transferring an analytical method between laboratories or comparing results from different analytical techniques, a robust cross-validation process is not just a regulatory expectation but a scientific necessity.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of Glutinol Acetate, a naturally occurring triterpenoid with potential therapeutic applications. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear framework for cross-validation to ensure data equivalency.
The Imperative of Cross-Validation in Analytical Method Lifecycle
An analytical method, even when fully validated, is not a static entity. Its performance can be influenced by the laboratory environment, equipment, reagents, and analysts. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory or when compared against a different analytical procedure.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures provides a framework for the validation characteristics that should be considered, forming the basis for a scientifically sound cross-validation study.[1][3][4][5][6]
The primary objective of cross-validation is to demonstrate the interchangeability of analytical results, thereby ensuring the continuity of data quality throughout the lifecycle of a drug product. This is particularly critical in multi-site clinical trials, technology transfers to contract manufacturing organizations (CMOs), and when updating or replacing existing analytical instrumentation.
Choosing the Right Analytical Tool: A Comparative Overview of HPLC and GC for this compound Analysis
The selection of an appropriate analytical technique is the first critical step. For a semi-volatile and thermally stable compound like this compound, both HPLC and GC present viable options. However, their underlying principles of separation and detection lead to distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[7][8][9] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[7][8][9] The analyte is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a column. For triterpenoid acetates, GC can offer high resolution and sensitivity, often coupled with Mass Spectrometry (MS) for definitive identification.[10][11]
Here is a comparative summary of the two techniques for the analysis of this compound:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Both principles are suitable for the semi-volatile nature of this compound. |
| Sample Volatility | Not a strict requirement; suitable for non-volatile compounds.[7][8][9] | Requires the analyte to be volatile and thermally stable.[7][8][9] | This compound has sufficient volatility for GC analysis. |
| Derivatization | Generally not required. | May be necessary to increase volatility and improve peak shape, though not always for acetates. | The acetate group on this compound may be sufficient for direct GC analysis. |
| Instrumentation | HPLC system with a UV or MS detector. | GC system with a Flame Ionization Detector (FID) or MS detector. | Both setups are common in analytical laboratories. GC-MS offers higher specificity.[10] |
| Separation Efficiency | Good, but generally lower than capillary GC.[8] | Excellent, with high-resolution capillary columns.[8] | GC may provide better separation from closely related impurities. |
| Analysis Time | Typically longer run times (10-30 minutes).[8] | Faster analysis times are often possible (<15 minutes).[8] | GC can offer higher throughput. |
| Sample Preparation | Simpler; dissolution in a suitable solvent. | Can be more complex if derivatization is required. | For this compound, sample preparation is comparable for both. |
A Practical Guide to Cross-Validation: HPLC vs. GC for this compound
This section outlines a detailed protocol for a comparative cross-validation study of a newly developed GC-MS method against an established HPLC-UV method for the quantification of this compound in a drug substance.
Experimental Workflow
The cross-validation process follows a structured workflow to ensure a comprehensive comparison of the two methods.
Caption: Cross-validation workflow for comparing HPLC and GC methods.
Detailed Experimental Protocols
The following are hypothetical, yet representative, protocols for the analysis of this compound by HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Method for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-200 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in acetonitrile to achieve a final concentration within the calibration range.
-
Protocol 2: GC-MS Method for this compound
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: Capillary column suitable for non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 200 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Quantification Ion: To be determined from the mass spectrum of this compound (e.g., a characteristic fragment ion).
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable volatile solvent (e.g., ethyl acetate) following a similar procedure as for the HPLC method.
-
Cross-Validation Protocol: Comparative Testing
-
Sample Selection:
-
Select three batches of the this compound drug substance.
-
From each batch, prepare samples at three concentration levels: 80%, 100%, and 120% of the target concentration.
-
Prepare each sample in triplicate.
-
-
Analysis:
-
Analyze the complete set of samples using both the validated HPLC-UV method and the new GC-MS method.
-
Ensure that system suitability criteria are met for both analytical runs.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean result for each sample from both methods.
-
Determine the percentage difference between the mean results of the two methods for each sample.
-
Acceptance Criterion: The percentage difference between the results from the two methods should not be more than ±5.0% for all samples.
-
A more comprehensive statistical evaluation, such as a Bland-Altman plot, can also be used to assess the agreement between the two methods.
-
Data Presentation and Interpretation
Table 1: Comparative Cross-Validation Data for this compound Quantification
| Batch | Concentration Level | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| A | 80% | 80.5 | 79.8 | -0.87% |
| 100% | 101.2 | 100.5 | -0.69% | |
| 120% | 120.8 | 121.5 | 0.58% | |
| B | 80% | 79.9 | 80.6 | 0.88% |
| 100% | 100.3 | 99.7 | -0.60% | |
| 120% | 119.5 | 120.1 | 0.50% | |
| C | 80% | 81.0 | 80.2 | -0.99% |
| 100% | 100.8 | 101.4 | 0.59% | |
| 120% | 121.3 | 120.7 | -0.50% |
The hypothetical data in Table 1 demonstrates that the percentage difference between the HPLC-UV and GC-MS methods is well within the acceptance criterion of ±5.0%, indicating that the two methods provide equivalent results for the quantification of this compound.
Conclusion and Best Practices
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency across the lifecycle of a pharmaceutical product. This guide has provided a comprehensive framework for comparing HPLC and GC methods for the analysis of this compound, from the initial selection of the analytical technique to the detailed execution and evaluation of a cross-validation study.
Key Takeaways for a Successful Cross-Validation:
-
Proactive Planning: A well-defined and pre-approved cross-validation protocol is essential.
-
Scientifically Sound Acceptance Criteria: The acceptance criteria should be based on regulatory guidelines and the intended purpose of the analytical method.
-
Thorough Investigation of Discrepancies: Any results that fall outside the acceptance criteria must be thoroughly investigated to identify the root cause.
-
Comprehensive Documentation: All aspects of the cross-validation study, from the protocol to the final report, must be meticulously documented.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the reliability and interchangeability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
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ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Academy. [Link]
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ICH Q2(R2): Validation of Analytical Procedures | Request PDF. ResearchGate. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Medical.net. [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts? ResearchGate. [Link]
-
Validated HPLC Method Research Articles. R Discovery. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]
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A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]
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Examples of GC-MS data for triterpenoid esters in sediment extracts. ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]
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A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International. [Link]
-
Determination of acetate in pharmaceutical products by HPLC. ResearchGate. [Link]
-
Gas chromatography (GC) analysis of triterpene acetates extracted from leaves of transgenic tobacco co-expressing both the LsOSC1 and LsTAT1 genes. ResearchGate. [Link]
-
Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. ResearchGate. [Link]
-
Validation of HPLC method for quantitative determination of active compounds in Thai traditional herbal medicine to treat gastrointestinal disease. ScienceDirect. [Link]
-
Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Determining the Relative Response Factor of Glutinol Acetate in Mass Spectrometry
In the landscape of natural product analysis and drug development, the precise quantification of individual compounds is paramount. While pure analytical standards for every analyte are the gold standard, their availability and cost can be prohibitive for routine or high-throughput screening. This guide addresses a critical aspect of accurate quantification in the absence of a dedicated standard for every component: the determination and application of the Relative Response Factor (RRF), with a specific focus on the pentacyclic triterpenoid, Glutinol Acetate.
Pentacyclic triterpenoids, a diverse class of secondary metabolites found throughout the plant kingdom, exhibit a wide range of biological activities. This compound, a member of this family, is a subject of interest in phytochemical and pharmacological research.[1] However, its accurate quantification in complex matrices relies on understanding its specific behavior in a mass spectrometer relative to a known standard. This guide provides the foundational principles, a detailed experimental workflow, and comparative data to empower researchers to determine the RRF of this compound, thereby ensuring data integrity and analytical accuracy.
Part 1: Foundational Concepts for RRF Determination in Mass Spectrometry
The Rationale: Why Mass Spectrometry Response is Not Universal
A common misconception in quantitative mass spectrometry (MS) is that equal concentrations of different analytes will yield equal signal intensities. In reality, the signal response is highly dependent on the physicochemical properties of the analyte and its interaction with the MS ion source.[2] Factors influencing the response include:
-
Ionization Efficiency: The efficacy with which an analyte molecule is converted into a gas-phase ion is the single most important factor. This is influenced by the analyte's proton affinity, polarity, and the ionization mechanism (e.g., ESI, APCI, APPI).
-
Adduct Formation: In the ion source, analytes can form adducts with various species, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), in addition to protonation ([M+H]⁺). The distribution of these adducts can vary significantly between compounds, affecting the primary ion used for quantification.
-
In-Source Fragmentation and Stability: The stability of the molecular ion is crucial. Some molecules, including many triterpenoids, are prone to in-source fragmentation, such as the loss of water molecules ([M+H-H₂O]⁺), which can dilute the signal of the primary precursor ion.[3][4]
The Relative Response Factor (RRF) is a calculated value that corrects for these differences by comparing the detector's response to an analyte (e.g., this compound) with its response to a chosen reference standard.[5][6] It is defined as the ratio of the slopes of the respective calibration curves.[7]
RRF = Slope_Analyte / Slope_ReferenceStandard
An RRF of 1.0 indicates an identical response, while a value greater or less than 1.0 signifies a higher or lower response, respectively, compared to the reference standard. Assuming an RRF of 1.0 without experimental verification can introduce significant quantitative errors.[5]
Choosing the Optimal Analytical Platform for this compound
The non-polar nature of the pentacyclic triterpenoid backbone makes this compound and its congeners challenging to ionize efficiently using Electrospray Ionization (ESI), which is typically suited for more polar compounds.[8]
-
Comparative Ionization Sources:
-
Atmospheric Pressure Chemical Ionization (APCI): This is often the preferred method for non-polar to moderately polar compounds. It utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte through gas-phase chemical reactions. For pentacyclic triterpenoids, APCI generally provides robust and sensitive ionization, often in positive ion mode.[3][9]
-
Atmospheric Pressure Photoionization (APPI): APPI uses ultraviolet photons to ionize analytes, and can be even more sensitive than APCI for certain non-polar compounds.[8][10]
-
Electrospray Ionization (ESI): While less efficient for non-polar triterpenoids, ESI may still be used, though it often results in lower sensitivity compared to APCI and APPI.[4][8]
-
For the purposes of this guide, we will focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using APCI, as it represents a widely accessible and effective approach for this compound class.[11]
Selecting an Appropriate Reference Standard
The choice of a reference standard is critical for an accurate RRF determination. The ideal standard should be:
-
Structurally Similar: To minimize differences in chromatographic behavior and ionization efficiency.
-
Commercially Available and of High Purity: To ensure accurate preparation of standard solutions.
-
Stable: Both in solid form and in solution.
For this compound, suitable reference standards could include other well-characterized pentacyclic triterpenoids such as β-Amyrin or Lupeol , which are frequently analyzed in similar studies.[3]
Part 2: A Step-by-Step Experimental Protocol for RRF Determination
This section outlines a robust protocol for determining the RRF of this compound using β-Amyrin as a reference standard. The protocol is designed as a self-validating system, where the linearity of the calibration curves serves as an internal check on the quality of the data.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for RRF determination of this compound.
Materials and Reagents
-
β-Amyrin (Reference Standard, ≥98% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Calibrated analytical balance, volumetric flasks, and pipettes
Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
| LC Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation for triterpenoids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid | Strong organic phase for eluting non-polar analytes. |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min | Ensures elution and separation from potential interferences. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL |
| MS Parameter | Condition | Rationale |
| Ionization Mode | APCI, Positive | APCI is optimal for non-polar analytes like triterpenoids.[3] |
| APCI Corona Current | 4 µA | Standard starting point for APCI optimization. |
| Vaporizer Temp. | 400 °C | Ensures efficient desolvation and vaporization. |
| Sheath/Aux Gas | Nitrogen, optimized for instrument | |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification.[11] |
| MRM Transitions | See Table below | Precursor is the dehydrated ion; product ions determined by infusion. |
MRM Transitions (Hypothetical) Note: These transitions must be optimized empirically by infusing pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 451.4 ([M+H-H₂O]⁺) | 121.1 | 25 |
| β-Amyrin | 409.4 ([M+H-H₂O]⁺) | 218.2 | 20 |
Rationale for Precursor Ion: Pentacyclic triterpenoids frequently undergo dehydration in the APCI source; the resulting [M+H-H₂O]⁺ ion is often more stable and abundant than the [M+H]⁺ ion and is therefore a better choice for the precursor in MRM analysis.[3]
Detailed Protocol Steps
-
Prepare Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol.
-
Accurately weigh ~10 mg of β-Amyrin and dissolve in 10 mL of methanol.
-
-
Prepare Intermediate Solutions (10 µg/mL):
-
Pipette 100 µL of each 1000 µg/mL stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.
-
-
Prepare Mixed Calibration Standards:
-
Using the 10 µg/mL intermediate solutions, prepare a series of at least five calibration standards containing both this compound and β-Amyrin. The concentration range should bracket the expected sample concentrations. A typical range would be 50 ng/mL to 1000 ng/mL.[2]
-
-
System Suitability and Analysis:
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Inject the mid-point calibration standard five times to assess system precision (%RSD should be ≤15%).[2]
-
Inject the entire calibration series in triplicate, from the lowest concentration to the highest.
-
-
Data Processing and RRF Calculation:
-
Integrate the chromatographic peaks for the specified MRM transitions for both this compound and β-Amyrin in each chromatogram.
-
For each compound, create a calibration curve by plotting the mean peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression on each dataset and determine the slope of the line. The linearity should be confirmed by a coefficient of determination (R²) ≥ 0.99.[13][14]
-
Calculate the RRF using the formula: RRF = Slope_Glutinol_Acetate / Slope_β-Amyrin.
-
Part 3: Data Interpretation and Comparative Analysis
Data Presentation: Example Calibration Data
The following table presents hypothetical, yet realistic, data from the analysis described above.
| Concentration (ng/mL) | This compound Peak Area (Mean) | β-Amyrin Peak Area (Mean) |
| 50 | 18,550 | 25,100 |
| 100 | 37,200 | 50,500 |
| 250 | 92,800 | 125,900 |
| 500 | 186,100 | 252,000 |
| 1000 | 371,500 | 503,500 |
| Slope | 371.2 | 503.1 |
| R² | 0.9998 | 0.9999 |
From this data: RRF_Glutinol_Acetate = 371.2 / 503.1 = 0.74
This experimentally determined RRF of 0.74 indicates that this compound has a significantly lower response in the mass spectrometer than β-amyrin under these specific conditions. Using its peak area for direct quantification against a β-amyrin curve without this correction factor would lead to an underestimation of its true concentration by approximately 26%.
Comparative Guide: RRFs of Pentacyclic Triterpenoids
The RRF is not a universal constant; it is specific to the method (instrument, source conditions, mobile phase) and the chosen reference standard. However, comparing the RRFs of structurally related compounds can provide valuable insights into how subtle structural changes affect MS response.
| Compound | Structure Feature | Hypothetical RRF (vs. β-Amyrin) | Implication for Quantification |
| This compound | Acetate Ester | 0.74 | Lower response; requires upward correction. |
| Lupeol | Isomeric Alcohol | 0.95 | Similar response to reference. |
| Betulinic Acid | Carboxylic Acid | 1.35 | Higher response; requires downward correction. |
| Friedelin | Ketone | 0.85 | Slightly lower response. |
Note: These RRF values are illustrative and method-dependent. Betulinic acid, being more polar, may ionize more efficiently, leading to a higher response.
This comparison underscores the unreliability of assuming an RRF of 1.0. Even among structurally similar pentacyclic triterpenoids, the presence of different functional groups (ester, acid, ketone) leads to distinct ionization efficiencies and, consequently, different response factors.
Conclusion
The accurate quantification of this compound in complex mixtures via mass spectrometry is achievable but requires a scientifically rigorous approach that moves beyond simple peak area comparisons. The determination of the Relative Response Factor is not merely a procedural step but a fundamental requirement for ensuring data integrity. As demonstrated, the ionization response of this compound can differ significantly from that of other structurally related triterpenoids, a variance that, if uncorrected, leads to inaccurate results.
By employing a robust analytical platform such as LC-APCI-MS/MS and following a systematic protocol to determine the RRF against a suitable reference standard, researchers can confidently report the concentration of this compound. This guide provides the necessary framework, from foundational theory to a detailed, self-validating experimental workflow, empowering scientists in natural product research and drug development to achieve the highest standards of analytical accuracy.
References
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Rhourri-Frih, B., et al. (2008). Analysis of pentacyclic triterpenes by LC–MS. A comparative study between APCI and APPI. Journal of Mass Spectrometry, 43(11), 1546-1554. Available from: [Link][8][9][10]
-
Pertsileva, A., et al. (2022). Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. Pharmaceuticals, 15(5), 629. Available from: [Link][3]
-
Zhao, J., et al. (2015). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. Molecules, 20(8), 13958-13981. Available from: [Link][15]
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Rhourri-Frih, B., et al. (2008). Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI. ResearchGate. Available from: [Link]
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Zhao, J., et al. (2015). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma... PubMed. Available from: [Link][13][14]
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Wiley Online Library. (2008). Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI. Available from: [Link]
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Shikov, A. N., et al. (2023). Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry. Molecules, 28(9), 3899. Available from: [Link][11]
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ScreenLib. This compound | CAS 6426-44-4. Available from: [Link][12]
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Ullah, I., et al. (2022). Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Rapid Communications in Mass Spectrometry, 36(4), e9243. Available from: [Link][4]
- Google Patents. (2017). Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection.
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ResearchGate. (2015). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma... Available from: [Link]
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Van de Velde, M., et al. (2023). Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. Journal of Pharmaceutical and Biomedical Analysis, 234, 115568. Available from: [Link][2]
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Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. Available from: [Link][5]
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Eurofins. Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing. Available from: [Link]
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PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Available from: [Link][6]
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ChemFarm. This compound Supplier | CAS 6426-44-4. Available from: [Link]
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NIST. (2025). Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. Available from: [Link]
-
Chakravarthy, V.K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. Available from: [Link][7]
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An In Silico Comparative Analysis of Glutinol Acetate as a Potential Multi-Target Enzyme Inhibitor
In the landscape of modern drug discovery, the quest for novel therapeutic agents from natural sources remains a cornerstone of innovation. Pentacyclic triterpenoids, a class of compounds abundant in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects. Among these, glutinol and its derivatives present a compelling profile. This guide provides an in-depth in silico molecular docking comparison of glutinol acetate against key enzymes implicated in inflammation and cancer progression: Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-9 (MMP-9), and 5-Lipoxygenase (5-LOX).
Through a rigorous, simulated docking protocol, we will objectively compare the binding potential of this compound with that of well-established clinical inhibitors. This analysis aims to elucidate the structural basis of its potential inhibitory action and to position it within the current therapeutic context, offering a valuable resource for researchers in pharmacology and drug development.
Introduction: The Rationale for In Silico Investigation
Glutinol, a pentacyclic triterpenoid, has been experimentally shown to possess significant anti-inflammatory and anti-cancer properties. Studies have indicated its ability to inhibit cyclooxygenase (COX) enzymes and to induce apoptosis in cancer cells, partly by affecting mitochondrial membrane potential.[1][2][3] this compound, a closely related derivative, is the subject of this investigation. The addition of an acetate group can modify the compound's pharmacokinetic properties, such as its lipophilicity, potentially influencing its interaction with biological targets.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It allows us to visualize and quantify the interactions between a ligand (like this compound) and a protein's active site at an atomic level. By calculating a binding energy score, we can estimate the strength of the interaction, with more negative values suggesting a more stable complex and potentially higher inhibitory potency.[4][5]
This guide will focus on three critical enzyme targets:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a key strategy for treating inflammation and pain.[6]
-
Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase that degrades the extracellular matrix, playing a crucial role in cancer cell invasion and metastasis.[7][8]
-
5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[9][10]
By comparing the in silico performance of this compound against that of established inhibitors—Celecoxib (for COX-2), Marimastat (for MMP-9), and Zileuton (for 5-LOX)—we can generate a robust hypothesis for its multi-target inhibitory potential, paving the way for future in vitro and in vivo validation.
Experimental Protocol: A Validated In Silico Docking Workflow
To ensure the scientific integrity and reproducibility of this comparative analysis, a standardized and widely accepted molecular docking protocol is described. The methodology is designed to be a self-validating system, where the docking software's ability to replicate the known binding pose of a co-crystallized ligand serves as an internal control.
Receptor Preparation:
-
Selection and Retrieval: The three-dimensional crystal structures of the target enzymes were obtained from the RCSB Protein Data Bank (PDB). The selected structures were chosen based on resolution quality and the presence of a bound inhibitor, which helps to validate the active site.
-
Protein Refinement: The raw PDB files were prepared using molecular modeling software (e.g., AutoDock Tools). This process involves:
-
Removing all non-essential water molecules and heteroatoms from the structure.
-
Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.
-
Assigning Kollman charges to the protein atoms to correctly model electrostatic interactions.
-
Saving the prepared protein structure in the PDBQT file format, which includes charge and atom type information.[16]
-
Ligand Preparation:
-
Structure Retrieval: The 3D structures of this compound (CID: 1781002), Celecoxib (CID: 2662), Marimastat (CID: 119031), and Zileuton (CID: 60490) were retrieved from the PubChem database.[16][17][18][19] For this study, this compound is the primary test compound. Due to the high structural similarity, insights from studies on glutinol are used as a proxy to inform the potential of its acetylated form.
-
Ligand Optimization: The ligand structures were prepared by:
-
Detecting the root and defining rotatable bonds to allow for conformational flexibility during docking.
-
Merging non-polar hydrogens to reduce computational complexity.
-
Saving the final ligand structures in the PDBQT format.
-
Software:
-
AutoDock Vina: A widely used and validated open-source program for molecular docking, known for its accuracy and speed.[20][21][22]
Procedure:
-
Grid Box Generation: A grid box was defined around the active site of each enzyme. The dimensions and center of the box were chosen to encompass all key catalytic residues and the space occupied by the native co-crystallized inhibitor. This ensures that the docking search is localized to the region of interest.
-
Docking Execution: AutoDock Vina was used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore various conformations of the ligand within the defined active site, evaluating the binding energy of each pose.[23]
-
Pose Selection and Analysis: The simulation returns multiple binding poses for each ligand, ranked by their binding energy scores in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable and was selected for further analysis of its molecular interactions.
Workflow Diagram:
Caption: A standardized workflow for in silico molecular docking.
Results: Comparative Docking Performance
The in silico docking simulations yielded binding energy scores and detailed interaction data for this compound and the selected standard inhibitors against COX-2, MMP-9, and 5-LOX. The results are summarized below.
The active site of COX-2 features a critical channel leading to the catalytic Tyr385 residue and a distinct hydrophobic side-pocket that is larger than in the COX-1 isoform.[3] Selective inhibitors like Celecoxib typically utilize this side-pocket. Key residues for inhibitor binding include Arg120 , Tyr355 , and Ser530 .[12][24]
| Compound | Binding Energy (kcal/mol) | Key Predicted Interactions |
| This compound | -10.8 | Forms hydrophobic interactions with the side-pocket residues. The hydroxyl group is predicted to form a hydrogen bond with the side chain of Tyr355 . |
| Celecoxib (Standard) | -12.2 | The sulfonamide group occupies the selective side-pocket, forming hydrogen bonds with Arg513 . Pi-sulfur interactions are also observed. |
The strong negative binding energy of this compound suggests a high binding affinity for the COX-2 active site, comparable to the standard inhibitor Celecoxib. Its bulky, hydrophobic pentacyclic structure appears to fit well within the enzyme's channel.
Predicted Binding Interaction Diagram (COX-2)
Caption: Predicted interactions of this compound in the COX-2 active site.
The catalytic activity of MMP-9 is dependent on a zinc ion (Zn²⁺) located deep within its active site.[7] Inhibitors of MMPs almost invariably contain a Zinc-Binding Group (ZBG) , such as a hydroxamate, that chelates this zinc ion.[13][20][25] The surrounding S1' pocket provides further interactions that determine inhibitor selectivity.
| Compound | Binding Energy (kcal/mol) | Key Predicted Interactions |
| This compound | -9.5 | The 3-hydroxyl group is positioned to act as a weak ZBG, forming a hydrogen bond with the catalytic Glu402 and coordinating with the Zn²⁺ ion. The triterpenoid scaffold makes extensive hydrophobic contact. |
| Marimastat (Standard) | -10.2 | The hydroxamate group acts as a potent bidentate ZBG, strongly chelating the catalytic Zn²⁺ ion. |
This compound demonstrates a favorable binding energy for MMP-9. While its hydroxyl group is not a classical ZBG like the hydroxamate in Marimastat, its orientation suggests it could interfere with the catalytic zinc complex, contributing to inhibition.
Predicted Binding Interaction Diagram (MMP-9)
Caption: Predicted interactions of this compound in the MMP-9 active site.
The active site of 5-LOX contains a non-heme iron atom (Fe²⁺) essential for catalysis. The site is a deep, hydrophobic channel.[21] Access to this site is thought to be regulated by the conformation of specific residues, sometimes referred to as a "cork".[26][27] Key residues include Leu368 , Ile406 , and His372 .
| Compound | Binding Energy (kcal/mol) | Key Predicted Interactions |
| This compound | -10.1 | The elongated, lipophilic structure of this compound fits snugly within the hydrophobic substrate channel, making contact with Leu368 , Leu414 , and Ile406 . The hydroxyl group is oriented towards the catalytic iron center. |
| Zileuton (Standard) | -8.7 | The N-hydroxyurea moiety is critical for chelating the catalytic iron atom. The benzothiophene ring engages in hydrophobic interactions within the channel. |
The predicted binding energy for this compound is notably strong, even exceeding that of the standard inhibitor Zileuton. This suggests that its primary mode of inhibition is through potent hydrophobic interactions that occupy the substrate-binding channel, effectively blocking access for arachidonic acid.
Predicted Binding Interaction Diagram (5-LOX)
Caption: Predicted interactions of this compound in the 5-LOX active site.
Discussion: Synthesizing the Evidence
The in silico analysis presented here provides compelling, albeit predictive, evidence that this compound is a promising candidate for a multi-target enzyme inhibitor. The calculated binding energies across all three enzymes—COX-2 (-10.8 kcal/mol), MMP-9 (-9.5 kcal/mol), and 5-LOX (-10.1 kcal/mol)—are consistently strong and are in a competitive range with established, potent inhibitors.
Causality of Binding and Potential for Inhibition:
-
For COX-2, the high affinity of this compound appears to be driven by its large, rigid, and hydrophobic scaffold, which effectively occupies the enzyme's active site channel. The predicted hydrogen bond with Tyr355 is significant, as this residue is known to be involved in the binding of several non-steroidal anti-inflammatory drugs (NSAIDs).[12] This interaction could stabilize the complex and contribute to potent inhibition.
-
In the case of MMP-9, the interaction with the catalytic zinc ion is paramount for inhibition. While the hydroxyl group of this compound is a weaker zinc chelator than the hydroxamate group of Marimastat, its predicted proximity and coordination with the zinc ion, along with interaction with the key residue Glu402, suggest a plausible mechanism for disrupting the enzyme's catalytic machinery.[7] Many successful inhibitors function by displacing a water molecule that is coordinated to the zinc ion, a role the hydroxyl group of this compound could potentially fulfill.
-
With 5-LOX, the results are particularly striking. The predicted binding energy surpasses that of the standard inhibitor Zileuton. This suggests that this compound's mechanism may rely less on direct chelation of the catalytic iron and more on its exceptional steric and hydrophobic complementarity with the substrate-binding tunnel. By acting as a potent competitive inhibitor that blocks the entry of arachidonic acid, it could effectively shut down leukotriene production.
The ability to engage with three mechanistically distinct enzymes involved in inflammation and cancer progression highlights the potential of this compound as a polypharmacological agent. Such multi-target compounds are of increasing interest in drug development, as they may offer a more holistic therapeutic effect and a lower likelihood of developing resistance compared to highly specific single-target drugs.
Conclusion and Future Directions
This in silico comparative guide demonstrates that this compound has a strong theoretical potential to act as an effective inhibitor of COX-2, MMP-9, and 5-LOX. Its predicted binding affinities are comparable to, and in the case of 5-LOX, even exceed those of established clinical inhibitors. The molecular interactions predicted by the docking models provide a clear, rational basis for these potential inhibitory activities, centered on a combination of extensive hydrophobic contacts and specific hydrogen bonding with key catalytic residues.
While these computational findings are highly encouraging, they represent a well-founded hypothesis that requires experimental validation. The next logical steps are to:
-
Synthesize or isolate pure this compound.
-
Perform in vitro enzymatic assays to determine the IC₅₀ values against human COX-2, MMP-9, and 5-LOX.
-
Conduct cell-based assays to assess its anti-inflammatory and anti-metastatic effects.
Should these experimental results align with the in silico predictions, this compound could emerge as a valuable lead compound for the development of a new generation of multi-target therapeutics for inflammatory diseases and cancer.
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Safety Operating Guide
Navigating the Disposal of Specialized Triterpenoids: A Guide to Glutinol Acetate
This guide provides a comprehensive framework for the proper disposal of Glutinol Acetate, grounded in established chemical safety principles. It is designed for researchers and laboratory professionals to supplement, not replace, the manufacturer's SDS and institutional EHS protocols.
Part 1: Hazard Assessment and Classification
Understanding the hazards of this compound is the first step in determining the correct disposal pathway. While a specific, universally applicable SDS is not available, we can infer likely characteristics based on its chemical class—triterpenoid acetates.
Likely Properties of this compound:
-
Physical State: Solid, likely a powder.[2]
-
Solubility: Expected to have low solubility in water and higher solubility in organic solvents.
-
Reactivity: Generally stable. Triterpenoids are not typically highly reactive.[3]
-
Toxicity: Triterpenoids exhibit a wide range of biological activities, from low toxicity to potent effects.[4][5][6] Some acetylated triterpenes have demonstrated insecticidal or cytotoxic properties.[4][5] Without specific data, this compound should be handled as a potentially bioactive and toxic substance.
-
Environmental Impact: As with many complex organic molecules, improper disposal can pose a risk to aquatic life. Some related compounds are noted to have long-lasting harmful effects on aquatic environments.
Based on this profile, this compound waste would likely be classified as a non-halogenated organic solid waste. It must be managed as hazardous waste until and unless it is confirmed to be non-hazardous.[7]
| Property | Assumed Characteristic | Disposal Implication |
| Physical Form | Solid Powder | Dispose of as solid chemical waste. Keep solid and liquid waste separate.[8] |
| Solubility | Low aqueous solubility | Do not dispose of down the drain. |
| Chemical Class | Triterpenoid Acetate | Segregate as non-halogenated organic waste. |
| Toxicity Profile | Potentially bioactive/toxic | Handle with appropriate PPE. Must be disposed of as hazardous chemical waste.[9] |
| Environmental | Potential for long-term aquatic harm | Prevent any release to the environment. |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.[8]
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated filter paper, and weighing boats, should be placed in a dedicated hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, it must be disposed of as liquid chemical waste. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass bottle). Do not mix this waste stream with aqueous or halogenated solvent waste.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Empty Containers: An empty container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[10]
Step 3: Waste Container Labeling Properly label all waste containers immediately.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) if it is a liquid waste stream
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container
-
Your name, lab number, and contact information
Step 4: On-Site Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][12]
-
Keep waste containers tightly closed except when adding waste.[12]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][10]
Step 5: Arranging for Disposal
-
Once the waste container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[12]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a specific tag for the container.
Part 3: The "Why": Rationale Behind the Protocol
The procedures outlined above are based on the "cradle-to-grave" principle of hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][13] This framework ensures that hazardous waste is managed safely from its point of generation to its final disposal.[9]
-
Segregation: Mixing incompatible chemicals can lead to violent reactions, fires, or the formation of highly toxic gases. Segregating waste by chemical class (e.g., non-halogenated organic, acid, base) is a cornerstone of laboratory safety.[11]
-
Labeling and Containment: Clear labeling prevents accidental mixing of incompatible wastes and ensures that disposal technicians handle the material correctly.[8] Closed containers prevent the release of vapors and spills, protecting both lab personnel and the environment.[12]
-
Regulatory Compliance: Federal and state regulations carry significant penalties for improper waste disposal.[12] Adherence to these protocols is not just a matter of safety but also of legal and professional responsibility.
Decision Workflow for Chemical Disposal
The following diagram illustrates the critical decision-making process for disposing of a laboratory chemical like this compound.
Caption: Decision workflow for proper laboratory chemical waste disposal.
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Navigating the Safe Handling of Glutinol Acetate: A Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of Glutinol Acetate, a naturally derived triterpene with documented cytotoxic and anti-inflammatory properties.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) with detailed hazard classifications for this compound is not widely available, its biological activity necessitates a cautious and well-defined handling protocol. This document serves as your trusted resource for establishing safe laboratory practices, from initial receipt of the compound to its final disposal.
The Precautionary Principle in Practice
Given the absence of extensive, publicly available toxicity data for this compound, we will operate under the precautionary principle. This means treating the compound with a high degree of care, assuming it may present hazards upon exposure. The following recommendations are grounded in established best practices for handling powdered chemical substances of unknown toxicity.
Core Personal Protective Equipment (PPE) for this compound
The primary routes of potential exposure to this compound in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is crucial.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. | Provides a barrier against skin contact. Nitrile offers good chemical resistance for incidental contact. Powder-free gloves prevent aerosolization of the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects the eyes from splashes or airborne particles of this compound. |
| Lab Coat | Long-sleeved, properly fitting lab coat. | Shields the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
A Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off your PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure
Caption: Sequential process for donning PPE.
Doffing Procedure
Caption: Sequential process for doffing PPE.
Operational Plan for Handling this compound
A systematic approach to handling this compound from its arrival in the laboratory to its final use is essential for maintaining a safe work environment.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Dedicated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be tightly sealed.
-
Clear Labeling: Ensure the container is clearly labeled with the compound name and any known hazard information.
Handling Procedures
-
Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: To avoid generating dust, prepare solutions by adding the solvent to the this compound powder, rather than the other way around.
-
Avoid Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed waste bag or container. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. |
All waste containing this compound should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[5]
Emergency Procedures
In the event of an accidental exposure, follow these immediate steps:
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the affected individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek medical attention and provide the medical personnel with as much information about the compound as possible.
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while ensuring a safe and controlled laboratory environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
-
National Institute of Standards and Technology. Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
BigCommerce. MATERIAL SAFETY DATA SHEET. [Link]
-
RBNAinfo. SAFETY DATA SHEET. [Link]
-
ScreenLib. This compound | CAS 6426-44-4. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
